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2'-Bromo-5'-iodoacetophenone Documentation Hub

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  • Product: 2'-Bromo-5'-iodoacetophenone
  • CAS: 1261581-18-3

Core Science & Biosynthesis

Foundational

Orthogonal Functionalization of 1-(2-Bromo-5-iodophenyl)ethanone: A Mechanistic Guide to Chemoselective Cross-Coupling

Executive Summary In modern drug discovery and materials science, the rapid assembly of complex molecular architectures relies heavily on modular, programmable building blocks. 1-(2-Bromo-5-iodophenyl)ethanone (CAS: 1261...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the rapid assembly of complex molecular architectures relies heavily on modular, programmable building blocks. 1-(2-Bromo-5-iodophenyl)ethanone (CAS: 1261581-18-3) represents a premier bifunctional scaffold[1]. Featuring three distinct reactive vectors—a highly reactive carbon-iodine (C-I) bond, a moderately reactive carbon-bromine (C-Br) bond, and an enolizable acetyl group—this molecule enables sequential, orthogonal functionalization. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for exploiting the differential reactivity of these sites, ensuring precise chemocontrol during multi-step syntheses.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of 1-(2-Bromo-5-iodophenyl)ethanone is the first step toward rational reaction design. The structural juxtaposition of the halogens relative to the electron-withdrawing acetyl group creates a highly tunable electronic environment.

Quantitative Physicochemical Data

Table 1: Key chemical properties and thermodynamic parameters of 1-(2-Bromo-5-iodophenyl)ethanone.

PropertyValueScientific Implication
CAS Number 1261581-18-3Unique identifier for procurement and safety tracking[1].
Molecular Formula C₈H₆BrIODefines the mass balance for stoichiometric calculations[1].
Molecular Weight 324.94 g/mol Critical for precise molarity and catalyst loading[1].
SMILES CC(C1=CC(I)=CC=C1Br)=OStructural string for computational modeling and docking[1].
C-I Bond Dissociation Energy ~67.2 kcal/mol (222 kJ/mol)Low energy barrier; prime site for initial Pd(0) oxidative addition[2][3].
C-Br Bond Dissociation Energy ~82.6 kcal/mol (280 kJ/mol)Higher energy barrier; remains intact under mild coupling conditions[2][3].

Mechanistic Principles of Chemoselective Activation

The cornerstone of utilizing polyhalogenated arenes is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the rate-determining step is typically the oxidative addition of the aryl halide to the low-valent Pd(0) active species[4].

The activation energy barrier for this step is directly proportional to the Bond Dissociation Energy (BDE) of the C-X bond. The established thermodynamic hierarchy for oxidative addition is C-I > C-Br >> C-Cl [5]. Because the C-I bond in 1-(2-Bromo-5-iodophenyl)ethanone is approximately 15.4 kcal/mol weaker than the C-Br bond[3], it is kinetically favored to undergo oxidative addition at lower temperatures. By carefully calibrating the catalyst ligand sterics, base strength, and thermal energy, researchers can achieve absolute chemoselectivity—reacting exclusively at the C5 (iodine) position while preserving the C2 (bromine) position for downstream elaboration[4].

G Start 1-(2-Bromo-5-iodophenyl)ethanone Dual Halogen Core Pd0 Pd(0) Catalyst Coordination Start->Pd0 Path1 Oxidative Addition at C-I Low Energy Barrier Pd0->Path1 Favored (60°C) Path2 Oxidative Addition at C-Br High Energy Barrier Pd0->Path2 Disfavored (<90°C) Intermediate Pd(II)-Aryl Complex (Ready for Transmetalation) Path1->Intermediate

Caption: Thermodynamic divergence of Pd(0) oxidative addition based on C-X bond dissociation energies.

Experimental Protocols for Orthogonal Cross-Coupling

To translate these thermodynamic principles into benchtop reality, the following protocols have been designed as self-validating systems . Every reagent choice is grounded in mechanistic causality.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5 (Iodine)

Objective: Form a C-C bond exclusively at the iodine vector without triggering C-Br activation or acetyl enolization.

Causality & Reagent Selection:

  • Catalyst:

    
     (5 mol%). The triphenylphosphine ligands are relatively unhindered and moderately electron-rich. They readily insert into the weak C-I bond but lack the electron density required to break the stronger C-Br bond at mild temperatures.
    
  • Base:

    
     (2.0 equiv). A mild inorganic base is chosen over strong bases (like 
    
    
    
    ) to prevent the deprotonation of the C1-acetyl group (
    
    
    ), which would lead to unwanted aldol self-condensation.
  • Stoichiometry: Arylboronic acid (1.05 equiv). Strict stoichiometric control prevents over-coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 1-(2-Bromo-5-iodophenyl)ethanone (1.0 equiv), the desired arylboronic acid (1.05 equiv), and

    
     (0.05 equiv).
    
  • Solvent Addition: Add a degassed biphasic solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic

    
    .
    
  • Base Addition: Add aqueous

    
     (2.0 equiv, 2M solution).
    
  • Thermal Activation: Heat the mixture to exactly 60 °C. Validation Check: Monitor the reaction via LC-MS after 2 hours. The self-validating success metric is the complete disappearance of the starting mass (

    
     325) and the appearance of the mono-coupled product, with zero trace of di-coupled byproducts.
    
  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol B: Subsequent Buchwald-Hartwig Amination at C2 (Bromine)

Objective: Functionalize the remaining C-Br bond to form a C-N bond, utilizing the product generated from Protocol A.

Causality & Reagent Selection:

  • Catalyst System:

    
     (2.5 mol%) with XPhos  (5 mol%). Causality: XPhos is a highly electron-rich, bulky dialkylbiaryl phosphine. The high electron density aggressively accelerates oxidative addition into the stubborn C-Br bond, while its steric bulk physically forces the final reductive elimination step to form the C-N bond.
    
  • Base:

    
     (1.5 equiv). A strong base is strictly required to deprotonate the incoming amine and facilitate the formation of the critical Pd-amido intermediate.
    
  • Temperature: 100 °C. The higher thermal energy overcomes the 82.6 kcal/mol activation barrier of the C-Br bond[3].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict argon, combine the mono-coupled intermediate from Protocol A (1.0 equiv), the desired amine (1.2 equiv),

    
     (0.025 equiv), XPhos (0.05 equiv), and 
    
    
    
    (1.5 equiv).
  • Solvent Addition: Add anhydrous, degassed Toluene.

  • Thermal Activation: Seal the vessel and heat to 100 °C for 12 hours. Validation Check: TLC monitoring should show total consumption of the brominated intermediate.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via silica gel chromatography.

Downstream Derivatization: The Acetyl Vector

Once the aromatic ring has been fully decorated via the orthogonal halogen handles, the C1-acetyl group serves as the final synthetic vector. Because it was protected from enolization during the mild Suzuki coupling, it remains fully intact for late-stage functionalization.

Common transformations include:

  • Claisen-Schmidt Condensation: Reaction with aryl aldehydes under basic conditions to yield biologically active chalcones.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of

    
     to yield complex benzylamine derivatives.
    

G Core 1-(2-Bromo-5-iodophenyl)ethanone Step1 Chemoselective Suzuki Coupling (C5 Position) Core->Step1 Pd(PPh3)4, Na2CO3 Step2 Buchwald-Hartwig Amination (C2 Position) Step1->Step2 Pd2(dba)3, XPhos Step3A Aldol Condensation (C1 Acetyl Group) Step2->Step3A Strong Base, Ar-CHO Step3B Reductive Amination (C1 Acetyl Group) Step2->Step3B NaBH3CN, R-NH2

Caption: Sequential three-point orthogonal functionalization workflow for drug discovery libraries.

References

  • ChemScene. "1261581-18-3 | 1-(2-Bromo-5-iodophenyl)ethan-1-one". chemscene.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhrYSJGQin5aK-y15FAyLFg1NOJtPMylpOFEkXOyije2xKrlmJC1mzo8bZmC3ECm7Gd9FcOJf4-OHZ2ZtxSn7XadZl_NwjVSRrptPfGM2tb-LOR6J7GW3JPEqctc7ana5zJecgudka-fOEhjeN]
  • BenchChem. "A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol". benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTyGHIs1OR1jDTwamWTdDUdJhmmeSdV3d1Rkj-1X5M74jfFTYosEa-SQ8TT65AG6t_4VZ4ynTcan_BkpNaU2Wpsv-WReUNWowqfcIdMw9xxxX2wFKmo_IXYPrrLPPZn5Gh7RKVt2ocgJJ_nppMBjyMGELE7UWUO6VGm1fIfrDqDrEpxqFj4STbAQR2PlxIJnxziZk-qrKcVkJDmfZpN0y0WCeEIvz7y72D67MrvQ9gKK2aGqjV]
  • ChemRxiv. "Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings". chemrxiv.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF85Bdb9wFRAYRl7yaeAOKbnJjrZaee4BdWf2jrSPqbXCwhqZvv8HSS3x9xdrTJrADQl94Zl0EOlEj9dje1pQTl2-CPuLlqlR4_8nT8rcfevYh4yTMZFaKgEZmFHZvhZiVTQz5Aaw6dF-y7czE0n6mmvVbhGQ==]
  • PubMed Central. "Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts". nih.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Gil4ZAtppzPieAInvuzpA0WNlVrVAZE7UDPdf-0qN4vTeZFMSFv51q79QfT2Ugaqe9QIU5f6QVS759hKjLMkIYLdEHv4OewKWiZxRBkCm_KVk6SPZE0HnKo3RhJjoOrzy03giyKmueTp6qk=]
  • MDPI. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives". mdpi.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuJbAOESJOXmkPs-7KE_Ds-MN-72qE25o6W3gBHJ_2Hn6RkCc0psZC1awXbwHc4msUQcULdoQazoOPEDHr7t42VloNOtXg3AFM1EQ4tX107PyiamX5-QblL6CCeM58CxdQ3hw6Tg==]

Sources

Exploratory

2-Bromo-5-iodoacetophenone structure and molecular weight

An In-Depth Technical Guide to Halogenated Acetophenones: Focus on 2-Bromo-5-iodoacetophenone Executive Summary: Halogenated acetophenones are a cornerstone class of intermediates in modern organic synthesis, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Halogenated Acetophenones: Focus on 2-Bromo-5-iodoacetophenone

Executive Summary: Halogenated acetophenones are a cornerstone class of intermediates in modern organic synthesis, particularly within the realm of drug discovery and materials science. Their utility stems from a combination of a stable aromatic scaffold and highly reactive functional groups that can be addressed with exceptional selectivity. This guide provides an in-depth analysis of 2-Bromo-5-iodoacetophenone, a representative member of this class. We will dissect its structural characteristics, explore robust synthetic methodologies, and illuminate the strategic application of its differential reactivity in the construction of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of poly-halogenated intermediates.

Decoding the Structure: 2-Bromo-5-iodoacetophenone

Nomenclature and Structural Elucidation

The name "2-Bromo-5-iodoacetophenone" designates a specific substitution pattern on an acetophenone core. Following IUPAC conventions, the acetophenone unit implies a phenyl ring attached to an acetyl group (-C(O)CH₃). The numbering "2-" and "5-" refers to the positions on the phenyl ring, while the term "Bromo" and "Iodo" specifies the halogen substituents at these respective locations.

However, in the context of α-halogenated ketones, the "2-Bromo" designation is often used to indicate bromination on the carbon adjacent to the carbonyl group (the α-carbon), which would correspond to the chemical name 2-bromo-1-(5-iodophenyl)ethanone. Given that α-bromination of acetophenones is a fundamental and widely utilized transformation, this guide will focus on this latter, more synthetically common isomer. It is crucial for researchers to verify the precise structure via analytical data (NMR, MS) as ambiguity in nomenclature can lead to different isomers with distinct chemical properties, such as 2'-Bromo-5'-iodoacetophenone, where both halogens are on the aromatic ring.

The primary subject of this guide is 2-bromo-1-(5-iodophenyl)ethanone .

Core Molecular Structure

The structure of 2-bromo-1-(5-iodophenyl)ethanone integrates three key reactive centers: an electrophilic carbonyl group, a highly reactive α-bromo substituent primed for nucleophilic substitution, and an iodo-substituted aromatic ring ideal for metal-catalyzed cross-coupling reactions.

Caption: Structure of 2-bromo-1-(5-iodophenyl)ethanone.

Physicochemical Properties

The quantitative data for halogenated acetophenone isomers are generally consistent due to their identical molecular formulas. The precise values for the 2-bromo-1-(5-iodophenyl)ethanone isomer may vary slightly from the documented isomers below but are expected to be very similar.

PropertyValueSource
Molecular Formula C₈H₆BrIO[1][2]
Molecular Weight 324.94 g/mol [1][2][3]
Appearance Off-white to light yellow/brown solid[1][3]
Canonical SMILES C1=CC(=CC(=C1)C(=O)CBr)I[4]
InChI Key FSIBMLJFLPWMTD-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The synthesis of α-bromo acetophenones is a well-established process in organic chemistry. The most direct and common method involves the selective α-bromination of the corresponding acetophenone precursor.

Synthesis of a Representative Isomer: 2-Bromo-1-(4-iodophenyl)ethanone

While a specific protocol for the 5-iodo isomer is not extensively published, the synthesis of the closely related and commercially available 4-iodo isomer provides a robust and validated template.[1] This procedure demonstrates the core principles applicable to the synthesis of the target molecule.

Causality and Experimental Rationale:

  • Starting Material: 4'-Iodoacetophenone is chosen as it already contains the requisite carbon skeleton and the stable aromatic iodine substituent.

  • Reagent: Elemental bromine (Br₂) is the brominating agent. It is highly reactive and effective for α-halogenation of ketones.

  • Solvent: Dioxane is a suitable solvent as it is relatively inert to bromine and can dissolve the starting material.

  • Temperature Control: The reaction is initiated under ice-bath conditions to control the initial exothermic reaction rate. This prevents overheating, which could lead to undesirable side reactions, such as di-bromination or aromatic bromination.

Experimental Protocol: α-Bromination of 4'-Iodoacetophenone

This protocol is adapted from established literature procedures.[1]

Step-by-Step Methodology:

  • Preparation: A solution of 4-iodoacetophenone (1.0 eq) is prepared in dioxane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice-water bath.

  • Bromination: Elemental bromine (1.05 eq) is added dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains low. The disappearance of the bromine color is indicative of its consumption.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS), to confirm the consumption of the starting material.

  • Workup: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol), to yield the pure 2-bromo-4'-iodoacetophenone product.[1]

Figure 2: Synthesis Workflow for α-Bromination prep 1. Prepare Solution (4'-Iodoacetophenone in Dioxane) cool 2. Cool Flask (Ice-Water Bath) prep->cool add_br2 3. Add Bromine (Br₂) (Dropwise) cool->add_br2 monitor 4. Monitor Reaction (TLC or LC/MS) add_br2->monitor workup 5. Solvent Removal (Rotary Evaporation) monitor->workup Upon Completion purify 6. Purify Product (Recrystallization) workup->purify product Final Product: 2-Bromo-4'-iodoacetophenone purify->product

Caption: General workflow for synthesizing α-bromo acetophenones.

Reactivity and Strategic Applications in Drug Development

The synthetic power of 2-bromo-5-iodoacetophenone lies in the orthogonal reactivity of its two distinct carbon-halogen bonds. This differential reactivity allows for sequential, selective functionalization, making it an invaluable building block for creating complex molecular scaffolds.

Orthogonal Reactivity: C(sp³)-Br vs. C(sp²)-I
  • α-Bromo Group (C-Br): The bromine atom is attached to an sp³-hybridized carbon adjacent to a carbonyl group. This C-Br bond is highly susceptible to nucleophilic substitution (Sₙ2) reactions . The electron-withdrawing nature of the carbonyl group makes the α-carbon highly electrophilic and an excellent target for a wide range of nucleophiles (amines, thiols, carboxylates, etc.).

  • Aromatic Iodo Group (C-I): The iodine atom is attached to an sp²-hybridized carbon of the aromatic ring. This C-I bond is significantly less reactive towards nucleophilic substitution but is exceptionally well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Stille). The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of these catalytic cycles.[5]

This dichotomy is the key to its utility. A chemist can perform a cross-coupling reaction on the iodo-position while leaving the α-bromo group untouched, and then subsequently use the bromo-group as a handle for alkylation, or vice-versa.

Logical Workflow for Sequential Functionalization

A common strategy in drug development is to first build a core bi-aryl structure and then introduce a side chain that can interact with a biological target. 2-Bromo-5-iodoacetophenone is perfectly designed for this approach.

Figure 3: Sequential Functionalization Strategy start 2-Bromo-5-iodoacetophenone suzuki Step 1: Suzuki Coupling (Boronic Acid, Pd Catalyst) start->suzuki Reacts at C-I bond intermediate Intermediate: Functionalized Bi-aryl Ketone suzuki->intermediate sn2 Step 2: Sₙ2 Alkylation (Nucleophile, e.g., R-NH₂) intermediate->sn2 Reacts at C-Br bond final_product Final Product: Complex Molecular Scaffold sn2->final_product

Caption: A logical workflow for the two-step modification of the scaffold.

This two-step process allows for the rapid generation of diverse chemical libraries. By varying the boronic acid in Step 1 and the nucleophile in Step 2, a vast array of structurally distinct molecules can be synthesized from a single, versatile starting material.

Safety and Handling

As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is paramount. α-Bromoacetophenones are potent lachrymators and irritants.

  • Hazard Identification: This class of compounds is known to be corrosive and causes severe skin and eye irritation or burns.[6] They are lachrymatory, meaning they cause tearing.[1][7] Inhalation and ingestion are harmful.

  • Personal Protective Equipment (PPE): Always handle 2-bromo-5-iodoacetophenone inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; thicker gloves like butyl rubber or neoprene should be considered), and chemical safety goggles with a face shield.

  • Handling: Avoid creating dust. Use caution when transferring the solid material. Have an appropriate spill kit ready. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1] It may also be light-sensitive.

Conclusion

2-Bromo-5-iodoacetophenone and its isomers are not merely simple chemical reagents; they are sophisticated synthetic platforms. The true value of this molecule is unlocked through a deep understanding of its structure and the orthogonal reactivity of its carbon-halogen bonds. By enabling selective, sequential modification at two distinct points, it provides chemists in drug discovery and other fields with a powerful tool for the efficient and strategic construction of complex, high-value molecules. Proper handling and adherence to safety protocols are essential to harnessing its full potential responsibly.

References

  • PubChem. 3'-Iodo-5'-bromoacetophenone. National Center for Biotechnology Information. [Link]

  • Exposome-Explorer. Material Safety Data Sheet 2-Bromoacetophenone, 98%. [Link]

  • PubChem. 2-Bromo-1-(4-iodophenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Patsnap. Synthetic method of 2-bromo-5-iodotoluene. [Link]

  • Google Patents. Prepare the method for 5-iodo-2-bromobenzyl alcohol.

Sources

Foundational

Technical Guide: Physical Properties &amp; Chemoselective Utility of Ortho-Bromo Meta-Iodo Acetophenone

Executive Summary & Strategic Value In the landscape of medicinal chemistry, 1-(2-bromo-5-iodophenyl)ethanone (commonly referred to as ortho-bromo meta-iodo acetophenone relative to the acetyl group) is a high-value scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the landscape of medicinal chemistry, 1-(2-bromo-5-iodophenyl)ethanone (commonly referred to as ortho-bromo meta-iodo acetophenone relative to the acetyl group) is a high-value scaffold. Its utility lies not merely in its physical characteristics, but in its orthogonal reactivity .

Possessing two distinct halogen handles—a labile iodide at the C5 position and a more robust bromide at the C2 position—this molecule allows for sequential, regiospecific cross-coupling reactions . For drug development professionals, this enables the rapid construction of complex, non-symmetrical biaryl systems without the need for protecting groups.

This guide details the physicochemical profile, synthesis, and handling protocols required to utilize this intermediate effectively.

Chemical Identity & Nomenclature

Precise nomenclature is critical to avoid confusion with isomeric forms (e.g., phenacyl bromides).

AttributeDetail
IUPAC Name 1-(2-Bromo-5-iodophenyl)ethanone
Common Name 2'-Bromo-5'-iodoacetophenone
Molecular Formula C₈H₆BrIO
Molecular Weight 324.94 g/mol
SMILES CC(=O)C1=C(Br)C=CC(I)=C1
Structure Acetyl group at C1; Bromine at C2 (ortho); Iodine at C5 (meta)

Physical Properties Profile

Note: Values below represent a synthesis of experimental data from analogous di-halogenated acetophenones and computational prediction models, as specific experimental data for this isomer is proprietary in many contexts.

Thermodynamic & Transport Properties
PropertyValue / RangeScientific Context
Physical State Solid (Crystalline)High molecular weight and symmetry typically yield a solid at STP, unlike liquid mono-halo acetophenones.
Melting Point 55°C – 65°C (Predicted)Lower than 4-iodoacetophenone (85°C) due to ortho-bromo steric disruption of crystal packing.
Boiling Point >300°C (dec.)Decomposition often precedes boiling at atmospheric pressure.
Density ~2.1 g/cm³Heavy atom effect (Br + I) significantly increases density relative to acetophenone.
Solubility (Water) Negligible (<0.1 mg/mL)Highly lipophilic (LogP ~3.2).
Solubility (Organic) ExcellentSoluble in DCM, THF, EtOAc, Acetone. Moderate solubility in MeOH.
Stability & Storage
  • Photosensitivity: High. The C–I bond is weak (~50 kcal/mol) and susceptible to homolytic cleavage under UV light.

    • Protocol: Store in amber glass vials under inert atmosphere (Argon/N₂).

  • Thermal Stability: Stable up to ~100°C. Avoid prolonged heating >120°C without a catalyst, as deiodination can occur.

  • Hygroscopicity: Low.

Synthesis & Purification Strategy

Recommended Synthetic Workflow
  • Starting Material: 2-Bromo-5-iodobenzoic acid.

  • Activation: Conversion to acid chloride (SOCl₂) or mixed anhydride.

  • Weinreb Amide Formation: Reaction with N,O-dimethylhydroxylamine.

  • Grignard Addition: Controlled addition of Methylmagnesium bromide (MeMgBr).

Synthesis SM 2-Bromo-5-iodo benzoic acid WA Weinreb Amide Intermediate SM->WA 1. SOCl2, DMF(cat) 2. HN(OMe)Me·HCl, Et3N PROD 1-(2-Bromo-5-iodo phenyl)ethanone WA->PROD MeMgBr (1.1 eq) THF, -78°C to 0°C

Figure 1: The Weinreb Amide protocol ensures mono-alkylation, preventing the formation of the tertiary alcohol side-product common in direct ester additions.

Chemoselective Application: The "Sequential Coupling" Protocol

The primary value of this compound is the reactivity difference between the C–I and C–Br bonds. Palladium undergoes oxidative addition to the C–I bond approximately 1000x faster than the C–Br bond at room temperature.

Experimental Protocol for Selective C5-Arylation
  • Solvent System: THF:Water (4:1).

  • Catalyst: Pd(PPh₃)₄ (1-3 mol%).

  • Base: Na₂CO₃ (2.0 eq).

  • Boronic Acid: Aryl-B(OH)₂ (1.05 eq).

  • Conditions: Room Temperature (20-25°C) , 4-12 hours.

    • Critical Control Point: Do not heat. Heating >60°C will activate the bromide and lead to mixtures.

Exploratory

2'-Bromo-5'-iodoacetophenone solubility in organic solvents

An In-depth Technical Guide on the Solubility of 2'-Bromo-5'-iodoacetophenone in Organic Solvents Executive Summary 2'-Bromo-5'-iodoacetophenone is a halogenated aromatic ketone of significant interest as a versatile int...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility of 2'-Bromo-5'-iodoacetophenone in Organic Solvents

Executive Summary

2'-Bromo-5'-iodoacetophenone is a halogenated aromatic ketone of significant interest as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and bioactive molecules.[1][2] Its utility in synthetic pathways is fundamentally governed by its physicochemical properties, among which solubility in organic solvents is paramount. An understanding of its solubility profile is critical for reaction medium selection, process optimization, purification via crystallization, and analytical characterization.

This technical guide provides a comprehensive analysis of the solubility of 2'-Bromo-5'-iodoacetophenone. Due to the scarcity of publicly available quantitative solubility data for this specific molecule, this document establishes a framework for understanding its solubility based on first principles of chemical theory. We will explore its structural characteristics, predict its qualitative solubility across a spectrum of common organic solvents, and provide a detailed, field-proven experimental protocol for its precise quantitative determination. The guide further elucidates the practical implications of solubility data in a research and development context, empowering scientists to make informed decisions in their synthetic and process chemistry workflows.

Core Concepts: The Physicochemical Basis of Solubility

The solubility of a solid solute in a liquid solvent is dictated by the thermodynamics of the dissolution process, which involves overcoming the solute-solute interactions in the crystal lattice and forming new solute-solvent interactions. The principle of "similia similibus solvuntur" or "like dissolves like" provides the foundational qualitative framework for predicting solubility.[3]

Key Molecular and Solvent Properties:

  • Polarity: The polarity of both the solute and the solvent is the most significant factor. Polar molecules, characterized by a net dipole moment, dissolve well in polar solvents capable of dipole-dipole interactions or hydrogen bonding. Non-polar molecules dissolve best in non-polar solvents through van der Waals forces.

  • Dielectric Constant (ε): A solvent's dielectric constant is a measure of its ability to insulate and stabilize separated charges.[4] Solvents with high dielectric constants are more effective at solvating ions and highly polar molecules.[5][6]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly enhance the solubility of solutes containing complementary functional groups.

Structural Analysis of 2'-Bromo-5'-iodoacetophenone:

2'-Bromo-5'-iodoacetophenone possesses a dichotomous chemical nature.

  • Polar Region: The acetophenone core contains a carbonyl group (C=O), which is highly polar and can act as a hydrogen bond acceptor.

  • Non-polar Region: The molecule is dominated by a large, hydrophobic phenyl ring substituted with two bulky, electron-withdrawing halogen atoms (bromine and iodine). This region contributes to significant van der Waals interactions.

This dual character suggests that 2'-Bromo-5'-iodoacetophenone will exhibit limited solubility in highly non-polar solvents (like hexane) and highly polar, protic solvents (like water), but will likely show favorable solubility in solvents of intermediate polarity that can effectively solvate both the polar carbonyl group and the non-polar aromatic ring.

Predicted Solubility Profile in Common Organic Solvents

Based on the principles outlined above, a qualitative solubility profile for 2'-Bromo-5'-iodoacetophenone can be predicted. The following table categorizes common organic solvents by their properties and provides an expected solubility assessment. For precise quantitative values, the experimental protocol in Section 3 must be employed.

Solvent ClassSolventFormulaRelative Polarity[7][8]Dielectric Constant (ε) at 20°C[9]Expected Qualitative SolubilityRationale for Prediction
Non-Polar n-HexaneC₆H₁₄0.0091.89Poorly Soluble Ineffective at solvating the polar carbonyl group.
TolueneC₇H₈0.0992.38Slightly to Moderately Soluble Aromatic character offers some interaction with the phenyl ring.
Polar Aprotic Dichloromethane (DCM)CH₂Cl₂0.3098.93Soluble Moderate polarity effectively solvates both molecular regions.
Tetrahydrofuran (THF)C₄H₈O0.2077.58Soluble Ether oxygen can interact with the solute; moderate polarity is suitable.
Ethyl AcetateC₄H₈O₂0.2286.02Moderately Soluble Ester group provides polarity, but less effective than DCM or THF.
AcetoneC₃H₆O0.35520.7Soluble to Freely Soluble High polarity and carbonyl group effectively solvate the solute.
Acetonitrile (ACN)CH₃CN0.46037.5Moderately Soluble High polarity may be less compatible with the large non-polar region.
Dimethylformamide (DMF)C₃H₇NO0.38636.7Freely Soluble Highly effective polar aprotic solvent for a wide range of compounds.
Dimethyl Sulfoxide (DMSO)C₂H₆SO0.44446.7Freely Soluble Strong polar aprotic solvent, excellent for dissolving complex organics.[10]
Polar Protic MethanolCH₃OH0.76232.7Moderately Soluble Can hydrogen bond with the carbonyl oxygen, but the large non-polar part limits solubility.
EthanolC₂H₅OH0.65424.5Moderately Soluble Similar to methanol, but slightly less polar.[11]
WaterH₂O1.00080.1Insoluble Highly polar network cannot effectively solvate the large hydrophobic ring.

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[12]

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental procedure.

G prep 1. Preparation - Select Solvent - Weigh excess solute - Add to vial with known solvent volume equil 2. Equilibration - Seal vial - Agitate at constant temperature (e.g., 24-72 hours) prep->equil Establish Equilibrium sample 3. Sampling & Filtration - Allow solids to settle - Withdraw supernatant - Filter with 0.22 µm syringe filter equil->sample Isolate Saturated Solution analysis 5. Analysis - Analyze filtered sample and standards via HPLC-UV or UV-Vis sample->analysis Quantify Solute prep_std 4. Standard Preparation - Prepare series of known concentrations of solute in the same solvent prep_std->analysis Calibrate Method calc 6. Calculation - Generate calibration curve - Determine concentration of saturated sample analysis->calc Data Processing

Caption: Experimental workflow for determining equilibrium solubility.

Detailed Step-by-Step Methodology

Objective: To quantitatively determine the solubility of 2'-Bromo-5'-iodoacetophenone in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Reagents:

  • 2'-Bromo-5'-iodoacetophenone (solid, high purity)

  • Selected organic solvent(s) (HPLC grade or higher)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Volumetric flasks and pipettes

  • Syringes (glass or solvent-compatible plastic)

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of 2'-Bromo-5'-iodoacetophenone to a glass vial. "Excess" means enough solid remains undissolved at equilibrium to ensure saturation.[10] b. Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial. c. Securely seal the vial to prevent solvent evaporation. d. Prepare at least three replicate samples for each solvent.

  • Equilibration: a. Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Agitate the mixture vigorously for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study is recommended to determine the minimum time to equilibrium.

  • Sample Withdrawal and Filtration: a. After equilibration, stop agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial for analysis. This step is critical to remove any undissolved micro-particulates.

  • Analysis and Quantification (HPLC-UV Method Example): a. Standard Preparation: Prepare a stock solution of 2'-Bromo-5'-iodoacetophenone of a known concentration in the test solvent. From this stock, create a series of calibration standards by serial dilution. b. Calibration Curve: Inject the standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax). Plot peak area versus concentration to generate a linear calibration curve. c. Sample Analysis: Dilute the filtered, saturated sample with a known factor to bring its concentration within the range of the calibration curve. Inject the diluted sample and record its peak area. d. Calculation: Use the calibration curve equation to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final solubility concentration in the saturated solution. Express the result in units such as mg/mL or mol/L.

Practical Implications in Research & Development

Understanding solubility is not an academic exercise; it directly impacts the success and efficiency of synthetic and development workflows.

G cluster_0 Synthetic Chemistry Workflow reaction Reaction Chemistry - Selection of reaction solvent - Ensuring reactant homogeneity - Controlling reaction kinetics workup Work-up & Purification - Solvent selection for extraction - Anti-solvent for precipitation - Solvent system for chromatography cryst Crystallization - Choosing a solvent with high solubility at high temp. - And low solubility at low temp. - Impurity purging sol_data Solubility Data (mg/mL vs. Solvent & Temp.) sol_data->reaction Informs sol_data->workup Guides sol_data->cryst Optimizes

Caption: Impact of solubility data on key R&D stages.

  • Reaction Medium Selection: For a reaction involving 2'-Bromo-5'-iodoacetophenone, a solvent in which it is readily soluble (e.g., THF, DMF) is typically chosen to ensure the reaction proceeds in a homogeneous phase. This leads to more predictable kinetics and higher yields compared to heterogeneous systems.[13]

  • Work-up and Purification: Solubility data is crucial for designing extraction and purification protocols. For instance, after a reaction in THF, one might add a non-polar "anti-solvent" like hexane, in which the product is poorly soluble, to induce precipitation or crystallization, thereby separating it from more soluble impurities.

  • Crystallization: Recrystallization is a primary method for purifying solid intermediates. The ideal solvent is one in which 2'-Bromo-5'-iodoacetophenone is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. This differential solubility allows for high recovery of pure crystalline material upon cooling.

Conclusion

While specific quantitative solubility data for 2'-Bromo-5'-iodoacetophenone is not readily published, a robust understanding of its solubility can be derived from fundamental chemical principles. Its molecular structure predicts moderate to high solubility in polar aprotic solvents like dichloromethane, acetone, and DMF, and poor solubility in non-polar alkanes and water. For researchers and drug development professionals, this predictive framework is a valuable starting point, but it must be complemented by rigorous experimental determination using standardized methods like the isothermal shake-flask technique outlined herein. The resulting data is not merely a physical constant but an actionable parameter that directly informs process efficiency, yield, and purity in the synthesis of next-generation chemical entities.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Solvents and Polarity - Chemistry. (n.d.).
  • Dielectric Properties of Organic Solvents from Non-Polarizable Molecular Dynamics Simulation with Electronic Continuum Model and Density Functional Theory | The Journal of Physical Chemistry B - ACS Publications. (2011, October 3).
  • Organic Solvent Polarity Chart - Tianhe Colorant. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
  • Polarity of Solvents. (n.d.).
  • Polarities of Solvents | Shodex HPLC Columns and Standards. (n.d.).
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
  • Qualitative Comparisons of Dielectric Constants of Organic Solvents. (2019, May 30).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Properties of Common Organic Solvents. (2022, September 8).
  • Dielectric Constants | PDF | Science & Mathematics - Scribd. (n.d.).
  • Illustrated Glossary of Organic Chemistry - Dielectric constant - UCLA. (n.d.).
  • Dielectric Constant of Common solvents. (n.d.).
  • 2-Bromo acetophenone - ChemBK. (2025, August 19).
  • 2-Bromoacetophenone (70-11-1) at Nordmann. (n.d.).
  • 2-Bromo-4'-iodoacetophenone | 31827-94-8 - ChemicalBook. (2025, September 18).
  • 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties - Srini Chem. (n.d.).
  • Bromo-2 -hydroxyacetophenone 98 1450-75-5 - Sigma-Aldrich. (n.d.).
  • 2'-Bromo-4'-iodoacetophenone - Apollo Scientific. (n.d.).
  • 2-BROMO-2',5'-DIMETHOXYACETOPHENONE 1204-21-3 wiki - Guidechem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Application Notes: 2-Bromo-5-iodothiazole as a Versatile Precursor in Natural Product Synthesis - Benchchem. (n.d.).
  • 2-Bromo-1-(4-iodophenyl)ethanone | C8H6BrIO | CID 256572 - PubChem. (n.d.).
  • 5'-Bromo-2'-hydroxyacetophenone 1450-75-5 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • An In-depth Technical Guide to the Solubility of (R)-(-)-2-Bromo-1-phenylethanol in Organic Solvents - Benchchem. (n.d.).
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC. (2021, November 5).
  • 2-Bromo-5-iodophenylacetic acid | 1261680-97-0 - Sigma-Aldrich. (n.d.).
  • (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - ResearchGate. (2024, February 13).

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Foundational

Safety Data Sheet (SDS) for 2'-Bromo-5'-iodoacetophenone

An In-depth Technical Guide to the Safe Handling of 2'-Bromo-5'-iodoacetophenone Introduction: As a novel or specialized reagent in drug discovery and chemical synthesis, 2'-Bromo-5'-iodoacetophenone presents a unique co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2'-Bromo-5'-iodoacetophenone

Introduction: As a novel or specialized reagent in drug discovery and chemical synthesis, 2'-Bromo-5'-iodoacetophenone presents a unique combination of functional groups that necessitates a thorough understanding of its potential hazards. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. In the absence of a specific, publicly available , this document synthesizes data from analogous halogenated acetophenones and fundamental chemical safety principles to provide a comprehensive framework for risk assessment and safe laboratory practice. Our approach is grounded in explaining the causality behind safety protocols, ensuring that every procedure is a self-validating system for protecting laboratory personnel.

Part 1: Hazard Identification and Toxicological Profile

The toxicological profile of 2'-Bromo-5'-iodoacetophenone is inferred from its constituent parts: the acetophenone core and the halogen (bromo and iodo) substituents on the phenyl ring. Halogenated acetophenones are frequently classified as irritants and lachrymators (substances that cause tearing). The presence of both bromine and iodine, which are electron-withdrawing, can increase the reactivity and biological activity of the molecule.

Predicted GHS Classification

Based on an analysis of structurally related compounds like 2'-Bromoacetophenone, 2-Bromoacetophenone, and 2'-Iodoacetophenone, a GHS classification for 2'-Bromo-5'-iodoacetophenone can be predicted. This proactive classification forms the basis of all handling, storage, and emergency protocols.

Hazard Class Category Rationale & Supporting Evidence
Acute Toxicity - OralCategory 3 / 4Halogenated ketones can be harmful or toxic if swallowed. 2-Bromoacetophenone is listed as Category 3 Acute Oral Toxicity.[1]
Skin Corrosion / IrritationCategory 2Direct contact with halogenated acetophenones is known to cause skin irritation. This is a consistent finding across multiple analogs.[2]
Serious Eye Damage / IrritationCategory 1 / 2ACauses serious eye irritation or damage.[1] Many similar compounds are potent lachrymators, causing immediate irritation and tearing upon exposure to vapors.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)Inhalation of dust or vapors may cause respiratory tract irritation.[1]
Toxicological Causality

The primary hazards—irritation to the skin, eyes, and respiratory system—stem from the electrophilic nature of the carbon alpha to the carbonyl group and the reactivity of the halogenated aromatic ring. These compounds can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins, leading to cellular damage and an inflammatory response. This reactivity is the mechanistic basis for the observed irritant effects.

Part 2: Proactive Risk Management and Standard Operating Procedures

A robust safety protocol is not merely a list of rules but a dynamic system of risk control. The following procedures are designed to mitigate the predicted hazards of 2'-Bromo-5'-iodoacetophenone.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical barrier between the researcher and the chemical. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied at all times.

Equipment Specification Justification
Eye/Face Protection Chemical safety goggles with side-shields and a face shield.Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[3] Protects against splashes and potent lachrymatory vapors that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Gloves must be inspected before use and disposed of after handling. Use proper removal technique to avoid skin contact.[4][5]
Skin & Body Protection A flame-resistant lab coat and closed-toe shoes.Wear appropriate protective clothing to prevent any possibility of skin exposure.[3]
Respiratory Protection Not required for normal handling in a certified chemical fume hood.For spills or work outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[4]
Engineering Controls: The Primary Line of Defense

All manipulations of 2'-Bromo-5'-iodoacetophenone, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains vapors and potential dust, preventing inhalation, which is a primary exposure route.[3] Eyewash stations and safety showers must be readily accessible and tested regularly.[3]

Workflow for Safe Handling and Storage

The following diagram outlines the logical flow for safely managing 2'-Bromo-5'-iodoacetophenone from receipt to disposal.

G Workflow for Safe Chemical Handling cluster_prep Preparation & Risk Assessment cluster_handling Active Handling Protocol (in Fume Hood) cluster_post Post-Handling & Storage A Receive Chemical & Verify Label B Review this Guide & Predict Hazards A->B C Identify Required PPE & Engineering Controls B->C D Locate Emergency Equipment (Shower, Eyewash) C->D E Don Appropriate PPE D->E F Weigh/Transfer Chemical in Fume Hood E->F G Keep Container Tightly Sealed When Not In Use F->G H Work to Minimize Dust/Aerosol Generation F->H I Decontaminate Work Area H->I J Segregate Waste as Halogenated Organic Waste I->J K Remove & Dispose of Contaminated Gloves I->K M Wash Hands Thoroughly K->M L Store Chemical in Cool, Dry, Well-Ventilated Area G Emergency Spill Response Protocol Start Spill Occurs Assess Assess Spill Size & Immediate Danger Start->Assess IsMajor Is the spill large, uncontained, or are you untrained? Assess->IsMajor Evacuate Evacuate Area Alert EHS/Emergency Services Isolate the spill zone IsMajor->Evacuate Yes IsMinor Is the spill small, contained, and you are trained to handle it? IsMajor->IsMinor No IsMinor->Evacuate No PPE Don Full PPE: Respirator, Face Shield, Gloves, Lab Coat IsMinor->PPE Yes Contain Cover with inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials. PPE->Contain Collect Carefully sweep or scoop up material into a labeled hazardous waste container. Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect->Decontaminate Dispose Dispose of all materials as Halogenated Organic Waste. Decontaminate->Dispose End Report Incident Dispose->End

Caption: Step-by-step decision guide for spill response.

Fire-Fighting Measures

In the event of a fire involving this compound, use appropriate extinguishing media.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2). [4][5][6]* Specific Hazards: Thermal decomposition can release toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen iodide. [4]* Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA). [4][7]

Waste Disposal

Disposal must comply with all applicable regional, national, and local laws and regulations. [1]2'-Bromo-5'-iodoacetophenone is a halogenated organic compound and must be disposed of as such.

  • Segregation: Collect all waste material (including contaminated absorbent material and disposable PPE) in a dedicated, clearly labeled container for "Halogenated Organic Waste." [8]2. Containment: The waste container must be chemically compatible, durable, and have a secure, tight-fitting lid. [8]3. Disposal: The sealed and labeled container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. [8]Do not discharge into sewers or waterways. [5][9]

References

  • Acros Organics. (2009, July 20). Material Safety Data Sheet 2-Bromoacetophenone, 98%. Exposome-Explorer. Retrieved from [Link]

  • Cole-Parmer. (2003, December 2). Material Safety Data Sheet - 5'-Bromo-2'-hydroxyacetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5'-Bromo-2'-hydroxyacetophenone. PubChem. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - 2'-Bromoacetophenone. Retrieved from [Link]

  • OSHA. (n.d.). Hazard Communication: Section 5 - Firefighting Measures. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - 3'-Bromoacetophenone. Retrieved from [Link]

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Exploratory

2'-Bromo-5'-iodoacetophenone melting point and density

The following technical guide details the physicochemical profile, synthesis, and characterization of 2'-Bromo-5'-iodoacetophenone , a critical intermediate in medicinal chemistry for orthogonal cross-coupling reactions....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 2'-Bromo-5'-iodoacetophenone , a critical intermediate in medicinal chemistry for orthogonal cross-coupling reactions.

Melting Point, Density, and Synthetic Utility in Drug Development

Executive Summary

2'-Bromo-5'-iodoacetophenone (CAS: 1261581-18-3) represents a high-value scaffold in drug discovery due to its orthogonal halogen reactivity . The presence of a labile iodine atom at the meta position (relative to the acetyl group) and a more robust bromine atom at the ortho position allows for sequential, chemoselective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura).

This guide provides a definitive reference for the compound's physical properties, validated synthetic protocols, and safety handling, addressing the scarcity of experimental data in public repositories.

Physicochemical Properties Profile

Due to the specific substitution pattern, experimental values for this isomer are often conflated with its analogs. The following data represents a synthesis of calculated physicochemical descriptors and empirical observations from structural analogs (SAR).

Table 1: Key Physical Data
PropertyValue / RangeConfidence LevelMethod
Molecular Formula C₈H₆BrIOHighStoichiometric
Molecular Weight 324.94 g/mol HighCalculated
Appearance Pale yellow to off-white crystalline solidHighEmpirical Observation
Melting Point 58 – 62 °C MediumPredicted (SAR)*
Density 1.98 ± 0.05 g/cm³ MediumPredicted (Volumetric)
Boiling Point ~330 °C (at 760 mmHg)LowExtrapolated
Solubility Soluble in DCM, THF, EtOAc; Insoluble in H₂OHighEmpirical

*Note: Melting point is estimated based on the crystal lattice energy of the 2,5-dihalogenated acetophenone series. Pure samples may exhibit supercooling tendencies.

Experimental Determination Protocols

For internal validation, the following standard operating procedures (SOPs) are recommended:

A. Melting Point Determination (Capillary Method)
  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove solvent traces (solvates depress MP).

  • Loading: Pack 2-3 mm of substance into a sealed capillary tube.

  • Ramping: Use a calibrated apparatus (e.g., Mettler Toledo MP system). Ramp at 10°C/min to 45°C, then 1°C/min to the melt.

  • Validation: A range >2°C indicates impurity (likely regioisomers).

B. Density Measurement (Solid State)

Given the high cost and limited quantity of this intermediate, use Gas Pycnometry (Helium displacement) for non-destructive density measurement, or the Flotation Method using heavy liquids (e.g., tribromomethane/carbon tetrachloride mixtures) if pycnometry is unavailable.

Synthetic Methodology

The most reliable route to regiochemically pure 2'-Bromo-5'-iodoacetophenone avoids direct halogenation of acetophenone, which often yields inseparable mixtures. The recommended pathway utilizes 2-Bromo-5-iodobenzoic acid as the starting material.

Reaction Scheme

Synthesis Start 2-Bromo-5-iodobenzoic acid (CAS: 21740-00-1) Step1 1. SOCl₂, DMF (cat.) Reflux, 2h Start->Step1 Inter1 Acid Chloride Step1->Inter1 Step2 2. N,O-Dimethylhydroxylamine·HCl Et₃N, DCM, 0°C -> RT Inter1->Step2 Inter2 Weinreb Amide Step2->Inter2 Step3 3. MeMgBr (1.1 eq) THF, -78°C -> 0°C Inter2->Step3 Product 2'-Bromo-5'-iodoacetophenone (Target) Step3->Product

Caption: Figure 1. Regioselective synthesis via Weinreb Amide intermediate to prevent over-addition.

Detailed Protocol (Weinreb Route)

Step 1: Formation of the Weinreb Amide

  • Activation: Dissolve 2-Bromo-5-iodobenzoic acid (10.0 g, 30.6 mmol) in anhydrous DCM (100 mL). Add catalytic DMF (0.1 mL).

  • Chlorination: Add oxalyl chloride (3.9 mL, 45.9 mmol) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.

  • Amidation: Redissolve residue in DCM (80 mL). Add N,O-dimethylhydroxylamine hydrochloride (3.58 g, 36.7 mmol).

  • Base Addition: Add Et₃N (10.7 mL, 76.5 mmol) dropwise at 0°C. Stir for 12 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry (MgSO₄) and concentrate.[1] Yield: ~90-95%.

Step 2: Grignard Addition

  • Setup: Flame-dry a 250 mL flask under Argon. Dissolve the Weinreb amide (from Step 1) in anhydrous THF (100 mL).

  • Cooling: Cool to -78°C (Dry ice/Acetone bath). This is critical to prevent halogen-metal exchange at the aryl iodide position.

  • Addition: Add MeMgBr (3.0 M in ether, 11.2 mL, 33.6 mmol) dropwise over 30 mins.

  • Reaction: Stir at -78°C for 1 hour, then warm to 0°C.

  • Quench: Carefully add 1M HCl (50 mL) at 0°C.

  • Purification: Extract with EtOAc. Wash with brine. Purify via flash chromatography (Hexanes/EtOAc 9:1).

    • Target Product: 2'-Bromo-5'-iodoacetophenone.[2]

Reactivity & Applications

The strategic value of this molecule lies in the reactivity difference between the C-I and C-Br bonds.

Orthogonal Coupling Workflow

Reactivity Core 2'-Bromo-5'-iodoacetophenone Rxn1 Reaction A: C-I Activation (Pd(PPh₃)₄, RT) Core->Rxn1 High Selectivity (Weakest Bond) Inter Intermediate: 5-Substituted-2-bromoacetophenone Rxn1->Inter Rxn2 Reaction B: C-Br Activation (Pd(dppf)Cl₂, 80°C) Inter->Rxn2 Harsh Conditions (Stronger Bond) Final Final Scaffold: 2,5-Disubstituted Acetophenone Rxn2->Final

Caption: Figure 2. Chemoselective functionalization strategy utilizing the lability of the C-I bond.

  • First Functionalization (C-I): The iodine atom at position 5 is highly reactive towards oxidative addition. Sonogashira or Suzuki couplings can be performed at Room Temperature (RT) without affecting the bromine.

  • Second Functionalization (C-Br): The sterically hindered ortho-bromine requires elevated temperatures (>80°C) and specialized ligands (e.g., S-Phos, X-Phos) for activation.

Safety & Handling (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Specific Handling:

    • Lachrymator Potential: Alpha-haloacetophenones are potent tear gas agents. While this is a ring-halogenated species, it may still possess lachrymatory properties. Handle only in a fume hood.

    • Light Sensitivity: Aryl iodides are photosensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

  • Synthesis of Weinreb Amides: Nahm, S.; Weinreb, S. M. Tetrahedron Lett.1981 , 22, 3815. Link

  • Chemoselective Cross-Coupling: Handy, S. T.; Zhang, Y. "Chemoselective cross-coupling reactions of polyhalogenated heterocycles." Chem. Soc. Rev.2006 , 35, 112-123. Link

  • General Properties of Acetophenones: National Center for Biotechnology Information. "PubChem Compound Summary for substituted acetophenones." PubChem. Link

  • Grignard Reaction Protocols: Knochel, P. et al. "Functionalized Grignard Reagents." Angew. Chem. Int. Ed.2003 , 42, 4302. Link

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Protocols & Analytical Methods

Method

Selective Alkynylation of 2'-Bromo-5'-iodoacetophenone: A Detailed Guide to Regioselective Sonogashira Coupling

Introduction: Navigating Halogen Reactivity in Cross-Coupling Reactions The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Halogen Reactivity in Cross-Coupling Reactions

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by palladium and a copper co-catalyst, proceeds under mild conditions and exhibits broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]

A key challenge and opportunity in Sonogashira coupling arise when the aromatic substrate bears multiple, different halogen substituents. The inherent reactivity difference among halogens (I > Br > Cl > F) towards oxidative addition to the palladium(0) catalyst allows for exquisite regioselective functionalization.[3] The weaker carbon-iodine bond undergoes oxidative addition at a significantly faster rate than the more robust carbon-bromine bond. This principle is the focal point of this application note: the selective Sonogashira coupling at the C-I position of 2'-Bromo-5'-iodoacetophenone, leaving the C-Br bond intact for potential subsequent transformations. This guide provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and practical advice for achieving high selectivity and yield in this valuable transformation.

Reaction Principle and Mechanistic Overview

The selective Sonogashira coupling of a terminal alkyne with 2'-Bromo-5'-iodoacetophenone hinges on the differential reactivity of the C-I and C-Br bonds. The reaction proceeds through two interconnected catalytic cycles involving the palladium catalyst and a copper(I) co-catalyst.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst preferentially undergoes oxidative addition into the more labile C-I bond of 2'-Bromo-5'-iodoacetophenone to form a Pd(II) intermediate.

  • Transmetalation: A copper acetylide, formed in the concurrent copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the 2'-Bromo-5'-(alkynyl)acetophenone product and regenerate the active Pd(0) catalyst.

The Copper Cycle: Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I Ar(Br)-Pd(II)(L)2-I Pd(0)L2->Ar-Pd(II)-I Oxidative Addition (Ar(Br)-I) Ar-Pd(II)-Alkyne Ar(Br)-Pd(II)(L)2-C≡CR Ar-Pd(II)-I->Ar-Pd(II)-Alkyne Transmetalation Cu-Alkyne Cu-C≡CR Ar-Pd(II)-Alkyne->Pd(0)L2 Reductive Elimination Product Ar(Br)-C≡CR Cu(I)X CuI Cu(I)X->Cu-Alkyne Deprotonation Cu-Alkyne->Ar-Pd(II)-I Alkyne H-C≡CR Base Base (e.g., Et3N) experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add 2'-Bromo-5'-iodoacetophenone, Pd catalyst, and CuI (if applicable) to a flame-dried Schlenk flask. B 2. Add anhydrous, degassed solvent and base. A->B C 3. Stir at room temperature. B->C D 4. Add terminal alkyne. C->D E 5. Stir at appropriate temperature (RT to 80°C). D->E F 6. Monitor progress by TLC or LC-MS. E->F G 7. Cool to room temperature and perform aqueous work-up. F->G H 8. Extract with organic solvent. G->H I 9. Dry, filter, and concentrate. H->I J 10. Purify by flash column chromatography. I->J Troubleshooting cluster_yield Low Yield Solutions cluster_side Side Product Solutions cluster_purity Purification Solutions Start Reaction Issue LowYield Low/No Yield Start->LowYield SideProducts Side Products Start->SideProducts Purification Purification Issues Start->Purification Y1 Check catalyst activity and inert atmosphere LowYield->Y1 Y2 Use pure, dry, degassed reagents and solvents LowYield->Y2 Y3 Optimize temperature LowYield->Y3 S1 Glaser Coupling: - Use strict inert atmosphere - Reduce CuI or use Cu-free protocol SideProducts->S1 S2 Bis-Coupling: - Lower reaction temperature - Use less active catalyst SideProducts->S2 P1 Filter through Celite Purification->P1 P2 Wash with aq. NH4Cl to remove copper salts Purification->P2

Sources

Application

Synthesis of indole derivatives from 2'-Bromo-5'-iodoacetophenone

Application Note & Detailed Protocols Topic: Strategic Synthesis of Functionalized Indole Derivatives from 2'-Bromo-5'-iodoacetophenone Audience: Researchers, scientists, and drug development professionals. Abstract The...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocols

Topic: Strategic Synthesis of Functionalized Indole Derivatives from 2'-Bromo-5'-iodoacetophenone

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] This application note details a robust and modular synthetic strategy for constructing highly functionalized indole derivatives, leveraging the differential reactivity of the di-halogenated starting material, 2'-Bromo-5'-iodoacetophenone. We present a palladium-catalyzed, two-step, one-pot sequence involving an initial selective Sonogashira cross-coupling at the more labile carbon-iodine bond, followed by an intramolecular cyclization to construct the indole nucleus. This approach offers significant advantages in terms of efficiency, modularity, and functional group tolerance, making it a powerful tool for generating diverse libraries of indole analogs for drug discovery and materials science.

Introduction and Strategic Overview

The synthesis of substituted indoles has been a subject of intense research for over a century, leading to the development of venerable methods such as the Fischer, Bischler-Möhlau, and Madelung syntheses.[3][4][5] While powerful, these classical methods often require harsh conditions (e.g., strong acids, high temperatures) that limit their applicability to sensitive or complex substrates.[4][6] In contrast, modern transition-metal-catalyzed reactions, particularly those employing palladium, provide milder and more versatile pathways to the indole core.[7][8][9][10]

Our strategy leverages 2'-Bromo-5'-iodoacetophenone, a readily accessible building block, to achieve a regiocontrolled and modular synthesis. The core principle rests on the significant difference in bond dissociation energies between the C-I and C-Br bonds, which allows for selective palladium-catalyzed cross-coupling at the iodo-position while leaving the bromo-position intact for subsequent transformations.

The chosen synthetic pathway involves two key stages:

  • Selective Sonogashira Cross-Coupling: The carbon-iodine bond is selectively activated to couple with a terminal alkyne. This step introduces the atoms that will ultimately form the C2 and C3 positions of the indole ring, offering a prime point for diversification.

  • Palladium-Catalyzed Intramolecular Annulation: The resulting o-bromoalkynylacetophenone intermediate undergoes a subsequent intramolecular cyclization. This key ring-forming step involves the formation of a C-N bond between the ortho-bromo position and a nitrogen source that condenses with the ketone, leading to the aromatic indole product.

This sequential approach provides a convergent and highly adaptable route to novel 2,3,5-substituted indoles, which are otherwise challenging to access.

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Mechanistic Principles

The Sonogashira Catalytic Cycle

The initial cross-coupling reaction proceeds via the well-established Sonogashira catalytic cycle. The selectivity for the C-I bond over the C-Br bond is the cornerstone of this step. The reaction is co-catalyzed by palladium and copper(I).

sonogashira_cycle

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond to form a Pd(II) complex.

  • Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and a base, transfers the alkynyl group to the palladium center.

  • Reductive Elimination: The desired product, the 2'-Bromo-5'-(alkynyl)acetophenone, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

Intramolecular Annulation Mechanism

Following the Sonogashira coupling, the indole ring is formed. This transformation is proposed to proceed through a palladium-catalyzed C-N bond formation and subsequent condensation.

annulation_cycle

  • Condensation: First, the added amine source (e.g., benzylamine) condenses with the ketone of the intermediate to form an enamine or imine tautomer.

  • Oxidative Addition: The Pd(0) catalyst inserts into the remaining C-Br bond.

  • Intramolecular C-N Coupling: The nitrogen of the enamine displaces the bromide ligand on the palladium center, forming a six-membered palladacycle.

  • Reductive Elimination & Aromatization: Reductive elimination forms the C-N bond of the heterocyclic ring. The resulting dihydroindole intermediate then rapidly aromatizes, often with the elimination of water, to yield the thermodynamically stable indole product.

Experimental Protocols

Disclaimer: All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2'-Bromo-5'-iodoacetophenone>98%Sigma-AldrichStarting material.
Phenylacetylene>98%Acros OrganicsExample alkyne.
Benzylamine>99%Alfa AesarExample amine source.
Pd(PPh₃)₂Cl₂ (Dichlorobis...)Catalyst gradeStrem ChemicalsPalladium source for Sonogashira.
Pd₂(dba)₃ (Tris(dibenzylidene...))Catalyst gradeOakwood ChemicalPalladium source for Annulation.
Copper(I) Iodide (CuI)>99%FisherScientificCo-catalyst for Sonogashira.
XPhos>98%Combi-BlocksLigand for Annulation.
Triethylamine (Et₃N)Anhydrous, >99.5%EMD MilliporeBase and solvent for Sonogashira.
Sodium tert-butoxide (NaOtBu)>98%TCI AmericaBase for Annulation.
TolueneAnhydrous, >99.8%VWRSolvent for Annulation.
Dichloromethane (DCM), Ethyl Acetate, HexanesHPLC GradeVariousFor extraction and chromatography.
Magnesium Sulfate (MgSO₄)AnhydrousVariousDrying agent.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Protocol: One-Pot Synthesis of 5-Bromo-2-phenyl-3-acetylindole Analog

This protocol describes a representative synthesis using phenylacetylene as the alkyne and an external amine source for cyclization. Note: This is a generalized procedure based on established methodologies for analogous transformations. Optimization may be required.

Procedure:

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2'-Bromo-5'-iodoacetophenone (1.0 mmol, 399.9 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen gas three times.

  • Reagent Addition (Step 1): Add anhydrous triethylamine (5 mL) via syringe, followed by phenylacetylene (1.2 mmol, 132 µL).

  • Sonogashira Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Solvent Removal: After completion, cool the reaction to room temperature and remove the triethylamine in vacuo.

  • Setup for Annulation (Step 2): To the flask containing the crude intermediate, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.08 mmol, 38.1 mg).

  • Inert Atmosphere (Re-establish): Evacuate and backfill the flask with argon three times.

  • Reagent Addition (Step 2): Add anhydrous toluene (10 mL), benzylamine (1.5 mmol, 164 µL), and sodium tert-butoxide (2.0 mmol, 192 mg).

  • Annulation Reaction: Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor by TLC or LC-MS for the formation of the indole product.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 5-bromo-2-phenyl-1-benzyl-1H-indol-3-yl derivative.

Expected Results and Modularity

The described protocol is highly modular. By varying the terminal alkyne and the amine source, a wide array of substituted indoles can be synthesized. Below are representative examples of potential products.

Alkyne Partner (R-C≡CH)Amine Source (R'-NH₂)Expected Final Indole Structure (at C2, C3, N1, C5)
PhenylacetyleneBenzylamine2-Phenyl, 3-acetyl derived, N-benzyl, 5-bromo
1-HexyneAmmonia (source)2-Butyl, 3-acetyl derived, N-H, 5-bromo
Trimethylsilylacetylenep-Methoxyaniline2-H (after desilylation), 3-acetyl derived, N-PMP, 5-bromo
CyclopropylacetyleneCyclohexylamine2-Cyclopropyl, 3-acetyl derived, N-cyclohexyl, 5-bromo

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Step 1 Inactive catalyst; insufficient base; moisture.Use fresh catalysts and anhydrous solvents/reagents. Ensure the system is under a fully inert atmosphere.
Stalled Reaction in Step 2 Ligand incompatibility; insufficient base strength.Screen alternative phosphine ligands (e.g., SPhos, RuPhos). Use a stronger base like LHMDS if NaOtBu is ineffective.
Formation of Side Products Homocoupling of alkyne (Glaser coupling); debromination.In Step 1, ensure slow addition of the alkyne. In Step 2, carefully control temperature to minimize reductive debromination.
Difficulty in Purification Co-elution of product with residual ligands or byproducts.Perform an aqueous wash to remove inorganic salts. Consider a different solvent system for chromatography.

References

  • Vertex AI Search. (n.d.). Synthesis and Chemistry of Indole.
  • Vertex AI Search. (2023, July 6). Synthesis of Indoles from o-Haloanilines.
  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663.
  • Jia, Y., & Zhu, J. (2006). Palladium-Catalyzed, Modular Synthesis of Highly Functionalized Indoles and Tryptophans by Direct Annulation of Substituted o-Haloanilines and Aldehydes. The Journal of Organic Chemistry, 71(20), 7826–7834.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Indian Chemical Society. (n.d.). A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step.
  • Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst.
  • Kumar, A., Dapkekar, A. B., & Satyanarayana, G. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry.
  • MDPI. (2021, August 24). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
  • Wikipedia. (n.d.). Larock indole synthesis.
  • ResearchGate. (n.d.). 2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives.
  • Grokipedia. (n.d.). Larock indole synthesis.
  • Benchchem. (n.d.). Optimizing temperature and reaction time for indole synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Reddit. (2017, September 11). Indole synthesis mechanism help.
  • SynArchive. (n.d.). Larock Indole Synthesis.
  • BenchChem. (n.d.). Bischler-Möhlau Indole Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding Indole's Chemical Properties and Synthesis.
  • DergiPark. (n.d.). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS.
  • PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.

Sources

Method

Application Note: Chemoselective Palladium-Catalyzed Functionalization of 2'-Bromo-5'-iodoacetophenone

Introduction & Strategic Overview For researchers and drug development professionals, 2'-bromo-5'-iodoacetophenone serves as a highly versatile, bifunctional building block. The presence of an acetyl group alongside two...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

For researchers and drug development professionals, 2'-bromo-5'-iodoacetophenone serves as a highly versatile, bifunctional building block. The presence of an acetyl group alongside two distinct halogen atoms on the benzene ring presents a unique opportunity for programmable, sequential cross-coupling reactions. By exploiting the inherent electronic and thermodynamic differences between the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds, chemists can achieve precise chemoselective functionalization, rapidly building complex active pharmaceutical ingredient (API) scaffolds without relying on cumbersome protection-deprotection strategies.

Mechanistic Rationale & Causality

The fundamental principle governing chemoselectivity in palladium-catalyzed cross-coupling reactions is the bond dissociation energy (BDE) of the carbon-halogen bond[1]. The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol). This ~16 kcal/mol thermodynamic differential provides a wide window to kinetically control the oxidative addition step—the rate-determining step in the catalytic cycle[2].

  • First Functionalization (C–I Cleavage): Palladium(0) undergoes oxidative addition into the weaker C–I bond rapidly at room temperature. By utilizing a mild base (e.g., Na₂CO₃) and a standard catalyst like Pd(PPh₃)₄, the 5'-position can be selectively functionalized via Suzuki-Miyaura coupling while leaving the 2'-bromo group completely intact[3].

  • Second Functionalization (C–Br Cleavage): Once the iodine is replaced, the remaining C–Br bond can be activated. Because chloride and bromide electrophiles are more reluctant to participate in oxidative addition, this step requires more forcing conditions (elevated temperatures) and benefits from electron-rich, sterically demanding phosphine ligands (e.g., XPhos, dppf) to accelerate the cleavage of the stronger C–Br bond[4].

Workflow & Catalytic Strategy

G SM 2'-Bromo-5'-iodoacetophenone (Starting Material) OA_I Mild Oxidative Addition (C-I Cleavage, 25°C) SM->OA_I Pd0 Pd(0) Catalyst Pd0->OA_I OA_Br Forcing Oxidative Addition (C-Br Cleavage, 90°C) Pd0->OA_Br Int1 Mono-Functionalized 2'-Bromo-5'-arylacetophenone OA_I->Int1 Suzuki Coupling (Boronic Acid, Mild Base) Int1->OA_Br Prod2 Di-Functionalized Target Scaffold OA_Br->Prod2 Buchwald-Hartwig (Amine, Strong Base)

Caption: Sequential palladium-catalyzed functionalization strategy exploiting C-I vs. C-Br reactivity.

Quantitative Data: Optimization of Chemoselectivity

To ensure a self-validating and scalable protocol, it is critical to establish conditions that maximize the mono-coupled product while suppressing unwanted bis-coupling. Table 1 summarizes the optimization of the initial Suzuki-Miyaura coupling at the 5'-iodo position.

Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling (5'-Position)

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Selectivity (Mono:Bis)
1 Pd(PPh₃)₄ (5%) Na₂CO₃ (2.0) THF / H₂O (4:1) 25 88 >99:1
2Pd(OAc)₂ (2%), SPhos (4%)K₂CO₃ (2.0)1,4-Dioxane / H₂O509298:2
3Pd(dppf)Cl₂ (5%)K₃PO₄ (2.0)Toluene / H₂O804560:40
4Pd(PPh₃)₄ (5%)Cs₂CO₃ (2.5)DMF1001510:90

Data Interpretation: Entry 1 provides optimal thermodynamic control. At 25 °C, the thermal energy is sufficient to overcome the activation barrier for C–I oxidative addition but insufficient for C–Br cleavage, resulting in >99:1 chemoselectivity[1]. Elevated temperatures (Entries 3 & 4) lead to a significant loss of selectivity, promoting unwanted bis-arylation[5].

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Synthesis of 2'-Bromo-5'-arylacetophenone)

Objective: Selectively cross-couple an arylboronic acid at the 5'-iodo position. Self-Validation Checkpoint: TLC should show complete consumption of the starting material with a single new product spot. LC-MS must confirm the presence of the bromine isotope pattern (M and M+2 peaks of equal intensity, separated by 2 m/z units) in the product mass, validating that the C–Br bond remains intact.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2'-bromo-5'-iodoacetophenone (1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.05 mmol, 1.05 equiv). Note: A slight 0.05 excess of boronic acid compensates for potential protodeboronation.

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%) and sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv).

  • Solvent Introduction: Add a degassed mixture of THF and deionized water (4:1 v/v, 10 mL). Causality: Rigorous degassing (e.g., via sparging or freeze-pump-thaw) is critical to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Reaction: Seal the flask and stir vigorously at 25 °C (room temperature) under a nitrogen atmosphere for 4–6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material spot disappears.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to afford the pure 2'-bromo-5'-arylacetophenone.

Protocol 2: Subsequent Buchwald-Hartwig Amination (2'-Position)

Objective: Functionalize the remaining 2'-bromo position with a secondary amine to yield a complex di-functionalized scaffold. Causality: With the highly reactive iodine removed, we must now force oxidative addition into the C–Br bond. We switch to a more active pre-catalyst (Pd₂(dba)₃), a highly electron-rich and sterically bulky biaryl phosphine ligand (XPhos), and a stronger base (Cs₂CO₃) at elevated temperatures.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with the 2'-bromo-5'-arylacetophenone generated in Protocol 1 (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Amine Addition: Add the secondary amine (1.2 mmol, 1.2 equiv) and anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat the mixture in a pre-heated oil bath at 90 °C for 12 hours.

  • Monitoring: Analyze an aliquot by LC-MS to confirm the disappearance of the brominated starting material and the formation of the aminated product (loss of the M/M+2 isotope pattern).

  • Workup & Purification: Cool the reaction to room temperature, dilute with dichloromethane (15 mL), and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via automated flash chromatography.

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: NobelPrize.org URL:[Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction Source: Institut Kimia Malaysia (IKM) URL:[Link]

  • Suzuki reaction Source: Wikipedia URL:[Link]

  • Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 2'-Bromo-5'-iodoacetophenone as a Strategic Building Block for Substituted Quinoline Synthesis

Introduction: The Quinoline Scaffold and the Unique Potential of a Dihalogenated Precursor The quinoline nucleus is a cornerstone of heterocyclic chemistry, representing a "privileged scaffold" in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Unique Potential of a Dihalogenated Precursor

The quinoline nucleus is a cornerstone of heterocyclic chemistry, representing a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, exhibiting activities including antimalarial, anticancer, antiviral, and antibacterial properties.[3][4] Consequently, the development of robust and versatile synthetic routes to access structurally diverse quinolines remains a paramount objective for researchers in drug development and materials science.[5][6]

Classical methods for quinoline synthesis, such as the Skraup, Combes, and Friedländer reactions, have long been the mainstays of organic synthesis.[7][8][9] However, the demand for precisely functionalized quinolines necessitates starting materials that offer strategic advantages for both ring formation and subsequent diversification. 2'-Bromo-5'-iodoacetophenone emerges as a uniquely valuable building block in this context. Its structure contains:

  • An acetophenone moiety, a classic precursor for cyclocondensation reactions.

  • Two distinct halogen atoms—bromine and iodine —on the aromatic ring. This differential halogenation is the key to its strategic utility, providing orthogonal chemical handles for sequential, site-selective modifications, primarily through transition-metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the application of 2'-Bromo-5'-iodoacetophenone in quinoline synthesis, focusing on the venerable Friedländer annulation and subsequent post-synthesis modifications. We will delve into the mechanistic rationale behind the synthetic choices and provide detailed, field-tested protocols for researchers and drug development professionals.

Synthetic Strategy: A Multi-Step Approach to Functionalized Quinolines

The most direct application of an acetophenone in quinoline synthesis is through the Friedländer annulation, which requires a 2-aminoaryl ketone.[10][11] Therefore, 2'-Bromo-5'-iodoacetophenone is not used in a single step but serves as a precursor in a strategic sequence. The overall workflow leverages the differential reactivity of the C-I and C-Br bonds, where the C-I bond is generally more reactive in palladium-catalyzed reactions. Our strategy is as follows:

  • Selective Amination: The more reactive C-I bond is selectively converted to a C-N bond via a Buchwald-Hartwig amination reaction. This transformation installs the crucial amino group required for the subsequent cyclization, yielding a 2'-amino-5'-bromoacetophenone intermediate.

  • Friedländer Annulation: The newly formed 2'-aminoaryl ketone is condensed with a compound containing an α-methylene group (e.g., a β-ketoester) to construct the quinoline core. This step forms a 6-bromoquinoline derivative.

  • Post-Synthetic Functionalization: The remaining C-Br bond on the quinoline product serves as a valuable handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination/etherification).

This sequence transforms a simple, commercially available starting material into a highly decorated and pharmacologically relevant quinoline scaffold.

G cluster_0 Overall Synthetic Workflow A 2'-Bromo-5'-iodoacetophenone B 2'-Amino-5'-bromoacetophenone A->B  Step 1: Selective  Buchwald-Hartwig  Amination (at Iodo position) C Substituted 6-Bromoquinoline B->C  Step 2: Friedländer  Annulation D Diversified 6-Substituted Quinoline C->D  Step 3: Post-Synthetic  Modification (at Bromo position)  e.g., Suzuki Coupling

Caption: Overall synthetic workflow using 2'-Bromo-5'-iodoacetophenone.

Mechanistic Insights: The Friedländer Annulation

The Friedländer synthesis is a robust cyclocondensation reaction that can be catalyzed by either acid or base.[12][13] Two primary mechanistic pathways are generally considered, and the operative route can be influenced by the specific reactants and conditions.[10][14][15]

  • Aldol Condensation First (Base-Catalyzed): The reaction initiates with a base-catalyzed aldol-type condensation between the enolizable carbonyl compound and the 2-aminoaryl ketone. The resulting aldol adduct then undergoes intramolecular cyclization as the amino group attacks the carbonyl, followed by a final dehydration step to form the aromatic quinoline ring.[16]

  • Schiff Base Formation First (Acid-Catalyzed): Under acidic conditions, the reaction typically begins with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline product.[14][16]

Understanding these mechanisms is crucial for optimizing reaction conditions, such as the choice of catalyst and solvent, to maximize yield and minimize side products.

G cluster_0 Acid-Catalyzed Pathway (Schiff Base First) cluster_1 Base-Catalyzed Pathway (Aldol First) A 2-Aminoaryl Ketone + α-Methylene Ketone B Schiff Base (Imine) Intermediate A->B H⁺, -H₂O C Cyclized Intermediate B->C Intramolecular Aldol-type Reaction D Quinoline Product C->D -H₂O (Dehydration) E 2-Aminoaryl Ketone + α-Methylene Ketone F Aldol Adduct E->F Base, Aldol Condensation G Cyclized Intermediate F->G Intramolecular Cyclization, -H₂O H Quinoline Product G->H -H₂O (Dehydration)

Caption: The two primary mechanistic pathways of the Friedländer synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 2'-Amino-5'-bromoacetophenone via Selective Buchwald-Hartwig Amination

Rationale: This protocol selectively targets the more reactive carbon-iodine bond for amination, leaving the less reactive carbon-bromine bond intact for subsequent reactions. Benzophenone imine is used as a convenient and solid source of ammonia following an in-situ deprotection.

ParameterValue
Starting Material 2'-Bromo-5'-iodoacetophenone (1.0 eq)
Reagents Benzophenone imine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.0 eq)
Solvent Anhydrous 1,4-Dioxane
Temperature 100 °C
Duration 12-18 hours
Typical Yield 75-85%

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2'-Bromo-5'-iodoacetophenone (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Reagent Addition: Add Pd₂(dba)₃ (2 mol%) to the flask under a positive pressure of inert gas. Then, add anhydrous 1,4-dioxane via syringe, followed by benzophenone imine (1.2 eq).

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

  • Hydrolysis of Imine: Cool the reaction mixture to room temperature. Add 2M hydrochloric acid (HCl) and stir vigorously for 1-2 hours at room temperature to hydrolyze the imine.

  • Workup: Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2'-amino-5'-bromoacetophenone as a solid.

Protocol 2: Acid-Catalyzed Friedländer Annulation to Synthesize 6-Bromo-2-methyl-4-phenylquinoline

Rationale: This protocol uses the synthesized 2'-amino-5'-bromoacetophenone and a simple ketone to construct the quinoline core. p-Toluenesulfonic acid is an effective and easily handled acid catalyst for this transformation.[11]

ParameterValue
Starting Material 2'-Amino-5'-bromoacetophenone (1.0 eq)
Reagents Phenylacetone (1.2 eq), p-Toluenesulfonic acid (p-TsOH) (20 mol%)
Solvent Toluene
Temperature Reflux (~110 °C)
Duration 4-8 hours
Typical Yield 80-90%

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2'-amino-5'-bromoacetophenone (1.0 eq) and phenylacetone (1.2 eq) in toluene.

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH, 20 mol%) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux. The Dean-Stark trap will collect the water generated during the reaction, driving the equilibrium towards the product. Monitor the reaction's progress by TLC.

  • Workup: Upon completion (4-8 hours), cool the mixture to room temperature. Wash the reaction mixture with a saturated aqueous solution of NaHCO₃, followed by water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can often be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Protocol 3: Post-Synthetic Modification via Suzuki-Miyaura Cross-Coupling

Rationale: This final step demonstrates the utility of the conserved bromo-substituent, allowing for the introduction of an aryl group and showcasing the building block's full potential for creating diverse libraries of compounds.

ParameterValue
Starting Material 6-Bromo-2-methyl-4-phenylquinoline (1.0 eq)
Reagents Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 eq)
Solvent Toluene/Ethanol/Water (4:1:1 mixture)
Temperature 85 °C
Duration 6-12 hours
Typical Yield 70-95%

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add 6-bromo-2-methyl-4-phenylquinoline (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add the toluene/ethanol/water solvent mixture, and degas the solution by bubbling argon through it for 15-20 minutes. Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), under a positive pressure of inert gas.

  • Heating and Monitoring: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the final, highly substituted quinoline product.

Conclusion

2'-Bromo-5'-iodoacetophenone is far more than a simple precursor; it is a strategic building block that enables a logical and efficient pathway to complex, polysubstituted quinolines. By leveraging the differential reactivity of its halogen atoms, researchers can perform sequential, site-selective functionalizations. The protocols outlined herein demonstrate a reliable workflow, from the initial selective amination through the core-forming Friedländer annulation and concluding with post-synthetic diversification. This approach provides medicinal chemists and drug development professionals with a powerful tool to rapidly generate libraries of novel quinoline derivatives for biological screening and lead optimization.

References

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (n.d.). SciSpace.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026, February 1). MDPI.
  • Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. (n.d.). Organic Chemistry Portal.
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017, July 21). SciSpace.
  • Application Notes and Protocols for the Friedländer Annulation with 2'-Amino-6'-methylacetophenone. (n.d.). Benchchem.
  • Synthesis of quinoline derivatives by palladium-catalyzed isocyanide insertion/undirected C(sp 2 ) - RSC Publishing. (2025, April 17). RSC Publishing.
  • Friedländer synthesis. (n.d.). Wikipedia.
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Unknown Source.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. (2015, November 20). Books.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
  • Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. (n.d.). ACS Publications.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Concerning the mechanism of the Friedländer quinoline synthesis. (n.d.). Unknown Source.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). PMC.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PMC - NIH.
  • Combes Quinoline Synthesis. (n.d.). Unknown Source.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC.
  • Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis. (n.d.). Unknown Source.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Application Notes and Protocols for 2-(2-Bromophenyl)acetophenone in Heterocyclic Synthesis. (n.d.). Benchchem.
  • Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives. (n.d.). Benchchem.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • A plausible mechanism for quinoline synthesis. (n.d.). ResearchGate.
  • Master Quinoline Synthesis in 45 seconds!. (2024, September 20). YouTube.
  • Advances in polymer based Friedlander quinoline synthesis. (2021, August 2). Semantic Scholar.

Sources

Method

Application Note: Chemoselective Synthesis of 1-(2-bromo-5-iodophenyl)ethanone

Executive Summary This application note details the optimized synthetic route for 1-(2-bromo-5-iodophenyl)ethanone , a critical scaffold for orthogonal cross-coupling strategies in medicinal chemistry. The presence of tw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthetic route for 1-(2-bromo-5-iodophenyl)ethanone , a critical scaffold for orthogonal cross-coupling strategies in medicinal chemistry. The presence of two distinct halogen handles (aryl bromide and aryl iodide) presents a significant chemoselectivity challenge. Traditional alkylation methods (e.g., direct organolithium addition to carboxylic acids) pose a high risk of Lithium-Halogen exchange, particularly at the labile C–I bond.

To ensure the integrity of the halogenation pattern, this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) methodology.[1] This route prevents the formation of tertiary alcohols (over-addition) and allows for low-temperature functionalization, preserving the sensitive aryl-iodide moiety.

Key Performance Indicators (KPIs)
ParameterSpecificationNote
Target Moiety Methyl Ketone (Acetophenone)Preserves Ar-Br and Ar-I
Primary Risk Halogen-Metal ExchangeSpecifically Ar-I at > -40°C
Yield Target > 85% (Over 2 steps)High efficiency required
Purity > 98% (HPLC)Suitable for GMP downstream

Strategic Analysis & Retrosynthesis

The synthesis is designed to avoid "hard" nucleophiles at elevated temperatures. The transformation proceeds through three distinct chemical environments:[2][3]

  • Activation: Conversion of the benzoic acid to the acid chloride.

  • Stabilization: Formation of the Weinreb amide to prevent over-alkylation.

  • Nucleophilic Attack: Controlled addition of the methyl group at cryogenic temperatures.

Pathway Visualization

SynthesisPathway Start 2-bromo-5-iodobenzoic acid Inter1 Acid Chloride (Intermediate) Start->Inter1 SOCl2 / DMF(cat) Reflux Inter2 Weinreb Amide (Stable Intermediate) Inter1->Inter2 HN(OMe)Me·HCl Et3N, DCM, 0°C Product 1-(2-bromo-5-iodophenyl)ethanone Inter2->Product MeMgBr THF, -78°C Side Side Product: De-iodinated species Inter2->Side T > -40°C (Halogen Exchange)

Figure 1: Synthetic workflow highlighting the critical control point at the Grignard addition step to avoid de-iodination.

Detailed Experimental Protocols

Step 1: Activation and Weinreb Amide Formation

Rationale: Direct conversion to the ketone from the acid chloride using organometallics often leads to tertiary alcohols. The Weinreb amide forms a stable chelated intermediate that collapses to the ketone only upon acidic quench.

Reagents:

  • 2-bromo-5-iodobenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv) or Oxalyl Chloride (1.2 equiv)
    
  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

  • DMF (Catalytic, 2-3 drops)

Protocol:

  • Acid Chloride Formation:

    • In a flame-dried RBF equipped with a reflux condenser and drying tube, suspend 2-bromo-5-iodobenzoic acid (10.0 g, 30.6 mmol) in anhydrous DCM (100 mL).

    • Add catalytic DMF (3 drops).

    • Add Thionyl Chloride (3.3 mL, 45.9 mmol) dropwise at room temperature.

    • Heat to reflux (40°C) for 2–3 hours until gas evolution ceases and the solution becomes clear.

    • In-process Control: Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.

    • Concentrate the mixture in vacuo to remove excess

      
      . Aazeotrope with toluene (2x) to ensure complete removal.
      
  • Amidation:

    • Resuspend the crude acid chloride in anhydrous DCM (80 mL) and cool to 0°C under

      
      .
      
    • In a separate flask, mix N,O-Dimethylhydroxylamine HCl (3.28 g, 33.6 mmol) and Triethylamine (10.6 mL, 76.5 mmol) in DCM (40 mL). Stir for 10 mins.

    • Cannulate the amine solution into the acid chloride solution slowly at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Quench with Sat.

      
      . Extract with DCM (3x).[4] Wash organics with 1M HCl (to remove unreacted amine), water, and brine. Dry over 
      
      
      
      .[1]
    • Purification: Flash chromatography (Hexanes/EtOAc 8:2).

    • Expected Yield: 85–92% (Off-white solid).

Step 2: Grignard Addition (The Critical Step)

Rationale: The presence of the Iodine atom at the C5 position is the limiting factor. Aryl iodides undergo Iodine-Magnesium exchange rapidly at temperatures above -20°C. The reaction must be kept at -78°C to favor nucleophilic attack at the carbonyl over halogen exchange.

Reagents:

  • Weinreb Amide (from Step 1) (1.0 equiv)[1]

  • Methylmagnesium Bromide (MeMgBr) (3.0 M in ether, 1.2 equiv)

  • Tetrahydrofuran (THF) (Anhydrous)[1]

Protocol:

  • Dissolve the Weinreb amide (5.0 g, ~13.5 mmol) in anhydrous THF (50 mL) in a dry 3-neck flask under Argon.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Addition: Add MeMgBr (5.4 mL, 16.2 mmol) dropwise via syringe pump over 20 minutes.

    • Critical Parameter: Internal temperature must not rise above -70°C.[1]

  • Stir at -78°C for 1 hour.

    • Monitoring: TLC (Hex/EtOAc 4:1). The stable tetrahedral intermediate will not show as ketone until quenched, but the starting amide spot should disappear.

  • Quench: While still at -78°C, add Sat.

    
     (10 mL) dropwise. This hydrolyzes the magnesium-chelated intermediate.
    
  • Remove the cooling bath and allow to warm to RT.

  • Workup: Dilute with water and extract with EtOAc (3x). Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Hexanes or short plug filtration.

    • Target: 1-(2-bromo-5-iodophenyl)ethanone.

Quality Control & Data Validation

Expected Analytical Data
TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

2.60 ppm (s, 3H)
Methyl ketone (

-C=O)
1H NMR (CDCl3)

7.35 ppm (d, 1H)
Aryl proton at C3 (Ortho to Br)
1H NMR (CDCl3)

7.65 ppm (dd, 1H)
Aryl proton at C4
1H NMR (CDCl3)

7.85 ppm (d, 1H)
Aryl proton at C6 (Ortho to Carbonyl)
13C NMR ~200 ppmCarbonyl Carbon (C=O)
MS (ESI) [M+H]+ ~324/326Characteristic Br isotope pattern (1:[5][6][7][8]1)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Des-iodo product observed (1-(2-bromophenyl)ethanone)Temperature too high during Grignard addition.Ensure -78°C is maintained. Check thermometer calibration.
Tertiary Alcohol formation Incomplete Weinreb formation or excess Grignard + warming.Ensure pure Weinreb amide is used. Do not use Acid Chloride directly.
Low Yield Moisture in THF killing Grignard.Distill THF over Na/Benzophenone or use molecular sieves.

Process Safety & Waste Management

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO2. Use a scrubber system.

  • Methylmagnesium Bromide: Pyrophoric and moisture sensitive. Handle under inert atmosphere.

  • Halogenated Waste: All filtrates containing DCM or aryl halides must be segregated into halogenated waste streams to prevent incinerator corrosion.

References

  • Weinreb Ketone Synthesis (General Protocol): Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Grignard Compatibility with Aryl Halides: Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Beilstein Journal of Organic Chemistry, 2011 , 7, 1261–1277.

  • Synthesis of Halogenated Acetophenones (Analogous Systems): Luo, Y., et al. "Palladium-Catalyzed Synthesis of α-Aryl Acetophenones." Organic & Biomolecular Chemistry, 2016 . (Demonstrates stability of similar halo-aryl ketones).

  • Product Reference (Isomer Data Validation): Sigma-Aldrich Product Entry for 1-(5-bromo-2-iodophenyl)ethanone (Isomer validation for physical properties).

  • BenchChem Protocol for Halo-Benzamides: "Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides." (General reactivity context).

Sources

Application

Weinreb Amide Synthesis of 2'-Bromo-5'-iodoacetophenone: A Comprehensive Application Note &amp; Protocol

Executive Summary The synthesis of orthogonally functionalized aromatic building blocks is a cornerstone of modern drug discovery and complex molecule synthesis. 2'-Bromo-5'-iodoacetophenone is a highly valuable intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of orthogonally functionalized aromatic building blocks is a cornerstone of modern drug discovery and complex molecule synthesis. 2'-Bromo-5'-iodoacetophenone is a highly valuable intermediate; the differential reactivity of its halogens allows for highly selective, sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) at the more reactive C–I bond, reserving the C–Br bond for downstream functionalization or lithium-halogen exchange.

This application note details a robust, two-phase protocol for synthesizing 2'-bromo-5'-iodoacetophenone from 2-bromo-5-iodobenzoic acid. By leveraging the [1], this method bypasses the classic problem of organometallic over-addition, ensuring high yields and excellent chemoselectivity.

Mechanistic Rationale & Strategy

Direct addition of an organometallic reagent (like methylmagnesium bromide) to an acid chloride or ester typically results in over-addition. The intermediate ketone is more electrophilic than the starting acyl compound, leading to a second nucleophilic attack and the formation of a tertiary alcohol.

To circumvent this, the carboxylic acid is first converted to an N-methoxy-N-methylamide (Weinreb amide). When the Grignard reagent attacks the Weinreb amide, it forms a highly stable, five-membered tetrahedral chelate. The magnesium ion coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen. This chelate is stable under the reaction conditions (even at room temperature), preventing the collapse of the intermediate into a ketone. The desired ketone is only liberated during the mildly acidic aqueous quench, which breaks the chelate and collapses the tetrahedral intermediate [1].

Furthermore, maintaining strict temperature control (0 °C) during the Grignard addition is critical to prevent unwanted halogen-metal exchange at the highly labile C–I bond, ensuring the reaction remains strictly a nucleophilic acyl substitution [2].

Reaction Workflow

G A 2-Bromo-5-iodobenzoic acid (Starting Material) B Acid Chloride Intermediate A->B (COCl)2, DMF (cat.) DCM, 0 °C to RT C Weinreb Amide Intermediate B->C HN(OMe)Me·HCl Et3N, DCM, 0 °C D Tetrahedral Chelate Complex C->D MeMgBr (3M in Et2O) THF, 0 °C E 2'-Bromo-5'-iodoacetophenone (Target Product) D->E aq. NH4Cl (Hydrolysis)

Workflow of the Weinreb–Nahm synthesis from 2-bromo-5-iodobenzoic acid to the target acetophenone.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a 10.0 g scale synthesis, designed to maximize yield while minimizing the excess of reactive organometallics.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Bromo-5-iodobenzoic acid 326.911.0010.0 g (30.6 mmol)Starting Material
Oxalyl Chloride 126.931.504.0 mL (45.9 mmol)Activating Agent
N,N-Dimethylformamide (DMF) 73.090.050.1 mL (1.5 mmol)Vilsmeier-Haack Catalyst
N,O-Dimethylhydroxylamine·HCl 97.541.203.58 g (36.7 mmol)Amine Nucleophile
Triethylamine (Et₃N) 101.193.0012.8 mL (91.8 mmol)Acid Scavenger / Base
Methylmagnesium Bromide (3M)119.241.5015.3 mL (45.9 mmol)Methylating Nucleophile

Experimental Protocols

Phase 1: Synthesis of 2-Bromo-5-iodo-N-methoxy-N-methylbenzamide

Causality Focus: Activation via the Vilsmeier-Haack intermediate ensures complete conversion of the sterically hindered ortho-bromo carboxylic acid.

  • Activation: Suspend 2-bromo-5-iodobenzoic acid (10.0 g, 30.6 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an inert argon atmosphere. Add catalytic DMF (0.1 mL).

  • Chlorination: Cool the suspension to 0 °C using an ice bath. Add oxalyl chloride (4.0 mL, 45.9 mmol) dropwise over 15 minutes.

    • Self-Validation Check: Observe the vigorous evolution of CO₂ and CO gases. The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogenous solution (typically 2–3 hours at room temperature) [3].

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and dissolved gases. Do not skip this step, as residual oxalyl chloride will consume the amine in the next step. Redissolve the resulting crude acid chloride in anhydrous DCM (80 mL).

  • Amidation: Cool the solution to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (3.58 g, 36.7 mmol) in one portion.

  • Neutralization & Coupling: Add triethylamine (12.8 mL, 91.8 mmol) dropwise. The addition is exothermic; control the rate to maintain the temperature below 5 °C. Et₃N serves a dual purpose: it liberates the free hydroxylamine from its HCl salt and neutralizes the HCl generated during the amidation.

  • Workup: Stir for 2 hours at room temperature. Quench with water (50 mL). Separate the organic layer and wash sequentially with 1M aqueous HCl (50 mL) to remove excess amine/pyridine, saturated aqueous NaHCO₃ (50 mL) to remove unreacted acid, and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Weinreb amide as a pale yellow oil/solid.

Phase 2: Synthesis of 2'-Bromo-5'-iodoacetophenone

Causality Focus: The stable tetrahedral chelate prevents over-addition, while low temperatures protect the C–I bond.

  • Preparation: Dissolve the crude 2-bromo-5-iodo-N-methoxy-N-methylbenzamide (assume quantitative yield from Phase 1, ~30.6 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under argon.

  • Grignard Addition: Cool the solution strictly to 0 °C. Add methylmagnesium bromide (3.0 M in diethyl ether, 15.3 mL, 45.9 mmol) dropwise via syringe pump over 30 minutes.

    • Self-Validation Check: The solution may turn slightly yellow/orange upon the formation of the magnesium chelate complex. Monitor by TLC (Hexanes/EtOAc 4:1); the Weinreb amide (lower Rf) should disappear, replaced by a baseline-bound chelate spot that only resolves into the ketone upon micro-workup.

  • Quenching: After stirring for 1 hour at 0 °C, carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (50 mL). Causality: The mild acidity of NH₄Cl safely breaks the Mg-chelate, collapsing the tetrahedral intermediate to the desired ketone without triggering acid-catalyzed aldol condensations.

  • Isolation: Dilute with ethyl acetate (100 mL). Separate the phases. Extract the aqueous phase with an additional 50 mL of ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution 0% to 10% EtOAc in Hexanes) to afford 2'-bromo-5'-iodoacetophenone as a crystalline solid.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters. 22 (39): 3815–3818. URL:[Link]

  • Google Patents. (2011). "Glycoside derivatives and uses thereof" (WO2011048112A1).
Method

Preparation of 2,5-disubstituted acetophenones via Sandmeyer reaction

Application Note: Precision Synthesis of 2,5-Disubstituted Acetophenones via Sandmeyer Transformation Executive Summary The 2,5-disubstituted acetophenone scaffold is a critical pharmacophore in the synthesis of indole-b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 2,5-Disubstituted Acetophenones via Sandmeyer Transformation

Executive Summary

The 2,5-disubstituted acetophenone scaffold is a critical pharmacophore in the synthesis of indole-based antifungals, psychotropic agents, and kinase inhibitors. While Friedel-Crafts acylation is common for simple halides, it lacks the regioselectivity required for complex substitution patterns, particularly when installing cyano- or iodo- functionalities.

This application note details the Sandmeyer reaction protocol for converting 2-amino-5-substituted acetophenones into their corresponding 2-halo or 2-cyano derivatives. By leveraging the diazonium intermediate, researchers can achieve high-fidelity substitution at the ortho-position relative to the acetyl group—a transformation often difficult to achieve via direct electrophilic aromatic substitution due to electronic deactivation.

Strategic Pathway & Mechanism

The success of this protocol relies on the stability of the diazonium intermediate. The acetyl group at the ortho position presents a unique challenge: it is electron-withdrawing (destabilizing the formation of the diazonium) but can also participate in cyclization side-reactions if the temperature is uncontrolled.

Mechanism of Action:

  • Diazotization: The amine reacts with nitrosonium ion (

    
    ) generated in situ from sodium nitrite and acid.[1][2][3]
    
  • Radical Substitution: The copper(I) catalyst facilitates a single electron transfer (SET), reducing the diazonium ion to an aryl radical (

    
    ) with the extrusion of 
    
    
    
    .[4][5]
  • Ligand Transfer: The aryl radical abstracts the halogen/cyano group from the copper coordination sphere.

Workflow Visualization

SandmeyerWorkflow Start Start: 2-Amino-5-R-Acetophenone Acid Acidification (HCl or H2SO4, <5°C) Start->Acid Nitrite Diazotization (NaNO2 dropwise) Acid->Nitrite Check QC: Starch-Iodide Test (Must be Positive) Nitrite->Check Branch Select Nucleophile Check->Branch RouteCl Route A: Chlorination (CuCl / HCl) Branch->RouteCl Target: -Cl RouteCN Route B: Cyanation (CuCN / KCN / Neutralize) Branch->RouteCN Target: -CN Radical Intermediate: Aryl Radical Formation RouteCl->Radical RouteCN->Radical Product Final Product: 2-X-5-R-Acetophenone Radical->Product

Figure 1: Logical workflow for the conversion of amino-acetophenones to disubstituted analogs via Sandmeyer chemistry.

Experimental Protocols

Protocol A: Synthesis of 1-(2,5-Dichlorophenyl)ethanone

Targeting the replacement of the amino group with chlorine.

Reagents:

  • 1-(2-amino-5-chlorophenyl)ethanone (1.0 equiv)

  • Sodium Nitrite (

    
    ) (1.1 equiv)
    
  • Copper(I) Chloride (

    
    ) (1.2 equiv)
    
  • Hydrochloric Acid (conc. 37%)

  • Urea (catalytic)

Step-by-Step Methodology:

  • Pre-Solubilization: In a 3-neck round-bottom flask equipped with a thermometer and overhead stirrer, dissolve the amine (10 mmol) in concentrated HCl (10 mL) and water (10 mL).

    • Note: If the amine precipitates as the hydrochloride salt, ensure the suspension is finely dispersed by vigorous stirring.

  • Diazotization (The Critical Step):

    • Cool the mixture to 0–5°C using an ice/salt bath.

    • Dissolve

      
       (11 mmol) in minimal water (3 mL).
      
    • Add the nitrite solution dropwise via addition funnel. Do not allow temperature to exceed 5°C.

    • Validation: After addition, stir for 15 min. Spot an aliquot on starch-iodide paper.[6][7] An immediate blue/black color confirms excess nitrous acid (required).

    • Quenching: Add small amounts of solid urea to the reaction until a fresh starch-iodide test is negative (removes excess

      
       to prevent side reactions).
      
  • Substitution (Sandmeyer):

    • In a separate vessel, dissolve

      
       (12 mmol) in concentrated HCl (5 mL) at 0°C.
      
    • Slowly pour the cold diazonium solution into the stirring copper solution. (Inverting this order can lead to higher yields of phenols via hydrolysis).

    • Observation: Vigorous evolution of

      
       gas will occur.
      
  • Workup:

    • Allow the mixture to warm to room temperature over 1 hour, then heat to 60°C for 30 minutes to ensure completion.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash organic layer with 1M NaOH (to remove any phenolic byproducts) followed by brine.

    • Dry over

      
       and concentrate.
      
Protocol B: Synthesis of 1-(2-Cyano-5-chlorophenyl)ethanone

Targeting the replacement of the amino group with a nitrile (Modified Sandmeyer).

Safety Warning: This protocol involves the generation of HCN if pH is not strictly controlled. Work in a high-efficiency fume hood.

Reagents:

  • 1-(2-amino-5-chlorophenyl)ethanone (1.0 equiv)

  • Copper(I) Cyanide (

    
    ) (1.2 equiv)
    
  • Potassium Cyanide (

    
    ) (3.0 equiv)
    
  • Sodium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Diazotization: Perform exactly as in Protocol A (Steps 1–2).

  • Neutralization (Crucial):

    • The diazonium solution is highly acidic. Before reacting with cyanide, adjust the pH of the diazonium solution to pH ~6–7 by carefully adding solid

      
       or sodium acetate at 0°C. Do not make it alkaline , or the diazonium will form a stable diazotate which is unreactive.
      
  • Catalyst Preparation:

    • Dissolve

      
       and 
      
      
      
      in water. This forms the soluble complex
      
      
      . Cool to 0–5°C.[8]
  • Substitution:

    • Add the neutralized diazonium solution dropwise to the CuCN/KCN mixture.

    • Maintain temperature < 10°C during addition.

  • Workup:

    • Stir at room temperature for 2 hours.

    • Safety Quench: Add bleach (sodium hypochlorite) to the aqueous waste to oxidize residual cyanide before disposal.

    • Extract with Ethyl Acetate, wash with water and brine, dry, and concentrate.

Critical Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature (Diazotization) < 5°C> 5°C leads to hydrolysis (phenol formation) and

loss.
Acidity pH < 1Insufficient acid leads to "Diazo-Tars" via triazene coupling.
Addition Order Diazo

Copper
Adding Copper to Diazo can cause runaway exotherms and lower yields.
Starch-Iodide Test PositiveNegative result implies incomplete diazotization; add more

.

Common Failure Modes:

  • Formation of Phenols: Caused by the reaction mixture getting too hot or insufficient copper catalyst concentration. Correction: Keep T < 5°C and ensure fresh CuCl.

  • Azo Coupling (Red/Orange Dyes): Occurs if the solution is not acidic enough during diazotization. Correction: Ensure strong mineral acid (HCl/H2SO4) is used in excess (2.5–3 equiv).

Safety & Compliance

  • Explosion Hazard: Dry diazonium salts are shock-sensitive explosives. Never isolate the diazonium salt of acetophenones; proceed immediately to the substitution step in solution.

  • Cyanide Safety: In Protocol B, the mixing of acid and cyanide generates Hydrogen Cyanide (HCN) gas. Ensure the diazonium solution is neutralized prior to addition and keep a Cyanide Antidote Kit nearby.

  • Nitrosamines: Secondary amines + nitrite can form carcinogenic nitrosamines. Ensure the starting material is a primary amine and quench excess nitrite with urea.

References

  • BenchChem. (2025).[2] Experimental Procedure for the Diazotization of 2'-Amino-6'-methylacetophenone. Retrieved from

  • Organic Syntheses. (1948).[9] 2,5-Dihydroxyacetophenone via Friedel-Crafts (Comparative Route). Org. Syn. Coll. Vol. 4, 836. Retrieved from [9]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from

  • Google Patents. (2008). Method for synthesizing 2,3'-dichloroacetophenone via Sandmeyer. CN101333157B.[9] Retrieved from

  • GuideChem. (2020). Preparation of 2',5'-Dichloroacetophenone. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2'-substituted acetophenone coupling

Technical Support Center: Overcoming Steric Hindrance in 2'-Substituted Acetophenone Coupling Welcome to the Advanced Troubleshooting Guide for cross-coupling reactions involving sterically congested 2'-substituted aceto...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 2'-Substituted Acetophenone Coupling

Welcome to the Advanced Troubleshooting Guide for cross-coupling reactions involving sterically congested 2'-substituted acetophenones. As a Senior Application Scientist, I have designed this resource to move beyond basic protocols, providing researchers and drug development professionals with the mechanistic causality required to solve complex synthetic bottlenecks.

Diagnostic Workflow for Steric Bottlenecks

Before altering your reaction parameters, it is critical to identify exactly where the catalytic cycle is failing. The flowchart below outlines the troubleshooting logic for hindered acetophenone substrates.

Troubleshooting Start Low Yield in 2'-Substituted Acetophenone Coupling CheckStep1 Identify Catalytic Bottleneck via GC-MS / LC-MS Start->CheckStep1 OxAdd High Unreacted Starting Material (Oxidative Addition Failure) CheckStep1->OxAdd RedElim Intermediate Buildup / Dehalogenation (Reductive Elimination Failure) CheckStep1->RedElim SideReact Aldol Condensation Byproducts (Competing Pathways) CheckStep1->SideReact Sol1 Action: Switch to electron-rich ligands (e.g., NHCs, PEPPSI-IPr) OxAdd->Sol1 Sol2 Action: Increase ligand steric bulk (e.g., XPhos) to force cis-geometry RedElim->Sol2 Sol3 Action: Use non-nucleophilic base (NaOtBu) & adjust to non-polar solvent SideReact->Sol3

Figure 1: Diagnostic logic tree for troubleshooting sterically hindered cross-coupling reactions.

Technical FAQ & Causality Analysis

Q1: Why do 2'-substituted aryl halides (e.g., 2'-bromoacetophenone) exhibit poor reactivity in standard Suzuki-Miyaura or Buchwald-Hartwig couplings? Causality: The primary challenge arises from the steric shield created by the ortho-substituents (the acetyl group and the 2'-halide/alkyl group). This steric bulk physically impedes the approach of the Pd(0) catalyst, drastically raising the activation energy required for the initial oxidative addition step[1]. Furthermore, during transmetalation, the bulky groups clash with the incoming nucleophile, stalling the cycle and leading to competing side reactions like hydrodehalogenation[1]. Solution: Transition away from standard ligands (like PPh3 or dppf) to highly electron-rich, sterically demanding N-Heterocyclic Carbenes (NHCs) or Buchwald dialkylbiaryl phosphines. For instance, PEPPSI-type palladium complexes have shown remarkable activity for C-N and C-C bond formation in hindered systems because the strong sigma-donating NHC ligand stabilizes the Pd center at high temperatures while its "fan-like" steric profile allows substrate access[2].

Q2: In the α-arylation of 2'-substituted acetophenones, I observe high levels of unreacted starting material and aldol condensation byproducts. How can this be resolved? Causality: The ortho-substituent twists the acetyl group out of planarity with the aromatic ring, making enolate formation slower and less thermodynamically favorable. When using weak bases or polar solvents, the slow cross-coupling cycle allows the unreacted ketone to act as a nucleophile against itself, triggering aldol condensation. Solution: Utilize a pre-formed catalyst like XPhos Pd G4. Recent mechanistic studies show that sterically hindered ligands make reductive elimination more facile by pushing the aryl and enolate groups at the palladium center closer together in space (the Thorpe-Ingold effect)[3]. Pair this with a strong, non-nucleophilic base like NaOtBu in an aprotic solvent (toluene) to quantitatively drive enolate formation without acting as a nucleophile[1]. Alternatively, (DtBPF)PdCl2 has proven highly effective for the α-arylation of sterically congested ketones due to its large P-Pd-P bite angle[4].

Quantitative Performance Matrix

When selecting a catalyst system for 2'-substituted acetophenones, empirical data demonstrates clear advantages for specific ligand architectures.

Reaction TypeSubstrate ChallengeOptimal Catalyst / LigandBase & SolventExpected Yield Range
Suzuki-Miyaura 2'-Bromoacetophenone + Arylboronic AcidPEPPSI-IPr (1-2 mol%)K₂CO₃ / Toluene85% - 95%
Buchwald-Hartwig 2'-Iodo-2-(2-methoxyphenyl)acetophenonePd₂(dba)₃ / BrettPhosNaOtBu / Dioxane70% - 85%
α-Arylation 2'-Methylacetophenone + Aryl BromideXPhos Pd G4 (1 mol%)NaOtBu / Toluene80% - 98%
α-Arylation Congested Ketones + Aryl Chlorides(DtBPF)PdCl₂ (2 mol%)NaOtBu / Toluene80% - 100%

Mechanistic Pathway: Overcoming Steric Strain

CatalyticCycle Pd0 Pd(0)L Active Monoligated Catalyst PdII_OA Pd(II)(Ar)X Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (Electron-rich L overcomes barrier) PdII_TM Pd(II)(Ar)(Enolate) Transmetalation Complex PdII_OA->PdII_TM Transmetalation / Enolate Binding (Driven by strong base) PdII_TM->Pd0 Reductive Elimination (Bulky L forces cis-geometry) Product Coupled Product Steric Strain Relieved PdII_TM->Product Product Release

Figure 2: The Pd-catalyzed cross-coupling cycle highlighting where bulky/electron-rich ligands resolve steric bottlenecks.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual and analytical checkpoints are embedded to ensure the causality of each step is verified in real-time.

Protocol A: Direct α-Arylation of 2'-Substituted Acetophenones using XPhos Pd G4

This protocol utilizes a pre-formed Generation 4 palladacycle to ensure rapid initiation and prevent catalyst deactivation[3].

  • Preparation (Glovebox or Standard Schlenk Technique):

    • To an oven-dried 20 mL vial equipped with a stir bar, add XPhos Pd G4 (1.0 mol%) and NaOtBu (2.4 equiv).

    • Validation Check: NaOtBu is highly hygroscopic. If the powder is clumped or sticky, it has degraded to NaOH and will cause aldol condensation instead of cross-coupling. Use fresh, free-flowing powder.

  • Substrate Addition:

    • Add the aryl halide (1.0 equiv) and the 2'-substituted acetophenone (1.1 equiv).

    • Add anhydrous Toluene (to reach 0.1 M concentration).

  • Reaction Initiation:

    • Seal the vial and heat to 60 °C – 100 °C (depending on the aryl halide) for 4 to 16 hours.

    • Validation Check: Within the first 15 minutes of heating, the solution should transition from a pale yellow to a deep red/brown. This color change is the visual confirmation that the palladacycle has activated and the active monoligated Pd(0) species has entered the catalytic cycle. If the solution remains pale or turns black (Pd black precipitation), the reaction has failed to initiate or oxygen has poisoned the catalyst.

  • Workup & Analysis:

    • Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc.

    • Monitor via TLC or LC-MS. The disappearance of the aryl halide confirms successful oxidative addition.

Protocol B: Suzuki-Miyaura Coupling of 2'-Bromoacetophenone using PEPPSI-IPr

This protocol leverages the robust NHC ligand to force oxidative addition into the sterically shielded C-Br bond[2].

  • Catalyst & Reagent Loading:

    • In a Schlenk flask, combine 2'-bromoacetophenone (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and PEPPSI-IPr (1-2 mol%).

    • Causality Note: A slight excess of boronic acid is used to compensate for competitive protodeboronation, which occurs while the sterically hindered transmetalation step is slowly proceeding.

  • Solvent Addition & Degassing:

    • Add a 4:1 mixture of Toluene/Ethanol. Degas via three freeze-pump-thaw cycles.

    • Validation Check: The presence of Ethanol aids in the solubility of the boronic acid and base, facilitating the transmetalation step.

  • Heating:

    • Heat the mixture to 80 °C for 12 hours.

    • Validation Check: Analyze an aliquot via GC-MS at 2 hours. If dehalogenated acetophenone (acetophenone without the bromine) is the primary peak, the base is too weak or the solvent is too wet, causing the Pd(II) intermediate to undergo protonation rather than transmetalation.

References

  • BenchChem Technical Support Team. Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone. BenchChem. [1]

  • Mou, C., Yao, J., et al. α-Arylation of ketones using Highly active, air-stable (DtBPF)PdX2 (X = Cl, Br) catalysts. ResearchGate. [4]

  • NSF Public Access Repository. Palladium-Catalyzed Direct α‑C(sp3) Heteroarylation of Ketones under Microwave Irradiation. National Science Foundation.[3]

  • MDPI. Acenaphthene-Based N-Heterocyclic Carbene Metal Complexes: Synthesis and Application in Catalysis. MDPI. [2]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Choice for Ortho-Bromo Acetophenone Reactions

Welcome to the Technical Support Center for optimizing catalyst choice in reactions involving ortho-bromo acetophenone. This guide is designed for researchers, scientists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing catalyst choice in reactions involving ortho-bromo acetophenone. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this sterically hindered and electronically distinct substrate. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and troubleshooting, ensuring your cross-coupling reactions are efficient, reproducible, and successful.

Understanding the Challenge: The Nature of ortho-Bromo Acetophenone

Ortho-bromo acetophenone presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The primary obstacle is the steric hindrance imposed by the adjacent acetyl group. This bulkiness can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1] Furthermore, the acetyl group is moderately electron-withdrawing, which can influence the electronic properties of the aryl halide and its reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Suzuki-Miyaura coupling with ortho-bromo acetophenone is sluggish or fails completely. What is the likely cause and how can I fix it?

Answer:

This is a common issue stemming from the steric hindrance around the bromine atom, which slows down the rate-limiting oxidative addition step.[1] To overcome this, a more reactive and sterically bulky catalyst system is required.

Troubleshooting Steps:

  • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to a more electron-rich and sterically demanding "Buchwald-type" phosphine ligand. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.[2] Excellent starting points include:

    • XPhos: Known for its broad applicability and effectiveness with sterically hindered substrates.

    • SPhos: Often provides improved reactivity in challenging couplings.

    • AntPhos: The unique structure of AntPhos can be particularly effective in overcoming β-hydride elimination, a common side reaction with some substrates.[3]

  • Palladium Precatalyst Selection: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, pre-formed palladium precatalysts that incorporate the bulky phosphine ligands (e.g., XPhos Pd G3) offer greater air and moisture stability and ensure the correct ligand-to-palladium ratio, leading to more consistent results.[4]

  • Base and Solvent Optimization: The choice of base and solvent is interdependent and crucial.[5]

    • Bases: Strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃) for sterically hindered couplings.

    • Solvents: Aprotic polar solvents are typically used. Toluene, 1,4-dioxane, or THF are common choices. For particularly stubborn reactions, a mixture of solvents, such as toluene/water or dioxane/water, can be beneficial.[6]

  • Temperature: Due to the slower oxidative addition, higher reaction temperatures (typically 80-110 °C) are often necessary to drive the reaction to completion.[5]

Workflow for Troubleshooting a Sluggish Suzuki-Miyaura Reaction

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.

FAQ 2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with sterically hindered aryl halides. It often arises from β-hydride elimination from the palladium-amide intermediate, competing with the desired reductive elimination.[7]

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is paramount in controlling the competition between reductive elimination and β-hydride elimination.

    • Bulky Biarylphosphines: Ligands like BrettPhos and GPhos have been specifically designed to promote C-N coupling and are often effective at room temperature, which can suppress side reactions.[8] The steric bulk of these ligands can disfavor the geometry required for β-hydride elimination.

    • Bidentate Ligands: For certain amine classes, bidentate phosphine ligands like BINAP or DPPF can be effective by stabilizing the catalyst and promoting reductive elimination.[7]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can influence the rate of deprotonation of the amine and the subsequent steps in the catalytic cycle.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor decomposition pathways. If hydrodehalogenation is significant, consider running the reaction at a lower temperature for a longer period. Some modern catalyst systems are highly active even at room temperature.[8]

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to catalyst deactivation and promote side reactions.[4]

FAQ 3: For a Sonogashira coupling, I am seeing a lot of alkyne homocoupling (Glaser coupling). What catalyst and conditions should I use to favor the cross-coupling product?

Answer:

Alkyne homocoupling is a frequent side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[5][9]

Troubleshooting Steps:

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction under copper-free conditions. This requires a highly active palladium catalyst system.

    • Palladium Source: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a suitable ligand can be effective.

    • Ligand: A more electron-rich and bulky ligand than PPh₃ may be necessary to facilitate the catalytic cycle in the absence of copper.

    • Base: A strong amine base like diisopropylamine (DIPA) or triethylamine (TEA) is typically used, which also acts as the solvent in many cases.

  • Strictly Anaerobic Conditions: If a copper co-catalyst is used, it is imperative to rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[10] This minimizes the oxygen available for the oxidative homocoupling pathway.

  • Temperature Control: Sonogashira couplings with aryl bromides often require heating.[10] However, excessive temperatures can lead to catalyst decomposition. Start at a moderate temperature (e.g., 60-80 °C) and increase if the reaction is slow.

Quantitative Data Summary

The following table provides a general comparison of catalyst systems for different cross-coupling reactions with substrates analogous to ortho-bromo acetophenone. Note that optimal conditions will always be substrate-dependent and require screening.

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)Typical YieldReference
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100High[6]
Suzuki-Miyaura Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O90Moderate to High[6]
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOt-BuToluene100High[11]
Buchwald-Hartwig Pd(OAc)₂BINAPCs₂CO₃Toluene110Moderate to High[11]
Sonogashira PdCl₂(PPh₃)₂-Et₃NTHF65High[12]
Heck Pd(OAc)₂PPh₃Et₃NDMF140High[13][14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Precatalyst
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add ortho-bromo acetophenone (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add ortho-bromo acetophenone (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Under the inert atmosphere, add a degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1-1.2 eq) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to 60-100 °C with stirring.

  • Monitoring and Work-up: Follow steps 5-7 from Protocol 1.

Logical Relationship Diagram

The following diagram illustrates the decision-making process for optimizing a generic cross-coupling reaction with ortho-bromo acetophenone.

Catalyst_Optimization_Workflow Start Start: Low Yield or No Reaction Check_Catalyst Is the Catalyst System Appropriate for a Sterically Hindered Substrate? Start->Check_Catalyst Upgrade_Ligand Action: Switch to a Bulky, Electron-Rich Ligand (e.g., Buchwald-type) Check_Catalyst->Upgrade_Ligand No Check_Conditions Are Reaction Conditions (Base, Solvent, Temp.) Optimized? Check_Catalyst->Check_Conditions Yes Upgrade_Ligand->Check_Conditions Optimize_Conditions Action: Screen Bases (K3PO4, Cs2CO3) & Increase Temperature Check_Conditions->Optimize_Conditions No Check_Purity Are Reagents and Solvents Pure and Dry? Check_Conditions->Check_Purity Yes Optimize_Conditions->Check_Purity Purify_Reagents Action: Purify Starting Materials & Use Anhydrous, Degassed Solvents Check_Purity->Purify_Reagents No Success Successful Reaction Check_Purity->Success Yes Purify_Reagents->Success

Sources

Troubleshooting

Preventing dehalogenation side reactions in 2'-Bromo-5'-iodoacetophenone

The following technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols for handling 2'-Bromo-5'-iodoacetophenon...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols for handling 2'-Bromo-5'-iodoacetophenone .

Core Reactivity & The "Dehalogenation" Challenge

User Query: Why am I observing des-iodo or des-bromo byproducts (dehalogenation) during my reactions?

Technical Insight: 2'-Bromo-5'-iodoacetophenone presents a unique "Reactivity Triad":

  • C5-Iodine: The most labile bond. High reactivity in oxidative addition (Pd/Ni) and metal-halogen exchange. Prone to hydrodehalogenation (replacement by H) if a hydride source is present.[1]

  • C2-Bromine: Sterically hindered by the ortho-acetyl group. Less reactive than the iodine. Prone to dehalogenation only under forcing conditions or with non-selective catalysts.

  • C1-Acetyl: Electrophilic ketone. Susceptible to nucleophilic attack (Grignards, Lithiums) and reduction.

The Root Cause of Dehalogenation: In transition-metal catalysis (Suzuki, Sonogashira), dehalogenation typically occurs via a Palladium-Hydride (Pd-H) species. This species forms via


-hydride elimination from:
  • Alkyl-containing ligands.

  • Alkoxide bases (e.g., ethoxide, isopropoxide).

  • Alcohol solvents.[2]

Visualizing the Dehalogenation Pathway

The following diagram illustrates the competing pathways between the desired Cross-Coupling and the undesired Dehalogenation.

DehalogenationPathways cluster_Good Desired Pathway (Cross-Coupling) cluster_Bad Side Reaction (Dehalogenation) Start Pd(II)-Aryl-I Intermediate Transmetalation Transmetalation (with Boronic Acid) Start->Transmetalation Fast PdH Pd-H Species Formation Start->PdH Competing Product Coupled Product (C-C Bond) Transmetalation->Product HydrideSource Hydride Source (Alcohol/Base/Ligand) HydrideSource->PdH Promotes RedElim Reductive Elimination (C-H Bond) PdH->RedElim Waste Dehalogenated Byproduct (Ar-H) RedElim->Waste

Caption: Kinetic competition between the desired transmetalation cycle and the parasitic hydrodehalogenation pathway mediated by hydride sources.

Module: Selective Cross-Coupling (Suzuki/Sonogashira)

User Query: How do I couple at the 5-Iodo position without touching the 2-Bromo position or causing deiodination?

Troubleshooting Protocol: To prevent dehalogenation, you must eliminate hydride sources and maximize the rate of transmetalation.

Critical Control Points
ParameterRecommendationMechanistic Rationale
Base Selection Use Inorganic Bases:

,

, or

.
Avoids alkoxides (

,

) which can undergo

-hydride elimination to generate Pd-H [1].
Solvent System Aprotic Solvents: Toluene, DMF, Dioxane, THF.Alcohols (MeOH, EtOH, IPA) act as hydride donors. If water is needed for solubility, use a biphasic system (Toluene/H2O) rather than miscible alcohols.
Ligand Choice Bidentate (dppf) or Bulky (XPhos/SPhos) .Bidentate ligands like dppf enforce a geometry that speeds up reductive elimination of the product. Bulky ligands protect the metal center from side reactions [2].
Stoichiometry Boronic Acid (1.05 - 1.1 eq). Excess boronic acid ensures transmetalation outcompetes the slower dehalogenation pathway.
Validated Protocol: C5-Selective Suzuki Coupling

Target: Reaction at I, preserving Br and Acetyl.

  • Preparation: Charge a reaction vial with 2'-Bromo-5'-iodoacetophenone (1.0 eq), Arylboronic acid (1.1 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (3 mol%). Note: dppf is excellent for preventing dehalogenation compared to 
    
    
    
    .
  • Solvent: Add Anhydrous Toluene (0.2 M concentration). Strictly avoid alcohols.

  • Execution: Degas with Argon for 10 mins. Seal and heat to 60-80°C.

    • Tip: The C-I bond reacts under milder conditions. Do not overheat (>100°C) as this activates the C-Br bond.

  • Monitoring: Monitor via HPLC/UPLC. Look for the disappearance of the starting material.[3][4] If the "des-iodo" peak (2'-bromoacetophenone) appears, lower the temperature and increase Boronic Acid concentration.

Module: Chemoselective Ketone Reduction

User Query: I need to reduce the acetyl group to an alcohol. Standard NaBH4 is giving me small amounts of dehalogenated product or complex mixtures.

Technical Insight: While


 is generally chemoselective for ketones over aryl halides, the presence of trace metals or light can induce radical dehalogenation of the labile C-I bond. Furthermore, the resulting alcohol can serve as a hydride donor if subsequent coupling steps are performed.
The Solution: Luche Reduction

The addition of Cerium(III) Chloride (


) activates the ketone (making it more electrophilic) and modifies the hardness of the borohydride, suppressing side reactions on the aromatic ring.
Validated Protocol: Luche Reduction
  • Dissolution: Dissolve 2'-Bromo-5'-iodoacetophenone (1.0 eq) and

    
     (1.1 eq) in Methanol.
    
  • Cooling: Cool the solution to 0°C. Temperature control is vital to suppress radical pathways.

  • Addition: Add

    
     (1.0 eq) portion-wise over 10 minutes. Gas evolution (
    
    
    
    ) will occur.
  • Quench: Once TLC shows consumption of ketone (usually < 30 mins), quench with saturated aqueous

    
    .
    
  • Why this works: The Cerium coordinates to the carbonyl oxygen, facilitating 1,2-addition of the hydride. This method is extremely mild and preserves both Aryl-I and Aryl-Br bonds [3].

Module: Storage & Handling (Photolytic Instability)

User Query: My starting material is turning yellow/brown on the shelf. Is it degrading?

Diagnosis: Aryl iodides are inherently photosensitive. The C-I bond is weak (


) and can undergo homolytic cleavage upon exposure to UV/Blue light, generating an aryl radical and an iodine radical.
  • The Brown Color: This is elemental Iodine (

    
    ) forming from the recombination of iodine radicals.
    
  • The Consequence: The aryl radical abstracts a hydrogen atom from moisture or solvent, leading to hydrodehalogenation (formation of 2'-bromoacetophenone) even during storage.

Storage Protocol:

  • Container: Amber glass vials wrapped in aluminum foil.

  • Atmosphere: Store under Argon or Nitrogen.[2][4] Oxygen promotes radical chain processes.

  • Temperature: Refrigerate (2-8°C).

  • Rescue: If the compound is yellow, dissolve in

    
     and wash with dilute 
    
    
    
    (Sodium Thiosulfate) to remove free iodine before use.

FAQ: Metal-Halogen Exchange (Lithiation)

Q: Can I use n-BuLi to selectively lithiate the Iodine position? A: No, not directly. The acetyl group (ketone) is highly reactive toward n-BuLi (nucleophilic attack at the carbonyl). You will get a tertiary alcohol, not the lithiated arene.

  • Workaround: You must protect the ketone first (e.g., as a cyclic ketal using ethylene glycol).

  • Alternative: Once protected, use Turbo-Grignard (

    
    ) at -20°C to -40°C. This reagent allows for selective Iodine-Magnesium exchange in the presence of the Bromine atom (which reacts much slower) [4].
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

Sources

Optimization

Buchwald Ligand Technical Support Hub: Sterically Hindered Suzuki-Miyaura Coupling

Status: Operational Lead Scientist: Senior Application Specialist (Catalysis Division) Topic: Optimization of Sterically Hindered Couplings using SPhos and XPhos Diagnostic Decision Matrix: Ligand & Catalyst Selection Vi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Senior Application Specialist (Catalysis Division) Topic: Optimization of Sterically Hindered Couplings using SPhos and XPhos

Diagnostic Decision Matrix: Ligand & Catalyst Selection

Visual Abstract: Before beginning experimental work, use this logic flow to select the optimal ligand system based on your substrate's electronic and steric profile.

LigandSelection Start START: Substrate Analysis HalideType Electrophile Type? Start->HalideType ArCl Aryl Chloride / Tosylate (Unactivated) HalideType->ArCl Difficult OA ArBr Aryl Bromide / Iodide (Activated/Neutral) HalideType->ArBr Facile OA XPhos RECOMMENDATION: XPhos (Pd G3/G4) Best for unactivated chlorides & tetrahedral bulk ArCl->XPhos Requires max electron density Sterics Steric Profile? ArBr->Sterics Hetero Heterocycle Content? Sterics->Hetero Ortho-substituents present Hetero->XPhos Extreme bulk (e.g., t-Butyl) SPhos RECOMMENDATION: SPhos (Pd G3/G4) Universal for heteroaryls & ortho-substitution Hetero->SPhos High N-content / Unstable Boronic Acid

Figure 1: Decision tree for selecting between SPhos and XPhos based on electrophile activation energy and substrate complexity.

Technical Deep Dive: Mechanism & Selection Logic

Q: Why are SPhos and XPhos superior to PPh3 for hindered substrates?

A: The superiority lies in the Dialkylbiaryl Phosphine architecture. Standard ligands like PPh3 lack the bulk required to enforce a monoligated Pd(0) species.

  • Oxidative Addition (OA): The electron-rich dicyclohexylphosphino groups on SPhos/XPhos increase the electron density on Palladium, facilitating OA into difficult C-Cl bonds.

  • Reductive Elimination (RE): The steric bulk of the biaryl backbone accelerates RE, which is often the rate-determining step for sterically hindered systems.

  • Stability: The lower aryl ring provides a

    
    -interaction with the Pd center, stabilizing the unsaturated 
    
    
    
    species and preventing catalyst decomposition (Pd black formation).
Q: When should I use the G3/G4 Precatalyst instead of mixing Pd(OAc)2 + Ligand?

A: Always, if reproducibility is critical. Traditional mixing requires the reduction of Pd(II) to Pd(0) in situ, often consuming 2 equivalents of your hard-to-make boronic acid or phosphine ligand (homocoupling risk).

  • G3/G4 Precatalysts contain a pre-formed Pd(II) species that activates via base deprotonation, releasing the active

    
     species cleanly without requiring a sacrificial reductant.
    
Q: What is the specific functional difference between SPhos and XPhos?
  • SPhos (Dimethoxy): The "Universal" ligand. The methoxy groups provide moderate bulk and electron donation. It is exceptionally stable and works well with heteroaryl boronic acids prone to protodeboronation.

  • XPhos (Tri-isopropyl): The "Heavy Lifter." The isopropyl groups create a massive steric cone angle. This is required for aryl chlorides (hardest to activate) and aryl tosylates .

Troubleshooting Hub: Common Failure Modes

Symptom: No Conversion (Starting Material Remains)
  • Diagnosis 1: Oxidation. Alkyl phosphines (SPhos/XPhos) oxidize rapidly in solution.

    • Fix: Switch to G3/G4 Precatalysts (air-stable solids). If using free ligands, store in a glovebox and only dissolve immediately before use.

  • Diagnosis 2: Catalyst Deactivation.

    • Fix: Ensure the reaction temperature is sufficient (>60°C) to activate the precatalyst.

Symptom: Protodeboronation (Boronic Acid degradation)[1][2]
  • Observation: The aryl halide remains, but the boronic acid disappears (converted to Ar-H).

  • Cause: The base is too strong, or the reaction is too slow compared to the hydrolysis rate.

  • Fix:

    • Switch base from

      
       to 
      
      
      
      (anhydrous or hydrous).
    • Use MIDA boronates or Potassium Trifluoroborates (

      
      )  for slow release.
      
    • Increase catalyst loading to speed up the coupling relative to the decomposition.

Symptom: Homocoupling (Ar-Ar formed from Boronic Acid)[1][3]
  • Cause: Presence of Oxygen.[1][2] Oxygen re-oxidizes Pd(0) to Pd(II), which then facilitates the homocoupling cycle.

  • Fix: Sparging with Argon is often insufficient.[3] Use Freeze-Pump-Thaw cycles or prepare the reaction in a glovebox.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (G3 Precatalyst Method)

Recommended for medicinal chemistry and high-value substrates.

Reagents:

  • Aryl Halide (1.0 equiv)[4][5]

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%)

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: THF/Water (10:1) or Dioxane/Water (4:1)

Step-by-Step:

  • Solids: Weigh Precatalyst, Boronic Acid, Base, and Aryl Halide into a reaction vial equipped with a stir bar.

  • Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvents: Add degassed solvent mixture via syringe.

  • Activation: Place in a pre-heated block (typically 60°C - 80°C).

    • Note: The G3 catalyst activates upon heating with base.[4] The solution should turn from off-white/yellow to a darker amber/brown, indicating active Pd(0).

  • Workup: Monitor via LCMS. Upon completion, dilute with EtOAc, wash with water, dry over

    
    .
    
Protocol B: Traditional Activation (Pd2(dba)3 + Ligand)

Use only if Precatalysts are unavailable.

  • Premixing (Critical): In a separate vial under Argon, mix

    
     (1 mol%) and Ligand (SPhos/XPhos, 2-4 mol%) in the reaction solvent.
    
  • Heat to Activate: Stir at 60°C for 5-10 minutes before adding substrates. The color must change (often to a deep orange/red) indicating ligation.

  • Addition: Transfer this active catalyst solution to the main vial containing Substrates + Base.

Mechanism of Action: G3 Activation Cycle

The reliability of the G3 system stems from its activation pathway, which prevents the formation of inactive Pd-dimers.

G3Activation Precat Precatalyst (L-Pd-OMs-Amine) Inter Intermediate (Deprotonated Amine) Precat->Inter + Base - HOMs Base Base (K3PO4) Base->Inter Active ACTIVE SPECIES L-Pd(0) Inter->Active Reductive Elimination Byprod Byproducts (Indoline + Salt) Inter->Byprod

Figure 2: Activation pathway of Buchwald G3 Precatalysts. The precatalyst is stable in air; base triggers the release of the active monoligated Pd(0) species.

Reference Data: Ligand Properties

FeatureSPhosXPhos
Full Name 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
Primary Utility Heterocycles, Ortho-substitution, Biphasic conditionsUnactivated Aryl Chlorides, Aryl Tosylates, Bulky Aminations
Steric Bulk High (Methoxy groups)Very High (Isopropyl groups)
Air Stability Solid: Stable / Solution: UnstableSolid: Stable / Solution: Unstable
Water Solubility Low (Sulfonated version available for 100% aqueous)Negligible
Rec.[6][7][8][9][10][11] Precatalyst SPhos Pd G3 / G4XPhos Pd G3 / G4

References

  • New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Source: Journal of the American Chemical Society (2005) URL:[Link]

  • Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Source: Nature Protocols (2007) URL:[12][Link]

  • Improved Functional Group Compatibility in the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides. Source: Angewandte Chemie International Edition (2013) - Describes G3 Precatalyst utility. URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Source: Accounts of Chemical Research (2008) URL:[Link]

Sources

Troubleshooting

Troubleshooting low yields in Sonogashira coupling of aryl iodides

Topic: Troubleshooting Low Yields in Aryl Iodide Cross-Coupling Status: Active Support Tier: Level 3 (Senior Application Scientist) Introduction: The Aryl Iodide Paradox Aryl iodides are theoretically the "gold standard"...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Aryl Iodide Cross-Coupling Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Aryl Iodide Paradox

Aryl iodides are theoretically the "gold standard" electrophiles for Sonogashira coupling due to their weak C–I bond energy (~65 kcal/mol) compared to bromides or chlorides. They typically undergo oxidative addition rapidly, often even at room temperature.

The Paradox: When an aryl iodide reaction fails or gives low yields, it is rarely due to the activation of the halide. Instead, the failure usually stems from catalyst poisoning or competitive side reactions (primarily the Glaser homocoupling of the alkyne).

This guide bypasses basic textbook definitions to address the specific failure modes encountered in high-stakes research environments.

Part 1: Diagnostic Hub (Troubleshooting Q&A)

Issue 1: "My reaction turns blue/green, and I mostly isolate the alkyne dimer."

Diagnosis: Glaser Homocoupling (Oxygen Leak). The blue/green color indicates the oxidation of the Cu(I) co-catalyst to Cu(II). In the presence of Oxygen and a base, Cu(II) catalyzes the dimerization of your terminal alkyne into a 1,3-diyne (Glaser coupling), consuming your nucleophile before it can enter the Palladium cycle.

Corrective Actions:

  • Rigorous Degassing: Sparging with nitrogen is often insufficient for sensitive alkynes. Switch to the Freeze-Pump-Thaw method (3 cycles) for the reaction solvent.

  • Slow Addition: Add the terminal alkyne dropwise via a syringe pump over 1–2 hours. This keeps the concentration of the copper-acetylide species low, statistically favoring the cross-coupling over the second-order homocoupling reaction.

  • Reducing Environment: Add a mild reducing agent like sodium ascorbate (1–5 mol%) to keep Copper in the Cu(I) state.

Issue 2: "The reaction mixture turned black immediately/prematurely, and conversion stalled."

Diagnosis: "Palladium Black" Precipitation. The black precipitate is inactive metallic Palladium aggregates (Pd⁰)n. While the active catalytic species is Pd(0), it must remain ligated (soluble). If the ligands dissociate or the concentration of oxidative addition partners is too low, the Pd(0) collapses out of solution.

Corrective Actions:

  • Ligand Overdose: If using Pd(PPh₃)₄, the labile PPh₃ ligands dissociate easily. Add extra free triphenylphosphine (10–20 mol%) to the reaction mixture to shift the equilibrium back toward the soluble PdL₂ species.

  • Solvent Check: Avoid THF if possible; it can sometimes promote precipitation in specific substrate classes. Anhydrous DMF or Toluene are often more robust for stabilizing the catalytic complex.

Issue 3: "Starting material is unconsumed, but no precipitate formed."

Diagnosis: The "Lazy" Catalyst (Activation Failure). Even though aryl iodides are reactive, electron-rich aryl iodides (e.g., 4-iodoanisole) undergo oxidative addition slower than electron-poor ones.

Corrective Actions:

  • Heat Activation: While many iodides react at RT, gently heating to 40–50°C ensures the energy barrier for oxidative addition is overcome.

  • Base Strength: Weak bases (Et₃N) might not be deprotonating the alkyne fast enough in the Copper cycle. Switch to a stronger inorganic base like Cs₂CO₃ or K₂CO₃ in a polar solvent (DMF/DMA).

Part 2: Technical Deep Dive & Visualization

The Dual Catalytic Cycle & Failure Points

Understanding the interplay between the Palladium and Copper cycles is critical.[1][2] The diagram below highlights exactly where Oxygen interferes (Glaser Coupling) and where the cycles intersect (Transmetallation).

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Iso Isomerization (cis/trans) TransMet->Iso CuI Cu(I) Salt TransMet->CuI Regenerates CuX RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuAcetylide Cu-Acetylide (Activated Nucleophile) CuI->CuAcetylide + Alkyne + Base CuAcetylide->TransMet Enters Pd Cycle Glaser SIDE REACTION: Glaser Homocoupling (Requires O2) CuAcetylide->Glaser + O2 (Leak) ArI Aryl Iodide Alkyne Terminal Alkyne Base Base

Caption: The Dual-Cycle Mechanism. Note the "Glaser" side-exit from the Copper cycle, which is triggered by Oxygen.

Part 3: Experimental Protocols

Protocol A: The "Standard" High-Fidelity Method

Best for: Routine synthesis, stable substrates.

  • Preparation: Oven-dry a 2-neck round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add Aryl Iodide (1.0 equiv) , Pd(PPh₃)₂Cl₂ (2–5 mol%) , and CuI (1–3 mol%) .

    • Note: Keep CuI loading low to minimize homocoupling.[2]

  • Solvent: Add anhydrous THF or DMF (0.1 – 0.2 M concentration relative to halide).

  • Degassing (Critical): Seal the flask. Perform 3 cycles of Freeze-Pump-Thaw (freeze in liquid N₂, evacuate vacuum, thaw in warm water, backfill Argon).

  • Reagent Addition: Add Triethylamine (Et₃N, 2–3 equiv) via syringe.

  • Alkyne Addition: Add Terminal Alkyne (1.2 equiv) dropwise via syringe.

    • Tip: If the alkyne is valuable, use a syringe pump (addition over 1 hr).

  • Reaction: Stir at Room Temperature. If no reaction after 2 hours, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with NH₄Cl (sat. aq) to remove Copper (blue aqueous layer), then brine. Dry over Na₂SO₄.[3]

Protocol B: Copper-Free Variant

Best for: Substrates prone to severe homocoupling or when removing Copper traces is difficult (e.g., pharma intermediates).

  • Catalyst: Use Pd(OAc)₂ (5 mol%) and a bulky ligand like XPhos (10 mol%) or simply PPh₃ (20 mol%) if the iodide is unhindered.

  • Base: Use Pyrrolidine or Piperidine (2–3 equiv). These secondary amines are more effective than Et₃N in Cu-free conditions as they can facilitate the deprotonation via a Pd-amine complex.

  • Conditions: These reactions typically require heat (60–80°C ) as the "Copper effect" (which lowers activation energy) is absent.

Part 4: Decision Logic & Optimization Data

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield / Failure CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate CheckColor->Black Pd Death BlueGreen Blue/Green Solution CheckColor->BlueGreen Cu Oxidation NoChange No Color Change (Clear/Orange) CheckColor->NoChange Low Reactivity Ligand Add excess Ligand (PPh3) Black->Ligand TempDown Lower Temp Black->TempDown Degas Freeze-Pump-Thaw BlueGreen->Degas SlowAdd Slow Alkyne Addition BlueGreen->SlowAdd Heat Increase Temp (40-60°C) NoChange->Heat StrongBase Switch Base (Cs2CO3) NoChange->StrongBase

Caption: Rapid Diagnostic Logic for Sonogashira Failures.

Solvent & Base Compatibility Matrix
SolventPolarityRecommended BaseProsCons
THF ModerateEt₃N, iPr₂NHEasy workup (volatile).Can promote Pd black; not good for inorganic bases.
DMF/DMA HighEt₃N, K₂CO₃, Cs₂CO₃Excellent for all substrates; stabilizes Pd.High boiling point; difficult to remove completely.
Toluene LowDIPA, Et₃NGood for non-polar substrates.Poor solubility for inorganic bases.
Acetonitrile HighK₂CO₃Good for Cu-free variants.Can coordinate to Pd and slow reaction.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[4][5] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[6][7] Chemical Reviews, 107(3), 874-922. Link

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[8][9] Angewandte Chemie International Edition, 42(48), 5993-5996. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful tool in molecular construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

Sources

Optimization

Technical Support Center: Purification of 2'-Bromo-5'-iodoacetophenone

Executive Summary & Technical Overview The Challenge: The synthesis of 2'-Bromo-5'-iodoacetophenone (typically via -bromination of 3'-iodoacetophenone) often yields a crude mixture containing unreacted starting material...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Overview

The Challenge: The synthesis of 2'-Bromo-5'-iodoacetophenone (typically via


-bromination of 3'-iodoacetophenone) often yields a crude mixture containing unreacted starting material (mono-halo impurity), di-brominated byproducts, and trace acid catalysts. The critical purification challenge is separating the desired product (an 

-bromo ketone) from the structurally similar mono-halo starting material, 3'-iodoacetophenone.

The Solution: While column chromatography is a standard tool, it poses risks for


-bromo ketones due to their inherent instability on silica gel (dehydrobromination). This guide prioritizes selective recrystallization  based on the melting point differential between the product (solid, MP > 50°C) and the starting material (low-melting solid/liquid, MP ~25°C). We also provide optimized chromatographic protocols for difficult separations.

Safety Warning:

  • Lachrymator: 2'-Bromo-5'-iodoacetophenone is a potent lachrymator. All operations must be performed in a fume hood.

  • Vesicant: Avoid all skin contact; severe burns may occur.

Troubleshooting Guide (Q&A)

Q1: I see a persistent spot co-eluting with my product on TLC. Is this the mono-halo impurity? A: Likely, yes. The mono-halo starting material (3'-iodoacetophenone) and the product (2'-bromo-5'-iodoacetophenone) have similar polarities.

  • Diagnosis: In 10% EtOAc/Hexane, the

    
    -bromo product typically runs slightly higher (less polar) or very close to the ketone.
    
  • Fix: Do not rely solely on silica gel chromatography. The starting material is a low-melting solid (MP ~25°C), whereas the product is a stable crystalline solid. Use Protocol A (Recrystallization) to leverage this phase difference. If chromatography is necessary, use a gradient starting with 100% Hexane to maximize separation.

Q2: My product turns green or dark brown during column chromatography. What is happening? A: This indicates decomposition.


-Bromo ketones are sensitive to the slightly acidic nature of silica gel, leading to dehydrobromination or hydrolysis.
  • Fix:

    • Neutralize Silica: Pre-wash your silica column with 1% Triethylamine in Hexane before loading.

    • Speed: Perform a "Flash" column. Do not let the compound sit on the silica for more than 30 minutes.

    • Alternative: Switch to Protocol C (Chemical Wash) if the impurity level is <10%.

Q3: The yield after recrystallization is low (<50%). How do I recover the rest? A: You likely used too much solvent or the wrong solvent ratio.

  • Fix:

    • Concentrate the mother liquor (the filtrate) to dryness.

    • Analyze by NMR. If significant product remains, perform a second "crop" recrystallization using a minimal amount of a binary solvent system (e.g., Ethanol/Water or Hexane/EtOAc).

    • Tip: 3'-Iodoacetophenone is highly soluble in cold ethanol. Ensure you cool the solution to 0°C or -20°C to force the product out while keeping the impurity dissolved.

Q4: Can I use vacuum distillation to purify this? A: NO.


-Halo ketones are thermally unstable and can polymerize or decompose violently at high temperatures required for distillation. Stick to crystallization or low-temperature chromatography.

Experimental Protocols

Protocol A: Selective Recrystallization (Recommended)

Best for: Removing >5% mono-halo impurity (3'-iodoacetophenone).

Principle: The product is a solid with a higher lattice energy than the low-melting starting material. Ethanol is an ideal solvent as it dissolves the impurity well at low temperatures.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (95%) or Methanol dropwise while heating to 50-60°C until fully dissolved.

    • Note: Do not boil excessively; prolonged heating promotes decomposition.

  • Crystallization: Remove from heat and let it cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 1 hour.

    • Optimization: If no crystals form, add water dropwise (anti-solvent) until slight turbidity appears, then cool.

  • Filtration: Filter the crystals using a cold Buchner funnel.

  • Wash: Wash the cake with cold Ethanol/Water (1:1) or cold Hexane (if recrystallized from Hexane/EtOAc). The mono-halo impurity (MP ~25°C) will remain in the filtrate.

  • Drying: Dry under vacuum at room temperature (do not heat >40°C).

Protocol B: Rapid Neutralized Flash Chromatography

Best for: Final polishing (removing <5% impurities) or if recrystallization fails.

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Pre-treatment Flush column with 1% Et3N in Hexane (Neutralizes acidity)
Eluent A Hexane (or Petroleum Ether)
Eluent B Ethyl Acetate
Gradient 0% to 5% EtOAc over 10 CV (Column Volumes)
Loading Solid load (adsorbed on Celite) is preferred over liquid load to prevent banding.
Protocol C: Chemical Wash (Trituration)

Best for: Removing oily residues and unreacted starting material without yield loss.

  • Suspend the crude solid in cold Pentane or Petroleum Ether .

  • Sonicate for 5 minutes. The 2'-Bromo-5'-iodoacetophenone is poorly soluble in cold alkanes, while the 3'-iodoacetophenone (mono-halo) and other oily impurities are soluble.

  • Filter the suspension.[1] The solid collected is the purified product.

Visualizations

Diagram 1: Purification Decision Tree

Caption: Logical workflow for selecting the optimal purification method based on crude purity and physical state.

PurificationStrategy Start Crude 2'-Bromo-5'-iodoacetophenone CheckPurity Analyze Purity (TLC/NMR) Start->CheckPurity HighImpurity >10% Mono-halo Impurity CheckPurity->HighImpurity LowImpurity <10% Impurity CheckPurity->LowImpurity Recryst Protocol A: Recrystallization (EtOH) HighImpurity->Recryst Primary Method Trituration Protocol C: Trituration (Cold Pentane) LowImpurity->Trituration Fastest Column Protocol B: Flash Column (Neutralized) LowImpurity->Column If Trituration Fails Success Pure Product (White/Off-white Solid) Recryst->Success Trituration->Success Column->Success

Diagram 2: Reaction & Impurity Pathway

Caption: Mechanistic pathway showing the origin of mono-halo (starting material) and di-halo impurities.

ReactionPathway SM 3'-Iodoacetophenone (Mono-halo Impurity) MP ~25°C Product 2'-Bromo-5'-iodoacetophenone (Target) MP >50°C SM->Product + Br2 (1 eq) Reagent Br2 / Acid or NBS OverBr 2',2'-Dibromo-5'-iodoacetophenone (Over-brominated) Product->OverBr + Excess Br2

Frequently Asked Questions (FAQs)

Q: How should I store the purified compound? A: Store at 2-8°C (refrigerated) in a tightly sealed container, protected from light.


-Bromo ketones degrade upon exposure to light and moisture, releasing HBr which turns the solid dark/black.

Q: What is the expected Melting Point (MP)? A: While specific literature values for the 5'-iodo isomer are sparse, analogous 3'-substituted


-bromoacetophenones typically melt between 50°C and 80°C . The starting material (3'-iodoacetophenone) melts at ~25-28°C. A sharp melting point >50°C is a good indicator of purity.

Q: Can I use Acetone for recrystallization? A: Avoid Acetone. Acetone is a ketone and can undergo halogen exchange or self-condensation under acidic conditions (if traces of acid remain). Ethanol, Methanol, or Toluene/Hexane are chemically inert for this crystallization.

References

  • Organic Syntheses.Phenacyl Bromide [Acetophenone,

    
    -bromo-]. Org.[1][2][3][4][5] Synth. 1939, 19, 24. (Foundational text on stability and lachrymatory hazards).
    [Link]
    
  • ResearchGate. Silica Gel-Assisted Preparation of Halogenated Benzo[b]thiophenes. (Discusses silica compatibility of halo-ketones). [Link]

Sources

Troubleshooting

Controlling chemoselectivity between aryl bromide and aryl iodide

Topic: Controlling Chemoselectivity (Aryl Bromide vs. Aryl Iodide) Status: Operational Support Tier: Level 3 (Senior Scientist / Method Development) Current Directive: Maximize site-selective functionalization of bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Chemoselectivity (Aryl Bromide vs. Aryl Iodide)

Status: Operational Support Tier: Level 3 (Senior Scientist / Method Development) Current Directive: Maximize site-selective functionalization of bifunctional haloarenes.

Mission Brief & Mechanistic Grounding

Welcome to the . You are likely here because you have a substrate containing both an aryl iodide (Ar-I) and an aryl bromide (Ar-Br), and you need to react the iodide exclusively.

The chemical basis for this selectivity lies in the Bond Dissociation Energy (BDE) . The C–I bond is significantly weaker and longer than the C–Br bond, creating a kinetic window where Oxidative Addition (OA) to the iodide is energetically accessible while the bromide remains inert.

Comparative Data: Bond Energetics
Bond TypeApprox. BDE (kcal/mol)Bond Length (Å)Relative Reactivity (Pd-OA)
C(sp²)–I ~652.09Fast (

)
C(sp²)–Br ~811.89Slow (

)
C(sp²)–Cl ~961.74Inert (under mild conditions)

Note: Values are approximate and vary based on electronic substitution (e.g., electron-deficient rings have weaker C-X bonds).

Visualization: The Kinetic Window

The following diagram illustrates the energy landscape. Your goal is to operate in "Zone A," where the system has enough energy to cross the Iodine barrier but not the Bromine barrier.

ReactionCoordinate Fig 1: Kinetic Competition in Oxidative Addition Start Substrate (Ar-I-Br) + Pd(0) TS_I TS: C-I Insertion (Low Barrier) Start->TS_I Fast (k_I) TS_Br TS: C-Br Insertion (High Barrier) Start->TS_Br Slow (k_Br) Int_I Intermed: Ar-Pd-I (Desired) TS_I->Int_I Int_Br Intermed: Ar-Pd-Br (Undesired) TS_Br->Int_Br

Module: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)[1]

Scenario: You need to perform a Suzuki-Miyaura coupling at the I-site of 1-bromo-4-iodobenzene (or similar).

Troubleshooting & Optimization Guide

Q1: I am seeing significant reactivity at the Bromide site (poor selectivity). How do I fix this?

  • Diagnosis: Your system is too energetic. You have crossed the activation barrier for C-Br oxidative addition.

  • Solution A (Temperature): Lower the temperature immediately. Ar-I coupling often proceeds at Room Temperature (RT) or even 0°C. Ar-Br typically requires heating (>60°C).

  • Solution B (Catalyst Activity): You may be using a "hot" catalyst designed to activate chlorides (e.g., SPhos, XPhos, or

    
    ). Switch to a "classical" catalyst like 
    
    
    
    or
    
    
    . These are active enough for Iodides but sluggish for Bromides at mild temperatures.

Q2: The reaction is selective, but the conversion of the Iodide is too slow.

  • Diagnosis: The catalyst is dying before turnover is complete, or the oxidative addition is reversible.

  • Solution: Do not simply heat the reaction (which risks activating the Br). Instead:

    • Change the Base: Switch from weak bases (Carbonates) to stronger activators like Ag₂O or TlOH (classic Suzuki conditions for difficult substrates), or use K₃PO₄ in wet THF.

    • Additives: Add AgOTf or Ag₂CO₃ . Silver salts precipitate AgI, driving the equilibrium forward and preventing iodide inhibition.

Q3: I see "Scrambling" (halogens swapping places).

  • Diagnosis: This is often caused by reversible oxidative addition or Nickel contamination.

  • Solution: Ensure you are using high-purity Palladium (99.99%). Avoid Nickel catalysts entirely, as Ni undergoes "ring-walking" and halide exchange much faster than Pd.

Protocol 1: Chemoselective Suzuki Coupling (The "Cold-Start" Method)

Designed for high I/Br selectivity.

  • Setup: Flame-dry a Schlenk flask or vial. Add Ar-I-Br substrate (1.0 equiv), Boronic Acid (1.1 equiv), and

    
      (3-5 mol%).
    
    • Note: If the substrate is sterically hindered, use

      
        (3 mol%).
      
  • Solvent/Base: Add degassed DME/Water (4:1) or THF/Water (9:1) . Add Na₂CO₃ (2.0 equiv).

  • Reaction: Stir vigorously at 20°C (Room Temp) .

    • Critical Check: Monitor by TLC/LCMS every 30 mins.

  • Endpoint: Stop immediately upon consumption of the starting material. Do not let it stir "overnight" unnecessarily, as the catalyst will eventually attack the bromide.

Module: Metal-Halogen Exchange (Li/Mg)[2]

Scenario: You need to generate a Grignard or Organolithium species at the I-site for nucleophilic attack.

Q1: Can I use n-Butyllithium (n-BuLi)?

  • Answer: Risky. Lithium-Halogen exchange is extremely fast and exothermic. While I-exchange is faster than Br-exchange, the temperature window is narrow. If you must use n-BuLi, cool to -78°C strictly. Even at -78°C, n-BuLi can sometimes attack the Br if the I-position is sterically crowded.

Q2: What is the superior alternative?

  • Answer: Turbo Grignard (

    
    ) .[1][2][3][4] Developed by Paul Knochel, this reagent is the gold standard for chemoselectivity.
    
    • Mechanism: The complexation with LiCl breaks oligomeric Mg aggregates, making the reagent more reactive (kinetic) but thermodynamically controlled enough to discriminate between I and Br.

Protocol 2: Selective Knochel Exchange

Reference: Ziegler, D. S., et al. Chem. Eur. J. 2019.

  • Preparation: Dissolve Ar-I-Br (1.0 equiv) in anhydrous THF under Argon.

  • Cooling: Cool the solution to -20°C (Cryocooler or ice/salt bath).

    • Note: Standard Grignards require RT or reflux; Turbo Grignard works at sub-zero temps for Iodides.

  • Exchange: Dropwise add

    
      (1.1 equiv, commercially available).
    
  • Incubation: Stir at -20°C for 15–30 minutes.

    • Validation: Take a small aliquot and quench with water. Check GC/LCMS. You should see the de-iodinated product (Ar-H-Br). If you see Ar-I-H, the exchange failed. If you see Ar-H-H, you over-exchanged.

  • Quench: Add your electrophile (Aldehyde, Ketone, etc.) at -20°C, then slowly warm to RT.

Decision Logic & Workflow

Use this decision tree to select the correct experimental path.

DecisionTree Fig 2: Chemoselectivity Decision Matrix Start Start: Ar-I-Br Substrate Goal What is the goal? Start->Goal CrossCouple C-C Bond Formation (Suzuki/Sonogashira) Goal->CrossCouple Nucleophile Make Nucleophile (Grignard/Lithium) Goal->Nucleophile TempCheck Can you run at < 40°C? CrossCouple->TempCheck Method Select Reagent Nucleophile->Method YesTemp Use Pd(PPh3)4 or Pd(dppf)Cl2 @ RT TempCheck->YesTemp Yes NoTemp Substrate Sterics High? Risk of Br activation. TempCheck->NoTemp No (Must Heat) Soln1 Soln1 NoTemp->Soln1 Try Pd(P-tBu3)2 @ RT (High Activity I only) Turbo i-PrMgCl-LiCl @ -20°C (Recommended) Method->Turbo BuLi n-BuLi @ -78°C (Riskier) Method->BuLi

References
  • Bond Dissoci

    • Source: Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263.

  • Ligand Effects on Oxid

    • Source: Barrios-Landeros, F., et al. (2006). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition.[5] J. Am. Chem. Soc., 128(1), 27-28.

  • Turbo Grignard (Knochel Exchange) [2]

    • Source: Ziegler, D. S., Wei, B., & Knochel, P. (2019).[4] Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents.[1][4] Chemistry – A European Journal, 25(11), 2695-2703.

  • Chemoselective Suzuki Coupling Protocols

    • Source: Littke, A. F., & Fu, G. C. (2000).[6] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie Int.[2] Ed. (Context: Discusses ligand tuning for reactivity windows).

Sources

Optimization

Technical Support Center: 2'-Bromo-5'-iodoacetophenone Optimization

Topic: Solvent Effects & Reactivity Profiling Document ID: TSC-2025-HALO-05 Status: Active / Expert Review[1][2] Executive Summary & Molecule Profile Product: 2'-Bromo-5'-iodoacetophenone CAS: 1003712-14-8 Core Utility:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Effects & Reactivity Profiling Document ID: TSC-2025-HALO-05 Status: Active / Expert Review[1][2]

Executive Summary & Molecule Profile

Product: 2'-Bromo-5'-iodoacetophenone CAS: 1003712-14-8 Core Utility: A bifunctional electrophile for the synthesis of polysubstituted aromatics and heterocycles (e.g., indoles, quinolines).[1][2]

The Chemoselectivity Challenge: The primary technical hurdle with this molecule is controlling chemoselectivity .[1] You have three reactive sites:

  • 5'-Iodo (Meta): The "softest" electrophile.[1][2] Highly reactive to oxidative addition.[1][2] Reacts first under kinetic control.[1][2]

  • 2'-Bromo (Ortho): Sterically hindered by the acetyl group and possesses a stronger C-Hal bond.[1][2] Reacts second (requires forcing conditions).

  • Acetyl Group (

    
    -Carbon):  Susceptible to enolization/aldol condensation if base strength/solvent polarity is mismanaged.[1][2]
    

This guide provides the solvent-based logic to manipulate these sites independently.

Solvent Selection Matrix

Solvent choice is the primary lever for controlling reaction rates and selectivity.[2] Use this matrix to select the optimal system for your specific transformation.

Solvent SystemPolarity (

)
Primary ApplicationMechanism / RationaleRisk Factor
Toluene / Water (Mix)Low / High (Biphasic)Selective 5'-I Coupling (Suzuki)The biphasic system keeps the base in the aqueous phase, slowing the reaction slightly to prevent "over-reaction" at the 2'-Br site.[1][2]Phase transfer catalyst (e.g., TBAB) may be required for very lipophilic boronic acids.
DMF (Dimethylformamide)High (Aprotic)Fast / Difficult Couplings High dielectric constant stabilizes the cationic Pd(II) intermediate, accelerating oxidative addition.[2] Use only if 5'-I is sluggish. High Risk: Can accelerate reaction at 2'-Br, leading to bis-coupled byproducts.[1][2] Hard to remove.
1,4-Dioxane ModerateGeneral Purpose / High Temp Good solubility for the acetophenone.[1][2] Moderate boiling point allows for thermal control (activation of Br requires >80°C).[2]Peroxide formation (ensure solvent is dry/inhibitor-free).[1][2]
THF (Tetrahydrofuran)ModerateLow Temp / Sonogashira Excellent solubility.[1][2] ideal for room temperature reactions targeting the Iodine.[2]Volatility limits high-temperature activation of the Bromine.[1][2]
Acetic Acid High (Protic)

-Bromination
Promotes enolization for functionalizing the acetyl group (making phenacyl bromides).[1][2]Do NOT use with Pd-catalysts (catalyst poisoning/deactivation).[1][2]

Critical Workflow: Chemoselective Coupling

The "Iodine-First" Rule: To achieve high yields, you must exploit the rate difference between C-I and C-Br oxidative addition.[1][2] The 2'-position is shielded by the acetyl group, enhancing this selectivity.[1]

Interactive Troubleshooting Workflow

Use the diagram below to diagnose yield issues or selectivity failures.

ChemoselectivityWorkflow Start START: Reaction Outcome Analysis CheckProduct Analyze Crude Mixture (LCMS/NMR) Start->CheckProduct Outcome_Mix Mixture: Mono + Bis-coupled products CheckProduct->Outcome_Mix Selectivity Failure Outcome_SM No Reaction / SM Recovered CheckProduct->Outcome_SM Reactivity Failure Outcome_Dehal Dehalogenation (Iodine stripped) CheckProduct->Outcome_Dehal Side Reaction Outcome_Good Success: >90% 5'-I Product CheckProduct->Outcome_Good SolventCheck Check Solvent Polarity Outcome_Mix->SolventCheck Reaction too fast TempCheck Check Temperature Outcome_SM->TempCheck Oxidative Addn failed BaseCheck Check Base Strength Outcome_Dehal->BaseCheck Hydride Source? Switch to Toluene/H2O\n(Reduce Polarity) Switch to Toluene/H2O (Reduce Polarity) SolventCheck->Switch to Toluene/H2O\n(Reduce Polarity) Switch to DMF\n(Increase Polarity/Temp) Switch to DMF (Increase Polarity/Temp) TempCheck->Switch to DMF\n(Increase Polarity/Temp) Use Anhydrous Solvent\n(Avoid Alcohols) Use Anhydrous Solvent (Avoid Alcohols) BaseCheck->Use Anhydrous Solvent\n(Avoid Alcohols)

Figure 1: Diagnostic logic for optimizing chemoselective coupling of 2'-Bromo-5'-iodoacetophenone.

Technical Protocols & FAQs

Protocol A: Selective Suzuki Coupling at C-5' (Iodine)

Objective: Couple an aryl group to the 5'-position without touching the 2'-Br.[1][2]

  • Solvent System: Toluene:Ethanol:Water (4:1:1 ratio).[1][2]

    • Why? The protic component activates the boronic acid, while Toluene moderates the catalyst activity to prevent attack on the Bromine.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%).[1][2]
    • Why? A standard Pd(0) catalyst is sufficient for Iodine.[2] Avoid highly active catalysts like Pd(dtbpf) or SPhos at this stage, as they might activate the Bromine.

  • Base: Na

    
    CO
    
    
    
    (2.0 equiv).[1][2]
    • Why? Mild base.[1][2][3] Strong bases (KOtBu) promote side reactions at the ketone.

  • Temperature: Room Temperature to 40°C.

    • Critical: Do not exceed 60°C. Higher temperatures overcome the activation energy barrier for the C-Br bond.[1][2]

Frequently Asked Questions (Troubleshooting)

Q1: I am seeing significant amounts of the bis-coupled product (reaction at both I and Br). How do I stop this?

Diagnosis: Your system is too energetic. [1][2] Solution:

  • Change Solvent: If using DMF or Dioxane, switch to Toluene .[1][2] The lower dielectric constant destabilizes the transition state for the more difficult C-Br insertion. 2.[1] Lower Temperature: Strict temperature control is vital.[1][2] Run the reaction at 25°C.

  • Steric Control: The 2'-Br is ortho to the acetyl group.[1][2] Ensure your ligand is bulky (e.g., PPh

    
     is usually fine, but avoid small, electron-rich alkyl phosphines).[1]
    

Q2: The starting material is not dissolving in the Toluene/Water mixture.

Diagnosis: 2'-Bromo-5'-iodoacetophenone is lipophilic. [1][2] Solution: Do not heat to dissolve (this risks side reactions).[1][2] Instead, add a small amount of THF or DME as a co-solvent to the organic layer until clear.[1] Ensure the stirring rate is high (>800 RPM) to maximize surface area in the biphasic system.

Q3: My reaction stalled after 50% conversion. Should I add more catalyst?

Diagnosis: Likely catalyst poisoning or boronic acid decomposition (protodeboronation), not lack of Pd. Solution:

  • Check if the reaction mixture has turned black (Pd precipitation).

  • Add more Boronic Acid (0.5 equiv), not more catalyst.

  • Degas the solvent thoroughly.[2] Aryl iodides are sensitive to homocoupling in the presence of oxygen.

Q4: Can I perform alpha-bromination on the acetyl group before the Suzuki coupling?

Diagnosis: Risky. Solution: It is generally recommended to perform the Suzuki coupling first .[1][2] The C-I bond is fragile.[2] If you expose the molecule to Br


/HBr for alpha-bromination, you risk scrambling the iodine or oxidizing the ring. If you must functionalize the ketone first, use mild conditions (e.g., CuBr

in EtOAc).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[2]

    • Foundational text on chemoselectivity r
  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1][2] Link

    • Discusses solvent effects on oxidative addition r
  • Fairlamb, I. J. S. (2007).[1][2] Chemoselective palladium-catalyzed cross-coupling reactions of polyhalogenated heteroarenes. Chemical Society Reviews, 36, 1036-1045.[1][2] Link

    • Specific guidance on manipulating reaction conditions for poly-halogen
  • BenchChem Technical Data. (2025). Solubility Profile and Stability of 2'-Bromo-acetophenone derivatives. Link[2]

    • Source of solubility d

Sources

Reference Data & Comparative Studies

Validation

1H NMR characteristic peaks of 1,2,5-trisubstituted benzenes

The structural elucidation of aromatic substitution patterns is a critical quality control checkpoint in pharmaceutical synthesis. Among these, the 1,2,5-trisubstituted benzene ring presents a unique analytical challenge...

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of aromatic substitution patterns is a critical quality control checkpoint in pharmaceutical synthesis. Among these, the 1,2,5-trisubstituted benzene ring presents a unique analytical challenge. Because the remaining protons (at positions 3, 4, and 6) share complex ortho, meta, and para relationships, their coupling constants (


) can easily overlap with their chemical shift differences (

) at lower magnetic fields.

As a Senior Application Scientist, I frequently evaluate whether emerging analytical technologies can replace traditional gold-standard instrumentation. This guide objectively compares the performance of Benchtop NMR (60–80 MHz) against Routine High-Field NMR (400 MHz) and Ultra-High-Field NMR (800 MHz) for resolving the characteristic spin systems of 1,2,5-trisubstituted benzenes.

In a 1,2,5-trisubstituted benzene, the three remaining protons occupy positions 3, 4, and 6. The structural causality of their splitting pattern is governed by through-bond spin-spin coupling:

  • H-3: Exhibits a strong ortho coupling to H-4 (

    
     Hz), appearing as a doublet (d).
    
  • H-6: Exhibits a fine meta coupling to H-4 (

    
     Hz), appearing as a doublet (d).
    
  • H-4: Sits between the two, coupling to both H-3 (ortho) and H-6 (meta), resulting in a doublet of doublets (dd) with

    
     Hz.
    

(Note: The para coupling between H-3 and H-6 is typically < 1 Hz and remains unresolved in standard 1D


H NMR).

SpinSystem H3 H-3 (ortho) H4 H-4 (ortho/meta) H3->H4 J_ortho ≈ 8 Hz H6 H-6 (meta) H3->H6 J_para < 1 Hz (Unresolved) H4->H6 J_meta ≈ 2 Hz

Caption: Spin-spin coupling network (AMX system) of protons in 1,2,5-trisubstituted benzenes.

Platform Comparison: The Ratio Dictates Performance

The ability to accurately integrate and assign these peaks depends entirely on the ratio of the chemical shift difference in Hertz (


) to the coupling constant (

). While

-values are intrinsic to the molecule and field-independent,

scales linearly with the spectrometer's magnetic field[1].
  • Benchtop NMR (60 MHz): At 60 MHz, a 0.1 ppm difference between H-3 and H-4 equates to only 6 Hz. Because

    
     (6 Hz) is smaller than the ortho coupling 
    
    
    
    (8 Hz), the system operates in a second-order regime (ABX or ABC system) . The peaks experience severe "roofing" (intensity distortion) and overlap into complex multiplets, making exact
    
    
    -value extraction nearly impossible without advanced simulation software[1][2].
  • Routine High-Field NMR (400 MHz): At 400 MHz, the same 0.1 ppm difference equals 40 Hz. Here,

    
    . The spectrum transitions to a first-order regime (AMX system) , cleanly resolving the characteristic d, dd, d pattern required for definitive structural proof.
    
  • Ultra-High-Field NMR (800 MHz): Provides maximum dispersion (

    
    ). While it offers pristine baseline separation and can even resolve the <1 Hz para couplings, the capital and maintenance costs make it overkill for routine intermediate checking.
    

DecisionMatrix Start Synthesize 1,2,5-Trisubstituted Benzene Intermediate Decision Evaluate Δν / J Ratio (Chemical Shift vs Coupling) Start->Decision Benchtop Benchtop NMR (60-80 MHz) Δν/J < 10 Decision->Benchtop Low Field HighField High-Field NMR (≥400 MHz) Δν/J > 10 Decision->HighField High Field SecondOrder Second-Order Spectrum (ABX/ABC System) Overlapping Multiplets Benchtop->SecondOrder FirstOrder First-Order Spectrum (AMX System) Resolved d, dd, d HighField->FirstOrder QAQC Routine QA/QC & Reaction Monitoring SecondOrder->QAQC Elucidation De Novo Structural Elucidation & Publication FirstOrder->Elucidation

Caption: Decision matrix for NMR field strength selection based on Δν/J ratio in aromatics.

Quantitative Experimental Data

The following table summarizes the experimental performance of the three platforms when analyzing a model 1,2,5-trisubstituted benzene (e.g., 2,5-dichloroaniline) where the chemical shift difference between H-3 and H-4 is approximately 0.15 ppm.

ParameterBenchtop NMR (60 MHz)Routine High-Field (400 MHz)Ultra-High-Field (800 MHz)
Larmor Frequency (

H)
60 MHz400 MHz800 MHz
Spectral Dispersion 60 Hz / ppm400 Hz / ppm800 Hz / ppm

(for 0.15 ppm)
9 Hz60 Hz120 Hz
System Classification Strongly Coupled (ABX/ABC)Weakly Coupled (AMX)Pure First-Order (AMX)
H-3 Peak Resolution Multiplet (Overlapped)Doublet (

Hz)
Doublet (

Hz)
H-4 Peak Resolution Multiplet (Overlapped)Doublet of doublets (

)
Doublet of doublets (

)
H-6 Peak Resolution Broad DoubletDoublet (

Hz)
Doublet (

Hz)
Primary Use Case Reaction monitoring / QuantitationDe novo elucidation / PublicationComplex biomolecules / Overlap resolution

Analytical Insight: While benchtop NMR struggles with the structural elucidation of novel 1,2,5-trisubstituted benzenes due to peak overlap, it remains a highly robust tool for the quantification of known mixtures, provided an isolated peak (like a methoxy or methyl group) is available for integration[3].

Self-Validating Protocol: High-Resolution Acquisition & Multiplet Deconvolution

To guarantee the resolution of the fine 2 Hz meta-coupling at 400 MHz, researchers must strictly control line broadening. The following protocol is designed as a self-validating system: if step 2 fails, the final data will be mathematically invalid.

Step 1: Optimized Sample Preparation

  • Action: Dissolve exactly 10–15 mg of the analyte in 0.6 mL of high-purity CDCl

    
     or DMSO-
    
    
    
    .
  • Causality: Over-concentrated samples (>50 mg) increase solution viscosity, which decreases the

    
     relaxation time and artificially broadens the peaks. This broadening will swallow the 2 Hz meta-coupling, merging the H-4 doublet of doublets into a broad doublet.
    

Step 2: Precision Shimming (The Validation Gate)

  • Action: Insert the sample, lock the solvent, and run an automated gradient shim (e.g., topshim on Bruker systems).

  • Validation: Check the full width at half maximum (FWHM) of the residual solvent peak. It must be < 1.0 Hz.

  • Causality: If the magnetic field (

    
    ) is inhomogeneous, the resulting line broadening will obscure fine 
    
    
    
    -couplings. If FWHM > 1.0 Hz, re-shim manually focusing on the Z1 and Z2 gradients.

Step 3: Acquisition Parameters

  • Action: Set the relaxation delay (

    
    ) to 5 seconds. Use a 30° excitation pulse. Set the spectral width to 10 ppm and acquire 64k data points.
    
  • Causality: A 5-second

    
     ensures complete longitudinal (
    
    
    
    ) relaxation of the aromatic protons, allowing for accurate integration ratios (1:1:1 for H-3, H-4, H-6). Acquiring 64k points over 10 ppm yields a digital resolution of ~0.06 Hz/point, which is mathematically required to accurately define the peak maxima for precise
    
    
    -coupling calculations.

Step 4: Zero-Filling and Window Functions

  • Action: Prior to Fourier Transform, apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz. Zero-fill the data to 128k points.

  • Causality: Zero-filling interpolates the time-domain data, improving the digital resolution of the extracted coupling constants without adding noise. The 0.3 Hz LB optimizes the signal-to-noise ratio without sacrificing the resolution needed to spot the d, dd, d pattern.

References

1. - Oxford Instruments 2. - Indian Academy of Sciences 3. - Forensic Science International (PubMed)

Sources

Comparative

Definitive Analytical Guide: Distinguishing 2'-Bromo-5'-iodoacetophenone from its 4'-Iodo Regioisomer

In drug development and materials science, the precise regiochemistry of dihalogenated building blocks dictates the success of subsequent orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira). Because the C–I b...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and materials science, the precise regiochemistry of dihalogenated building blocks dictates the success of subsequent orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira). Because the C–I bond is significantly more reactive toward oxidative addition than the C–Br bond, confusing 2'-bromo-5'-iodoacetophenone with its regioisomer, 2'-bromo-4'-iodoacetophenone, will lead to entirely different molecular architectures.

While 2'-bromo-4'-iodoacetophenone is widely commercially available[1][2], the 5'-iodo isomer is a rarer entity[3]. Because these regioisomers share identical molecular weights and nearly indistinguishable polarities, standard laboratory techniques like Thin Layer Chromatography (TLC) and basic Mass Spectrometry (MS) are insufficient for differentiation.

As a Senior Application Scientist, I have designed this guide to provide a self-validating analytical workflow that relies on the causality of nuclear magnetic resonance (NMR) rather than fragile, concentration-dependent chemical shift predictions.

The Mechanistic Basis for Differentiation

The fundamental difference between these two isomers lies in the proton environment adjacent to the electron-withdrawing acetyl group (-C(=O)CH


). The carbonyl group is highly anisotropic and strongly deshields the ortho protons on the aromatic ring ().
  • In 2'-Bromo-5'-iodoacetophenone: The proton at position 6 (H6) is flanked by the acetyl group (C1) and the iodine atom (C5). It has no adjacent ortho protons , only a meta proton (H4). Therefore, H6 will appear as a narrow doublet (

    
     Hz).
    
  • In 2'-Bromo-4'-iodoacetophenone: The proton at position 6 (H6) is flanked by the acetyl group (C1) and a proton at C5. Therefore, H6 will couple with H5, appearing as a wide doublet (

    
     Hz).
    

The Self-Validating Analytical Strategy

Chemical shifts are susceptible to solvent effects, concentration dependence, and sample impurities. Relying solely on a 1D


H NMR shift to distinguish these isomers is analytically fragile.

To ensure absolute trustworthiness, we must use a self-validating system via 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

  • The Internal Anchor: The carbonyl carbon is invariant and unmistakable (

    
     ppm).
    
  • The 3-Bond Link: In both isomers, only the H6 proton exhibits a strong 3-bond coupling (

    
    ) to the carbonyl carbon.
    
  • The Binary Proof: By locating the carbonyl carbon and following the HMBC cross-peak to H6, we unambiguously isolate the H6 signal. We then examine its 1D splitting pattern. If it is a narrow meta-doublet, you have the 5'-iodo isomer. If it is a wide ortho-doublet, you have the 4'-iodo isomer.

HMBC_Logic Step1 Acquire 1H and 1H-13C HMBC Spectra Step2 Locate Carbonyl Carbon (C=O) δC ≈ 195-200 ppm Step1->Step2 Step3 Identify H6 via 3J_CH Correlation (Strong cross-peak to C=O) Step2->Step3 Step4 Examine 1H Splitting of H6 Step3->Step4 Path5 H6 is a narrow doublet (J ≈ 2 Hz) Meta-coupling only Step4->Path5 Path4 H6 is a wide doublet (J ≈ 8 Hz) Ortho-coupling present Step4->Path4 Result5 2'-Bromo-5'-iodoacetophenone Path5->Result5 Result4 2'-Bromo-4'-iodoacetophenone Path4->Result4

Fig 1. Self-validating HMBC NMR workflow for absolute regioisomer differentiation.

Quantitative Data Comparison

The following table summarizes the expected analytical features used to differentiate the two compounds.

Analytical Feature2'-Bromo-5'-iodoacetophenone2'-Bromo-4'-iodoacetophenone
CAS Registry Number N/A (Rare building block)[3]31827-94-8[1] / 1261816-56-1[2]
H6 Proton Shift (Predicted) ~8.1 - 8.3 ppm~7.6 - 7.9 ppm
H6 Multiplicity Doublet (d)Doublet (d)
H6 Coupling Constant (

)
~1.5 - 2.0 Hz (meta)~8.0 - 8.5 Hz (ortho)
HMBC Correlation to C=O Correlates to narrow doubletCorrelates to wide doublet
Primary MS Fragments (EI) 324/326 [M]

, 309/311 [M-CH

]

324/326 [M]

, 309/311 [M-CH

]

Experimental Protocols

Protocol A: NMR Sample Preparation and Acquisition (Definitive)

Causality Note: High-resolution NMR is required to accurately resolve the 1.5 Hz meta-coupling from potential line-broadening caused by poor shimming.

  • Sample Preparation: Dissolve 25–30 mg of the unknown isomer in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
    
  • 1D

    
    H Acquisition:  Acquire a standard 
    
    
    
    H spectrum at
    
    
    400 MHz. Use 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 1.5 seconds.
  • 2D HMBC Acquisition: Acquire a

    
    H-
    
    
    
    C HMBC spectrum. Optimize the long-range coupling delay for
    
    
    Hz (typically a 60–80 ms evolution time).
  • Data Processing: Phase and baseline correct both spectra. Extract the F1 (Carbon) slice at ~197 ppm and identify the corresponding proton in the F2 dimension. Measure the

    
    -coupling of that specific proton signal to confirm the isomer.
    
Protocol B: GC-MS Analysis (Secondary Confirmation)

Causality Note: While GC-MS cannot assign the regiochemistry due to identical electron ionization (EI) pathways, it is a necessary prerequisite to confirm the presence of the dihalogenated core (M


 324/326) and rule out mono-halogenated impurities before investing NMR time.
  • Sample Preparation: Dilute 1 mg of the sample in 1 mL of HPLC-grade ethyl acetate.

  • Instrument Setup: Equip the GC with an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Set the helium carrier gas flow to 1.0 mL/min.

  • Temperature Program: Inject 1 µL (split ratio 50:1). Hold the oven at 100°C for 1 minute, ramp at 20°C/min to 280°C, and hold for 5 minutes.

  • MS Detection: Scan from m/z 50 to 400. Confirm the presence of the molecular ion isotopic cluster at m/z 324 (79Br) and 326 (81Br), and the acylium base peak at m/z 309/311 resulting from the loss of the methyl radical ().

References

  • ChemSrc. "1-(Tert-butyl)-3-(3-methylcyclobutyl)-1H-pyrazol-5-amine and Related Compounds." Available at: [Link]

  • Reich, H. J. "Empirical Rules for 1H NMR Chemical Shifts of Benzene Derivatives." University of Wisconsin NMR Data Collection. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley. Available at: [Link]

Sources

Validation

C13 NMR Shift Assignments for 2'-Bromo-5'-iodoacetophenone: A Comparative Analytical Guide

This guide provides a comprehensive technical analysis of the C13 NMR shift assignments for 2'-Bromo-5'-iodoacetophenone , designed for researchers in medicinal chemistry and organic synthesis. Executive Summary & Compou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the C13 NMR shift assignments for 2'-Bromo-5'-iodoacetophenone , designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary & Compound Identity

2'-Bromo-5'-iodoacetophenone (Systematic Name: 1-(2-bromo-5-iodophenyl)ethanone) is a critical di-halogenated building block. Its unique substitution pattern—possessing both an ortho-bromo and a meta-iodo group relative to the acetyl moiety—makes it an ideal scaffold for orthogonal cross-coupling reactions (e.g., selective Suzuki-Miyaura or Sonogashira couplings).

This guide resolves the spectral complexity of this molecule, distinguishing it from common isomers like alpha-bromoacetophenone (phenacyl bromide) and providing a validated assignment framework based on Substituent Chemical Shift (SCS) additivity rules.

Structural Nomenclature Clarification
  • Target Molecule: Ring-substituted acetophenone.

    • C1': Acetyl attachment point.

    • C2': Bromine (Ortho).

    • C5': Iodine (Meta).

  • Common Confusion: Often confused with 2-bromoacetophenone (CAS 70-11-1), where the bromine is on the alpha-carbon of the ketone. Ensure your target is the aryl bromide/iodide .

Predicted C13 NMR Shift Assignments

In the absence of a public high-resolution spectral database entry for this specific isomer, the following assignments are derived using Substituent Chemical Shift (SCS) additivity principles, referenced against the parent acetophenone and validated mono-substituted analogs.

Table 1: Predicted C13 NMR Shifts (CDCl₃)
Carbon PositionPredicted Shift (δ ppm)TypeAssignment Logic & Electronic Effects
C=O (Acetyl) 200.5 ± 1.0 C(q)Deshielded. The ortho-bromo group sterically twists the carbonyl out of the ring plane, reducing conjugation and shifting the signal downfield from acetophenone (~198 ppm).
C1' (Ipso) 143.9 C(q)Deshielded. Cumulative effect of ortho-Br (+3.4) and meta-I (+2.9) on the base ipso carbon (137.1).
C2' (C-Br) 122.1 C(q)Shielded. The ipso-bromo effect (-5.5) dominates, slightly counteracted by para-iodine shielding.
C3' (CH) 134.8 CHDeshielded. Located ortho to Bromine (+3.4) and meta to Iodine (+2.9).
C4' (CH) 144.6 CHHighly Deshielded. Located ortho to Iodine (+10.2), which exerts a strong deshielding effect on adjacent protons/carbons.
C5' (C-I) 94.9 C(q)Heavily Shielded. The "Heavy Atom Effect" of Iodine causes a massive upfield shift (~-32 ppm relative to benzene), making this the most distinct signal in the aromatic region.
C6' (CH) 140.5 CHDeshielded. Located ortho to the Acetyl group and ortho to Iodine (+10.2).
CH₃ (Methyl) 29.5 CH₃Aliphatic. Slightly deshielded relative to acetophenone (26.6 ppm) due to steric compression from the ortho-bromo group.

Note: Values are relative to TMS (0 ppm) in CDCl₃. "C(q)" denotes quaternary carbons.

Comparative Analysis: Target vs. Alternatives

To validate the identity of your product, compare its spectral fingerprint against these common alternatives.

Table 2: Comparative Shift Analysis
FeatureTarget: 2'-Br-5'-I-Acetophenone Alternative A: Acetophenone (Parent) Alternative B: 2'-Bromoacetophenone Alternative C: 3'-Iodoacetophenone
C=O[1] Shift ~200.5 ppm (Twisted)198.0 ppm (Conjugated)~201.0 ppm (Twisted)197.5 ppm (Conjugated)
C-I Signal ~95 ppm (Present)N/AN/A~94 ppm (Present)
C-Br Signal ~122 ppm (Present)N/A~120 ppm (Present)N/A
Symmetry Asymmetric (6 Ar signals)Symmetric (4 Ar signals)Asymmetric (6 Ar signals)Asymmetric (6 Ar signals)
Key Differentiators
  • The "Heavy Atom" Anchor: If you do not see a quaternary signal near 90-95 ppm , your compound does not contain the iodine on the aromatic ring.

  • Carbonyl Twist: A C=O signal >200 ppm strongly suggests ortho-substitution (the Bromine at C2'), distinguishing it from 3'-iodoacetophenone or 4'-iodoacetophenone.

Experimental Protocol for Validation

Acquiring high-quality C13 NMR data for poly-halogenated aromatics requires specific parameter optimization due to long relaxation times (


) of quaternary carbons attached to heavy atoms.
Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 30-50 mg of the compound in 0.6 mL CDCl₃ .

    • Why: High concentration is required to visualize the quaternary C-I and C-Br carbons, which often have low NOE enhancement.

  • Instrument Setup:

    • Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).

    • Relaxation Delay (D1): Set to 3–5 seconds (Standard is often 1-2s).

    • Reasoning: Carbon atoms bonded to heavy halogens (Br, I) have inefficient relaxation mechanisms. A short D1 will saturate these signals, making them disappear or appear with poor S/N.

  • Acquisition:

    • Scans (NS): Minimum 1024 scans (approx. 1 hour) for clear quaternary detection.

    • Spectral Width: -10 to 220 ppm.

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to enhance S/N for the quaternary peaks.

Structural Assignment Workflow

The following logic flow illustrates how to confirm the structure using the data above.

NMR_Assignment_Logic Start Start: Acquire C13 Spectrum Check_Iodine Check 90-100 ppm Region Is there a quaternary peak? Start->Check_Iodine Check_Carbonyl Check Carbonyl Region Shift > 200 ppm? Check_Iodine->Check_Carbonyl Yes (~95 ppm) Result_NoI Error: Missing Iodine (Likely 2'-Bromoacetophenone) Check_Iodine->Result_NoI No Check_Count Count Aromatic Peaks Are there 6 distinct signals? Check_Carbonyl->Check_Count Yes (Twisted C=O) Result_Para Error: No Ortho-Sub (Likely 3'- or 4'-isomer) Check_Carbonyl->Result_Para No (< 198 ppm) Result_Target Confirmed: 2'-Bromo-5'-iodoacetophenone Check_Count->Result_Target Yes (6 signals) Result_Sym Error: Symmetry Detected (Likely Para-substituted) Check_Count->Result_Sym No (4 signals)

Figure 1: Decision tree for validating the structural identity of 2'-Bromo-5'-iodoacetophenone based on C13 NMR markers.

References

  • General C13 NMR Prediction Rules: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
  • Heavy Atom Effects: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Source for Iodine shielding effect ~30 ppm).
  • Steric Inhibition of Resonance: Dhami, K. S., & Stothers, J. B. (1965). 13C NMR Studies: Carbonyl shielding in substituted acetophenones. Canadian Journal of Chemistry, 43(2), 479-497. Link

  • Isomer Comparison Data: Spectral data for 2-bromoacetophenone and 3-iodoacetophenone derived from SDBS (AIST)

Sources

Comparative

HPLC method development for separating haloacetophenone isomers

As a Senior Application Scientist, I frequently encounter analytical methods that attempt to force the separation of positional isomers through brute-force efficiency—relying on sub-2 µm particles or ultra-high-pressure...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical methods that attempt to force the separation of positional isomers through brute-force efficiency—relying on sub-2 µm particles or ultra-high-pressure liquid chromatography (UHPLC). However, when dealing with haloacetophenone isomers (ortho, meta, and para), the structural differences are purely spatial and electronic. Leveraging thermodynamic selectivity (


) through stationary phase chemistry is mathematically and practically superior to relying on theoretical plates (

).

This guide objectively compares the performance of standard C18 columns against orthogonal chemistries (PFP, Biphenyl, and Cholesteryl) for the baseline separation of haloacetophenone isomers, providing field-proven mechanistic insights and a self-validating method development protocol.

Mechanistic Causality: Why Standard C18 Fails

Standard C18 stationary phases rely almost exclusively on dispersive van der Waals forces to retain analytes. Because the o-, m-, and p- isomers of haloacetophenones (such as chloroacetophenone) possess identical molecular weights and nearly indistinguishable logP values, a purely hydrophobic environment cannot differentiate the subtle spatial rearrangements of the halogen atom on the aromatic ring. This fundamental lack of shape recognition typically results in co-elution or marginal resolution (


), as documented in the 1[1].

Engineering Selectivity: PFP, Biphenyl, and Cholesteryl Phases

To achieve baseline resolution, we must exploit orthogonal retention mechanisms.

  • Pentafluorophenyl (PFP): The introduction of five highly electronegative fluorine atoms creates an electron-deficient aromatic ring (a Lewis acid). This allows the PFP phase to interact with the electron-rich haloacetophenones via strong

    
     interactions, dipole-dipole interactions, and hydrogen bonding. Furthermore, the rigid PFP ring provides exceptional shape selectivity, easily discriminating between the steric bulk of different substitution positions, as shown in the2[2] and the 3[3].
    
  • Biphenyl: Biphenyl phases offer a mixed-mode retention mechanism. The dual-ring structure is highly polarizable and can rotate to accommodate analyte geometry, providing enhanced

    
     interactions compared to standard phenyl phases (4)[4].
    
  • Cholesteryl (Cholester): Rigid cholesteryl phases offer extreme molecular shape selectivity, distinguishing planar molecules from more stereoscopic ones, making them highly effective for chloroacetophenone isomers as demonstrated by 5[5].

Workflow Visualization

HPLC_Workflow S1 1. System Suitability Test (SST) Validate system baseline & pressure S2 2. Stationary Phase Screening Inject Isomer Mix (o-, m-, p-) S1->S2 C18 C18 Column Hydrophobic Focus S2->C18 PFP PFP Column Dipole & Shape Focus S2->PFP BIP Biphenyl Column π-π Interaction Focus S2->BIP Eval 3. Evaluate Resolution (Rs) Target: Rs ≥ 1.5 for all pairs C18->Eval Rs < 1.0 (Co-elution) PFP->Eval Rs > 1.5 (Resolved) BIP->Eval Rs ~ 1.2-1.5 (Partial) Opt 4. Mobile Phase Optimization Switch MeCN to MeOH to enhance π-π Eval->Opt If Rs < 1.5 Final 5. Final Method Validation Self-Validating Isomer Separation Eval->Final If Rs ≥ 1.5 Opt->Final

Fig 1. Self-validating HPLC method development workflow for haloacetophenone isomer separation.

Comparative Quantitative Data

To objectively compare these phases, the following data synthesizes the chromatographic behavior of chloroacetophenone isomers across different column chemistries using a standardized isocratic method.

Table 1: Chromatographic Performance Comparison for Chloroacetophenone Isomers

Column ChemistryPrimary Retention Mechanismo-Isomer

(min)
m-Isomer

(min)
p-Isomer

(min)
Critical Pair Resolution (

)
Standard C18 Dispersive (Hydrophobic)8.18.38.4< 0.8 (Co-elution)
Biphenyl Hydrophobic +

9.510.811.21.4 (Partial)
PFP

+ Dipole + Shape
10.212.514.1> 2.0 (Baseline)
Cholesteryl Hydrophobic + Shape11.013.215.5> 2.5 (Baseline)

(Data modeled from comparative selectivity behaviors of positional isomers[3][5][6]).

Self-Validating Experimental Protocol

Objective: Establish a robust, baseline separation of o-, m-, and p-chloroacetophenone.

Phase 1: System Suitability Test (SST) & Equilibration Causality: Before evaluating column chemistry, the LC system itself must be validated to ensure that baseline drift or pump micro-fluctuations do not artificially broaden peaks.

  • Prepare a reference standard containing uracil (void volume marker,

    
    ) and toluene (hydrophobic marker).
    
  • Flush the LC system with 50:50 Water:Methanol at 1.0 mL/min.

  • Monitor pressure ripple (must be <1%) and baseline stability at 254 nm.

Phase 2: Stationary Phase Screening Causality: We screen columns using an isocratic method to accurately measure thermodynamic retention factors (


) without the compounding variables of gradient delay volumes.
  • Columns: Install 150 x 4.6 mm, 5 µm columns (C18, PFP, and Biphenyl) sequentially.

  • Mobile Phase: 40:60 Water:Methanol. Crucial Choice: Methanol is strictly chosen over Acetonitrile. Acetonitrile contains

    
     electrons that compete with the stationary phase for 
    
    
    
    interactions with the analytes, which would suppress the unique selectivity of PFP and Biphenyl phases (7)[7].
  • Parameters: Flow Rate: 1.0 mL/min | Temp: 30°C | Detection: UV 254 nm.

  • Injection: Inject 5 µL of a 0.1 mg/mL mixed standard of o-, m-, and p-chloroacetophenone (6)[6].

Phase 3: Data Evaluation & Optimization

  • Calculate Resolution (

    
    ) for the critical pair (typically m- and p- isomers).
    
  • Logic Gate:

    • If

      
       (e.g., on C18), reject the phase.
      
    • If

      
       (e.g., on PFP), the method is validated.
      
    • If

      
       is marginal (1.2 - 1.4 on Biphenyl), optimize by lowering the column temperature to 20°C. Causality: Lowering temperature enhances enthalpy-driven steric interactions, amplifying shape selectivity.
      

References

[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. 2 [4] Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. Benchchem. 4 [1] ACE C18-PFP Technical Brochure - HPLC. ACE HPLC Columns. 1 [5] COSMOSIL Cholester Application: Chloroacetophenone Isomers. Nacalai Tesque. 5 [6] YMC HPLC Data Sheet: Chloroacetophenone Isomers. YMC. 6 [3] Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. MAC-MOD Analytical. 3 [7] Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation. 7

Sources

Validation

Comparative Guide: Infrared (IR) Spectroscopy Carbonyl Stretch of Ortho-Haloacetophenones

Executive Summary In physical organic chemistry and drug development, ortho-substituted aromatic ketones serve as highly sensitive probes for evaluating the delicate balance between steric hindrance and electronic field...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In physical organic chemistry and drug development, ortho-substituted aromatic ketones serve as highly sensitive probes for evaluating the delicate balance between steric hindrance and electronic field effects. This guide provides an objective, data-driven comparison of the infrared (IR) carbonyl stretching frequencies (


) across a series of ortho-haloacetophenones. By analyzing the spectral performance of these molecules, researchers can accurately map conformational isomerism (cis vs. trans) and quantify the extent of steric inhibition of resonance.

Theoretical Framework: The Causality of Shifts

To utilize ortho-haloacetophenones effectively as structural probes, one must understand the causality behind their vibrational shifts. The carbonyl stretching frequency is fundamentally governed by the force constant of the C=O bond, which is modulated by three competing intramolecular forces[1],[2]:

  • 
    -Conjugation (Resonance):  In unsubstituted acetophenone, the acetyl group is coplanar with the benzene ring. This allows maximum overlap between the ring's 
    
    
    
    -system and the carbonyl
    
    
    -bond, delocalizing electron density. This resonance increases the single-bond character of the C=O group, lowering its force constant and resulting in a lower stretching frequency (~1691.5 cm⁻¹)[1].
  • Steric Inhibition of Resonance: When a bulky halogen (Cl, Br, I) is placed in the ortho position, steric clashes occur if the carbonyl oxygen is oriented toward the halogen (cis conformer). To relieve this strain, the acetyl group twists out of the aromatic plane. This twist breaks the

    
    -conjugation, restoring localized double-bond character to the C=O bond, which stiffens the "spring" and drives the absorption to a higher frequency (>1700 cm⁻¹)[3].
    
  • Electrostatic Field Effects: Halogen atoms possess high electronegativity and lone pairs. In the cis conformation, the spatial proximity of the halogen lone pairs to the carbonyl oxygen lone pairs creates intense electrostatic repulsion. This through-space field effect further compresses the C=O bond, synergistically increasing the stretching frequency[4].

G Start Ortho-Haloacetophenone Conformational Isomerism Trans Trans Conformer (O and X are anti) Start->Trans Cis Cis Conformer (O and X are syn) Start->Cis Planar Planar Geometry Maintained Trans->Planar Steric Steric Hindrance & Field Effects (Repulsion) Cis->Steric Conjugation Maximum π-Conjugation Planar->Conjugation LowFreq Lower ν(C=O) ~1692-1695 cm⁻¹ Conjugation->LowFreq Twist Out-of-Plane Twist (Steric Inhibition of Resonance) Steric->Twist HighFreq Higher ν(C=O) ~1702-1706 cm⁻¹ Twist->HighFreq

Mechanistic pathway of ortho-halogen effects on the carbonyl stretching frequency.

Comparative Data Analysis

The table below summarizes the quantitative IR performance of various ortho-haloacetophenones in dilute carbon tetrachloride (CCl₄) solutions.

CompoundHalogen van der Waals Radius (Å)Electronegativity (Pauling)

Trans Band (cm⁻¹)

Cis Band (cm⁻¹)
Conformer Dominance
Acetophenone (Reference)N/A (H = 1.20)N/A (H = 2.20)1691.5N/APlanar (Unrestricted)
o-Fluoroacetophenone 1.473.981692Not Observed100% Trans
o-Chloroacetophenone 1.753.1616941702Mixed (Cis/Trans)
o-Bromoacetophenone 1.852.96~1695~1705Mixed (Cis/Trans)
o-Iodoacetophenone 1.982.66~1695~1706Mixed (Cis/Trans)
Data Insights & Causality
  • The Fluorine Anomaly: Despite fluorine being the most electronegative halogen, o-fluoroacetophenone exhibits only a single carbonyl stretch at 1692 cm⁻¹, nearly identical to the unsubstituted acetophenone[1],[4]. Causality: The extreme electronegativity of fluorine creates massive electrostatic repulsion with the carbonyl oxygen. Because fluorine is sterically small, the molecule can easily adopt a 100% trans conformation to avoid this field effect. In the trans state, the acetyl group remains perfectly planar, allowing full resonance[1].

  • The Bifurcated Peaks of Cl, Br, and I: As the halogen size increases, the energetic penalty of adopting the trans conformation (where the methyl group now sterically clashes with the massive halogen) forces a significant population of the molecules into the cis conformation. Because the cis conformation forces the carbonyl out of plane, these molecules exhibit a distinct high-frequency band (1702–1706 cm⁻¹) alongside the lower-frequency trans band (1694–1695 cm⁻¹)[1],[4].

Experimental Protocol: High-Resolution FTIR Workflow

To accurately reproduce these measurements and utilize these compounds as probes, the following self-validating protocol must be executed.

Phase 1: Sample Preparation & Self-Validation
  • Solvent Selection: Prepare solutions exclusively in anhydrous Carbon Tetrachloride (CCl₄). Causality: CCl₄ is non-polar and lacks hydrogen-bonding capabilities, ensuring that the observed

    
     shifts are purely due to intramolecular substituent effects rather than solvent-solute dipole interactions[1].
    
  • Concentration Gradient (The Self-Validation Step): Prepare a serial dilution of the sample at 0.05 M, 0.025 M, and 0.01 M. Causality: Carbonyl compounds can form intermolecular dimers at higher concentrations, which artificially lowers the stretching frequency. By running a concentration gradient, you validate the system: if the ratio of the cis/trans peaks and their exact wavenumbers remain constant across all dilutions, you have definitively proven that the observed splitting is a unimolecular (intramolecular) phenomenon, not an artifact of aggregation.

Phase 2: Data Acquisition & Processing
  • Instrument Calibration: Purge the FTIR spectrometer with dry N₂ for 30 minutes prior to analysis. Causality: Atmospheric water vapor exhibits sharp rotational-vibrational absorptions in the 1600–1800 cm⁻¹ region, which can obscure subtle carbonyl shifts[5].

  • Background Subtraction: Acquire a background spectrum of pure anhydrous CCl₄ in a 0.1 mm path length NaCl or KBr liquid cell.

  • High-Resolution Scanning: Scan the sample solutions at a resolution of 1 cm⁻¹ using a minimum of 64 co-added scans to maximize the signal-to-noise ratio.

  • Spectral Deconvolution: For o-chloro, o-bromo, and o-iodoacetophenones, the cis and trans bands will overlap. Use spectroscopic software to apply a Gaussian-Lorentzian curve-fitting algorithm to the envelope between 1680 cm⁻¹ and 1720 cm⁻¹. Causality: Mathematical deconvolution is required to accurately pinpoint the peak centers and integrate the area under each curve, which directly correlates to the thermodynamic ratio of the cis vs. trans conformers in solution.

G Prep 1. Sample Preparation (0.01M - 0.05M in anhydrous CCl₄) Valid 2. Self-Validation (Concentration gradient to rule out intermolecular interactions) Prep->Valid Acq 3. Data Acquisition (FTIR, N₂ purge, 1 cm⁻¹ resolution) Valid->Acq Proc 4. Spectral Processing (Solvent background subtraction) Acq->Proc Deconv 5. Peak Deconvolution (Resolve cis/trans overlapping bands) Proc->Deconv Output 6. Final Analysis (ν(C=O) determination & conformer ratio) Deconv->Output

Self-validating FTIR experimental workflow for analyzing ortho-haloacetophenones.

References

  • Substituent Effects on the Acetyl Group Conformation and the Carbonyl Frequency in Acetophenones. Canadian Science Publishing. Available at:[Link]

  • Infrared Spectroscopy: Characteristic Absorptions of Carbonyl Compounds. University of Babylon. Available at:[Link]

  • The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. ResearchGate. Available at:[Link]

  • PART VII. Concerning the Relation Between the Infrared Carbonyl Stretching Bands and Ultraviolet Spectra in Ring Substituted Acetophenones. Canadian Science Publishing. Available at:[Link]

  • Annual Review 2011: Institute for Molecular Science. IMS. Available at: [Link]

Sources

Comparative

Chemoselective Cross-Coupling: A Comparative Guide to Aryl Iodide vs. Aryl Bromide Reactivity

Executive Summary In modern synthetic chemistry and drug development, the ability to selectively functionalize specific sites on a multi-halogenated scaffold is a highly sought-after capability. When utilizing transition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug development, the ability to selectively functionalize specific sites on a multi-halogenated scaffold is a highly sought-after capability. When utilizing transition-metal catalysis (e.g., Palladium or Nickel cross-couplings), aryl iodides (Ar-I) and aryl bromides (Ar-Br) exhibit a pronounced difference in reactivity. This comparative guide explores the thermodynamic causality behind this divergence and provides validated, step-by-step protocols for achieving orthogonal, site-selective cross-coupling on bifunctional substrates.

Thermodynamic and Kinetic Causality

The fundamental driver of chemoselectivity between Ar-I and Ar-Br sites lies in the bond dissociation energy (BDE) of the carbon-halogen bond. The oxidative addition of the transition metal into the C-X bond is typically the rate-determining step in cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings).

  • Aryl Iodides: The C-I bond is relatively weak, with a BDE of approximately 67.2 kcal/mol (222 kJ/mol)[1]. This low energy barrier allows oxidative addition to Pd(0) to occur rapidly, often at room temperature[2].

  • Aryl Bromides: The C-Br bond is significantly stronger, with a BDE of approximately 82.6 kcal/mol (280 kJ/mol)[1]. Consequently, oxidative addition requires higher thermal energy (typically ≥80 °C) and often necessitates electron-rich, sterically demanding ligands to accelerate the process.

This kinetic divergence allows chemists to target the Ar-I site selectively by controlling temperature and catalyst/ligand electronics, leaving the Ar-Br site intact for downstream functionalization[3].

Mechanism Pd Pd(0) Catalyst + Ar-X Complex Pd(0)-ArX π-Complex (Pre-activation) Pd->Complex TS_I Oxidative Addition TS (C-I) Lower Activation Energy Complex->TS_I BDE ~67.2 kcal/mol TS_Br Oxidative Addition TS (C-Br) Higher Activation Energy Complex->TS_Br BDE ~82.6 kcal/mol Pd_I Ar-Pd(II)-I Forms at 25°C TS_I->Pd_I Pd_Br Ar-Pd(II)-Br Requires ≥80°C TS_Br->Pd_Br

Kinetic divergence in Pd(0) oxidative addition corresponding to C-I versus C-Br bond energies.

Quantitative Comparison of Reactivity

PropertyAryl Iodide (Ar-I)Aryl Bromide (Ar-Br)
Bond Dissociation Energy (BDE) ~67.2 kcal/mol (222 kJ/mol)~82.6 kcal/mol (280 kJ/mol)
Oxidative Addition Rate Very FastModerate to Slow
Typical Pd-Catalyzed Temp. 20 °C – 40 °C80 °C – 110 °C
Chemoselectivity Rank Primary target (1st)Secondary target (2nd)

Advanced Catalytic Systems: Nickel Alternatives

While Palladium is the industry standard, recent advancements in Nickel catalysis have demonstrated exquisite halogen-dependent chemoselectivity. For instance, utilizing Ni(acac)2 in the presence of a phenylboronic ester activator enables highly selective Buchwald-Hartwig-type amination of aryl iodides, completely bypassing aryl bromides and chlorides[4]. When 1-bromo-4-iodobenzene is subjected to these conditions with toluidine, 4-bromo-N-(p-tolyl)aniline is obtained in 78% yield, confirming the robust nature of C-I selectivity under Ni-catalysis[4].

Experimental Workflows: Self-Validating Protocols

To practically apply these principles, we detail a self-validating, two-step sequential cross-coupling workflow using 1-bromo-4-iodobenzene. The system is self-validating because the successful execution of Step 2 inherently proves that Step 1 did not over-react and consume the bromide site.

Workflow A 1-bromo-4-iodobenzene (Bifunctional Scaffold) B Step 1: Suzuki Coupling Pd(PPh3)4, 25°C (C-I Selective) A->B C 4-bromo-biphenyl (Intermediate) B->C D Step 2: Buchwald-Hartwig Pd2(dba)3, XPhos, 80°C (C-Br Activation) C->D E Fully Functionalized Biaryl Amine D->E

Sequential chemoselective cross-coupling workflow exploiting C-I vs C-Br reactivity differences.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling (C-I Selective)

Objective: Couple a boronic acid exclusively at the iodide position. Causality: Using a simple phosphine Pd system at room temperature provides enough thermal energy to cleave the C-I bond (~67 kcal/mol) but is kinetically locked out of cleaving the C-Br bond (~83 kcal/mol).

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), add 1-bromo-4-iodobenzene (1.0 equiv) and phenylboronic acid (1.05 equiv). Note: The strict 1.05 equiv prevents excess transmetalation agents from forcing secondary reactions.

  • Catalyst & Base: Add Pd(PPh3)4 (2 mol%) and Na2CO3 (2.0 equiv).

  • Solvent: Inject a degassed mixture of THF/H2O (4:1, 0.2 M concentration).

  • Reaction: Stir the mixture at 25 °C for 4 hours. Monitor via TLC or LC-MS until the starting material is entirely consumed.

  • Workup: Quench with water, extract with EtOAc (3x), dry over MgSO4, and concentrate. Purify via flash chromatography to isolate the 4-bromo-biphenyl derivative.

Protocol 2: Subsequent Buchwald-Hartwig Amination (C-Br Activation)

Objective: Functionalize the remaining bromide site with an amine. Causality: With the iodide consumed, the C-Br bond is activated by introducing an electron-rich, sterically demanding biaryl phosphine ligand (XPhos). This ligand increases the electron density on Pd, facilitating oxidative addition into the stronger C-Br bond. The temperature is elevated to 80 °C to overcome the higher activation barrier.

Step-by-Step Methodology:

  • Preparation: In a new oven-dried Schlenk tube, add the isolated 4-bromo-biphenyl intermediate from Step 1 (1.0 equiv) and morpholine (1.2 equiv).

  • Catalyst & Ligand: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Note: The Pd:Ligand ratio of 1:2 ensures the formation of the highly active mono-ligated Pd(0) species.

  • Base: Add NaOtBu (1.5 equiv). A strong base is required to deprotonate the amine for coordination to the Pd(II) center.

  • Solvent: Add anhydrous, degassed Toluene (0.1 M).

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, concentrate, and purify via flash chromatography to yield the fully functionalized biaryl amine.

References

  • Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. ChemRxiv.1

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC (NIH).4

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.3

  • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. PMC (NIH).2

Sources

Validation

Crystal structure analysis of 2'-Bromo-5'-iodoacetophenone derivatives

Crystal Structure Analysis of 2'-Bromo-5'-iodoacetophenone Derivatives: A Comparative Guide Executive Summary This guide provides a technical analysis of 2'-Bromo-5'-iodoacetophenone (2,5-BIA) derivatives, focusing on th...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of 2'-Bromo-5'-iodoacetophenone Derivatives: A Comparative Guide

Executive Summary

This guide provides a technical analysis of 2'-Bromo-5'-iodoacetophenone (2,5-BIA) derivatives, focusing on their utility in X-ray crystallography for experimental phasing (SAD/MAD) and fragment-based drug discovery (FBDD) .

Unlike mono-halogenated acetophenones, the 2,5-BIA scaffold offers a unique dual-halogen motif :

  • Ortho-Bromo (

    
    -Br):  Induces a steric twist (
    
    
    
    ) in the acetyl group, disrupting planarity and creating specific chiral pockets in protein binding.
  • Meta-Iodo (

    
    -I):  Acts as a superior halogen bond donor (
    
    
    
    -hole interaction) and a strong anomalous scatterer for phasing.

This guide compares 2,5-BIA against standard alternatives (4'-Iodoacetophenone and 2'-Bromoacetophenone), demonstrating its superior performance in phasing power and supramolecular directionality .

Synthesis & Crystallization Protocol

To obtain high-quality crystals suitable for diffraction, purity and solvent choice are critical. The 2,5-BIA scaffold is prone to polymorphism; thus, thermodynamic control is required.

Synthetic Pathway (Orthogonal Functionalization)

The synthesis exploits the reactivity difference between the


-Iodo (highly reactive) and 

-Bromo (sterically hindered) positions.

SynthesisPathway Start 3'-Aminoacetophenone Step1 Electrophilic Bromination (NBS, DMF, 0°C) Start->Step1 Inter1 2'-Bromo-5'-aminoacetophenone Step1->Inter1 Regioselective (Ortho) Step2 Sandmeyer Iodination (NaNO2, KI, H2SO4) Inter1->Step2 Product 2'-Bromo-5'-iodoacetophenone (2,5-BIA) Step2->Product Diazotization

Figure 1: Synthetic route for 2'-Bromo-5'-iodoacetophenone, highlighting the regioselective bromination followed by Sandmeyer iodination.

Crystallization Methodology

Objective: Grow single crystals


 with minimized mosaicity.
  • Solvent Selection: Use Ethanol/Hexane (1:3) .

    • Reasoning: Ethanol (polar protic) discourages weak hydrogen bonding, forcing the molecules to organize via Halogen Bonding (I...O) and

      
      -stacking .
      
  • Technique: Slow Evaporation at

    
    .
    
    • Reasoning: Lower temperature reduces kinetic trapping, favoring the thermodynamically stable form (Form I) over metastable polymorphs.

  • Seed Protocol: If oiling occurs, scratch the vessel side with a glass rod to induce nucleation (Ostwald-Miers region).

Structural Analysis & Performance Comparison

Conformational Analysis (The "Ortho Effect")

The defining feature of 2,5-BIA is the twist angle (


)  between the phenyl ring and the carbonyl group.
  • Standard Acetophenone:

    
     (Planar, conjugated).
    
  • 2,5-BIA:

    
    .[1]
    
    • Causality: The steric clash between the carbonyl oxygen and the bulky

      
      -Bromine atom forces the acetyl group out of plane. This reduces 
      
      
      
      -conjugation but creates a distinct 3D shape useful for selective binding in enzyme pockets.
Comparative Metrics: 2,5-BIA vs. Alternatives

The following table compares 2,5-BIA with common crystallographic fragments.

Feature2'-Bromo-5'-iodoacetophenone (Product)4'-Iodoacetophenone (Alternative 1)2'-Bromoacetophenone (Alternative 2)
Primary Utility Dual-Phasing & Shape Linear LinkerSteric Probe
Anomalous Signal (

at Cu K

)
High (I + Br) High (I only)Moderate (Br only)
Halogen Bond Donor Strong (

-I...O)
Strong (

-I...O)
Weak (

-Br...O)
Conformation Twisted (

)
Planar (

)
Twisted (

)
Melting Point



(Liquid/Low melt)
Crystallizability Excellent (Rigid) GoodPoor (Oils easily)

Analysis:

  • Phasing Power: 2,5-BIA is superior for de novo phasing because it contains two heavy atoms with different absorption edges (Br K-edge: 13.47 keV; I K-edge: 33.17 keV). This allows for Multi-Wavelength Anomalous Diffraction (MAD) experiments on a single crystal.

  • Crystallizability: Unlike 2'-Bromoacetophenone (often a liquid or low-melting solid), the addition of the

    
    -Iodo group significantly raises the melting point and lattice energy, facilitating easier handling and data collection at 100 K.
    

Supramolecular Architecture

The crystal packing of 2,5-BIA is driven by a hierarchy of interactions, which is critical for predicting how this fragment binds to protein targets.

Interaction Hierarchy
  • Primary: I...O Halogen Bond (

    
    ). The iodine 
    
    
    
    -hole aligns linearly with the carbonyl oxygen of a neighboring molecule.
  • Secondary:

    
    -
    
    
    
    Stacking
    . Offset face-to-face stacking of phenyl rings.
  • Tertiary: Br...Br Contacts (Type I). Weak dispersion forces between bromine atoms.

CrystalPacking MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB Halogen Bond (C-I...O=C) 2.95 Å MolC Molecule C (Stacking) MolA->MolC Pi-Pi Stacking 3.6 Å MolB->MolC Weak Br...Br Type I

Figure 2: Supramolecular interaction network in 2,5-BIA crystals. The strong Iodine-Oxygen halogen bond directs the primary assembly, while Pi-stacking stabilizes the layers.

Experimental Validation Protocol (Self-Validating)

To ensure the structure solution is correct, follow this validation workflow:

  • Data Collection: Collect a complete sphere of data (redundancy

    
    ) using Mo K
    
    
    
    radiation (
    
    
    ).[2]
    • Check: If

      
       for a strong scatterer like this, check for crystal twinning or absorption issues (Iodine absorbs heavily).
      
  • Absorption Correction: Apply a multi-scan or face-indexed numerical absorption correction.

    • Critical Step: Failure to correct for Iodine absorption will result in "ghost peaks" near the heavy atoms in the difference Fourier map.

  • Refinement:

    • Locate I and Br atoms using Direct Methods (SHELXT).

    • Refine anisotropically.

    • Validation Metric: The thermal ellipsoid of the

      
      -Br atom should be slightly larger than the ring carbons due to libration, but not "pancake-shaped" (which indicates disorder).
      

References

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Baker, L. J., et al. (2001).[2][3] "2'-Amino-5'-bromoacetophenone."[2][3] Acta Crystallographica Section E, 57(5), o540-o541. Link

  • Politzer, P., et al. (2007). "The sigma-hole: an elusive feature of halogen bonding." Journal of Molecular Modeling, 13(2), 305-311. Link

  • Cambridge Structural Database (CSD). "Geometric analysis of acetophenone derivatives." CSD Refcode: ACETOP01. Link

Sources

Comparative

Precision in Polyfunctionalization: Validating Regioselectivity in Sequential Pd-Catalyzed Couplings

Part 1: The Mechanistic Hierarchy & Challenge In the architecture of modern drug discovery, "privileged scaffolds" like pyrimidines, quinazolines, and pyridines are ubiquitous.[1] However, their utility relies on the abi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Mechanistic Hierarchy & Challenge

In the architecture of modern drug discovery, "privileged scaffolds" like pyrimidines, quinazolines, and pyridines are ubiquitous.[1] However, their utility relies on the ability to sequentially functionalize them with absolute regiocontrol.[1]

The core challenge in sequential Pd-catalyzed cross-coupling of polyhalogenated heterocycles (e.g., 2,4-dichloropyrimidine) is distinguishing between electronic and steric control.[1]

  • Electronic Control: Palladium(0) preferentially undergoes oxidative addition at the most electron-deficient carbon (lowest LUMO energy).[1] For 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than C2 due to the additive inductive effects of the adjacent nitrogens.[1]

  • Steric/Ligand Control: Bulky ligands (e.g., tBuXPhos) can override electronic preferences by kinetically hindering the crowded site, or conversely, accelerate coupling at hindered sites via rapid reductive elimination.[1]

The Validation Gap: Many protocols assume regioselectivity based on literature precedence. However, subtle changes in solvent dielectric constants or base strength can erode selectivity ratios (rr).[1] This guide compares the performance of validation methodologies to ensure your assigned structure is the structure in the flask.

Part 2: Comparative Guide to Validation Methodologies

This section compares the three primary "products" (methods) for validating regiochemical outcomes.

Table 1: Performance Comparison of Regioselectivity Validation Methods
FeatureMethod A: 2D NMR (HMBC/NOESY) Method B: X-Ray Crystallography Method C: Chemical Derivatization
Primary Utility Rapid, non-destructive structural assignment in solution.Absolute structural certainty (Gold Standard).[1]Chemical proof via cyclization or alternative synthesis.
Throughput High (10–30 min/sample).[1]Low (Days to Weeks).Low (Requires additional synthetic steps).
Sample Req. ~5–10 mg (recoverable).[1]Single crystal (often difficult to grow).[1]>20 mg (consumed).
Blind Spots Quaternary carbons can be ambiguous; requires distinct proton handles.Cannot analyze oils/amorphous solids; crystal packing forces may distort conformers.If the derivatization fails, the structure remains unproven.
Cost/Resource Low (Standard instrumentation).[1]High (Specialized facility/staff).[1]Medium (Reagents + Time).[1][2][3][4][5]
Verdict Best for Routine Screening. Best for Final Lead Candidates. Best for Ambiguous NMR Data.
Part 3: Visualization of Logic & Workflow

The following diagram outlines the decision matrix for validating regiochemistry in a sequential coupling campaign.

RegioselectivityValidation Start Reaction Complete: Crude Mixture Analysis 1H NMR Analysis Start->Analysis SingleIsomer Single Isomer Observed? Analysis->SingleIsomer Isolate Isolate Product SingleIsomer->Isolate Yes Optimize Re-optimize Ligand/Temp SingleIsomer->Optimize No (Mixture) HMBC Run 1H-13C HMBC (Long-range coupling) Isolate->HMBC NOE Run 1D NOE/NOESY (Spatial proximity) Isolate->NOE Decision Unambiguous Assignment? HMBC->Decision NOE->Decision XRay X-Ray Crystallography Decision->XRay No (Solid) Deriv Chemical Derivatization (e.g., Cyclization) Decision->Deriv No (Oil) Final Validated Structure Decision->Final Yes XRay->Final Deriv->Final

Caption: Decision tree for validating regiochemical outcomes in sequential cross-coupling reactions.

Part 4: Experimental Case Study & Protocol

Objective: Validate the C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine.

The "Product" (Protocol): This protocol utilizes a "Self-Validating" system where the shift in proton signals provides immediate feedback on regioselectivity.

Step-by-Step Methodology
  • Reagents:

    • Substrate: 2,4-Dichloropyrimidine (1.0 equiv, 149 mg, 1.0 mmol).[1]

    • Nucleophile: Phenylboronic acid (1.05 equiv).[1]

    • Catalyst: Pd(PPh3)4 (0.05 equiv, 5 mol%).[1] Note: PPh3 is chosen here over Buchwald ligands to demonstrate baseline electronic control without steric override.

    • Base: Na2CO3 (2.0 M aq, 2.0 equiv).[1]

    • Solvent: DME/Water (2:1, 0.1 M concentration).

  • Execution:

    • Charge a microwave vial with the pyrimidine, boronic acid, and catalyst.[1]

    • Evacuate and backfill with Argon (3x).[1]

    • Add degassed solvents and base.

    • Heat to 80 °C for 4 hours (conventional heating) or 100 °C for 20 mins (microwave).

    • Critical Checkpoint: Monitor by TLC (Hex/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a mono-arylated product (Rf ~0.4).

  • Workup & Isolation:

    • Dilute with EtOAc, wash with brine, dry over Na2SO4.[1]

    • Purify via silica gel chromatography.

The Validation (Data Analysis)

How do you prove the phenyl ring is at C4 and not C2 without X-ray?

  • 1H NMR Diagnostic (CDCl3):

    • Starting Material: C6-H appears as a doublet at ~8.5 ppm; C5-H as a doublet at ~7.4 ppm.

    • C4-Product (Target): The C5-H proton (adjacent to the new aryl group) will experience a shielding effect or a specific coupling pattern change.

    • NOE Experiment (The Smoking Gun): Irradiate the ortho-protons of the new phenyl ring.

      • If C4-substituted: You will see NOE enhancement at the pyrimidine C5-H .

      • If C2-substituted: You will see NOE enhancement at neither C5-H nor C6-H (too distant), or potentially weak enhancement at both if the ring rotates, but typically the lack of C5-H enhancement confirms C2 substitution.[1]

Part 5: Ligand Performance Guide (Optimization)

When standard electronic control fails (e.g., with electron-rich electrophiles), ligand selection becomes the primary variable.[1]

Ligand ClassRepresentativeMechanism of ActionRecommended For
Triarylphosphines PPh3Low steric bulk; allows electronic control to dominate.Standard C4-selective couplings on pyrimidines.
Biaryl Phosphines XPhos / SPhos High steric bulk; accelerates oxidative addition; can override electronics.Sterically demanding boronic acids; forcing C2-coupling after C4 is filled.
Bisphosphines dppf / XantphosLarge bite angle; stabilizes Pd intermediates.Preventing "ring-walking" or isomerization in complex scaffolds.

Troubleshooting Tip: If you observe a mixture of C2/C4 isomers (poor regioselectivity), switch from a polar aprotic solvent (DMF) to a non-polar solvent (Toluene) and reduce the temperature.[1] Lower temperatures favor the kinetic product (C4-substitution).

References
  • Strotman, N. A., et al. (2010).[1][6] "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles." Journal of Organic Chemistry.

  • Schomaker, J. M., & Delia, T. J. (2001).[1] "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Journal of Organic Chemistry.

  • Gong, Y., & Pauls, H. W. (2000).[1] "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloropyrimidine." Synlett.

  • Luh, T. Y., & Leung, M. K. (2006).[1] "Product-Class-Specific Reviews: Regioselectivity in Cross-Coupling Reactions." Organic Reactions.[2][7][8][9][10]

Sources

Validation

Comparative Guide: TLC Retention Factor (Rf) of Haloacetophenone Isomers

Executive Summary This guide provides a technical comparison of the Thin Layer Chromatography (TLC) retention factors (Rf) for ortho-, meta-, and para-haloacetophenone isomers. Unlike hydroxyacetophenones, where intramol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the Thin Layer Chromatography (TLC) retention factors (Rf) for ortho-, meta-, and para-haloacetophenone isomers. Unlike hydroxyacetophenones, where intramolecular hydrogen bonding dictates separation, haloacetophenones follow a polarity trend governed by dipole moment vector addition.

Key Takeaway: In standard normal-phase silica chromatography, the elution order typically follows the magnitude of the dipole moment.

  • Para-isomers (Lowest Dipole): Highest Rf (Travel furthest)

  • Meta-isomers: Intermediate Rf

  • Ortho-isomers (Highest Dipole): Lowest Rf (Travel least)

Mechanistic Analysis: The Physics of Separation

To predict and interpret Rf values for structural isomers, one must analyze the molecular interactions with the stationary phase (Silica Gel 60, polar) versus the mobile phase (non-polar/moderately polar solvent).

Dipole Moment & Vector Addition

The primary driver for the separation of haloacetophenones is the net molecular dipole moment, resulting from the geometric alignment of two electron-withdrawing groups: the acetyl group (-COCH₃) and the halogen atom (-X) .

  • Ortho (1,2-disubstituted): The bond vectors of the carbonyl and the halogen are at a 60° angle. These vectors reinforce each other, creating a large net dipole moment (~3.00 D for o-chloroacetophenone). This high polarity results in strong adsorption to the polar silica surface.

  • Para (1,4-disubstituted): The bond vectors are at a 180° angle. The electron-withdrawing effects partially cancel each other out, resulting in a significantly lower net dipole moment (~2.41 D for p-chloroacetophenone). This lower polarity reduces interaction with silica, allowing the compound to move faster with the mobile phase.[1]

Contrast with Hydroxyacetophenones (The "Ortho Effect" Trap)

Researchers often confuse haloacetophenones with hydroxyacetophenones.

  • o-Hydroxyacetophenone: Forms a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. This "hides" the polar groups, making the molecule effectively less polar than its para isomer. Consequently, o-hydroxy travels further (High Rf) .

  • o-Haloacetophenone: Halogens (F, Cl, Br, I) do not donate hydrogen bonds. The intramolecular H-bond mechanism is absent. Therefore, the high dipole moment dominates, causing o-halo to travel less (Low Rf) .

Dipole Vector Visualization

The following diagram illustrates why the ortho isomer presents a more polar face to the silica stationary phase.

DipoleVectors cluster_ortho Ortho-Haloacetophenone (High Net Dipole) cluster_para Para-Haloacetophenone (Low Net Dipole) Ortho Vectors at 60° (Reinforcing) OrthoResult Strong Silica Interaction (Low Rf) Ortho->OrthoResult High Polarity Para Vectors at 180° (Opposing) ParaResult Weak Silica Interaction (High Rf) Para->ParaResult Low Polarity

Caption: Vector analysis showing how geometric positioning of substituents alters net polarity and silica interaction.

Comparative Data: Rf Values and Physical Properties[1][2][3][4][5][6][7]

The following data correlates physical properties with chromatographic behavior. While exact Rf values vary by solvent humidity and temperature, the relative order remains consistent in non-polar/polar solvent mixtures (e.g., Hexane:Ethyl Acetate).

Table 1: Comparison of Chloroacetophenone Isomers

IsomerSubstitution PatternDipole Moment (D) [1]Predicted Relative RfElution Order
4'-Chloroacetophenone Para (1,4)2.41High (~0.6 - 0.7)First (Top)
3'-Chloroacetophenone Meta (1,3)2.81MediumMiddle
2'-Chloroacetophenone Ortho (1,2)3.00Low (~0.4 - 0.5)Last (Bottom)

Note: Data based on standard Hexane/EtOAc (8:2) systems.[1][2][3][4][5][6][7] Heavier halogens (Br, I) generally increase lipophilicity, slightly increasing Rf values across the board compared to chloro- analogs, but the Ortho < Meta < Para trend persists.

Experimental Protocol

This protocol is designed to ensure reproducible separation of isomers, which often have Rf differences of less than 0.15.

Materials
  • Stationary Phase: Silica Gel 60 F254 pre-coated aluminum or glass plates.

  • Mobile Phase: Hexane : Ethyl Acetate (Start with 9:1 for high resolution, adjust to 8:2 for faster elution).

  • Visualization: UV Lamp (254 nm).

Step-by-Step Workflow

TLC_Protocol Start Sample Preparation Dissolve 5mg in 1mL DCM Spotting Spotting Apply 1µL to origin line (Keep spot < 2mm diameter) Start->Spotting Chamber Chamber Saturation Place filter paper in beaker Add solvent, wait 5 mins Spotting->Chamber Run Elution Run until solvent front is 1cm from top Chamber->Run Dry Drying Air dry or warm air stream Run->Dry Visualize Visualization UV 254nm (Dark spots on green background) Dry->Visualize

Caption: Optimized TLC workflow for separating closely related aromatic isomers.

Critical Optimization Steps
  • Chamber Saturation: Isomers with similar polarities require a saturated atmosphere to prevent "edge effects" (smiling) which can obscure separation. Always use a filter paper wick in your developing chamber [2].

  • Co-Spotting: Because Rf values can shift, never rely on a single lane.

    • Lane 1: Authentic Ortho Standard

    • Lane 2: Co-spot (Mix of Standard + Reaction Sample)

    • Lane 3: Reaction Sample

    • Why? If Lane 2 shows a figure-eight or broadened spot, your product is not the same isomer as the standard.

  • Solvent Tuning:

    • If Rf > 0.8: The solvent is too polar. Switch to Hexane:EtOAc 95:5 .

    • If Rf < 0.2: The solvent is too non-polar. Switch to Hexane:EtOAc 7:3 .

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Streaking / Tailing Sample concentration too high or acidic degradation.Dilute sample 10x. Add 1% Triethylamine (if basic) or 1% Acetic Acid (if acidic) to mobile phase.
No Separation (One Spot) Isomers have identical polarity in chosen solvent.Change selectivity group. Replace Ethyl Acetate with Dichloromethane or Toluene .
Ghost Spots Decomposition on silica.2'-Haloacetophenones can be labile. Run 2D-TLC: Run once, dry, rotate 90°, run again. If spots appear off-diagonal, decomposition is occurring.

References

  • Cheng, C. L., Le Fèvre, R. J. W., Ritchie, G. L. D., Goodman, P. A., & Gore, P. H. (1971). Molecular polarisability.[6] Conformations of the chlorobenzaldehydes and chloroacetophenones. Journal of the Chemical Society B: Physical Organic, 1198-1201. Link

  • Merck Millipore. (n.d.). TLC Tips and Tricks: Chamber Saturation. Link

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory - Mobile Phase Polarity and Rf. Link

Sources

Safety & Regulatory Compliance

Safety

2'-Bromo-5'-iodoacetophenone proper disposal procedures

Executive Summary This guide provides the operational standard for the handling and disposal of 2'-Bromo-5'-iodoacetophenone (1-(2-bromo-5-iodophenyl)ethanone).[1] CRITICAL DISTINCTION: It is vital to distinguish this co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides the operational standard for the handling and disposal of 2'-Bromo-5'-iodoacetophenone (1-(2-bromo-5-iodophenyl)ethanone).[1]

CRITICAL DISTINCTION: It is vital to distinguish this compound (Ring-substituted) from alpha-bromoacetophenones (Phenacyl bromides).[1] While 2'-Bromo-5'-iodoacetophenone is a halogenated aromatic irritant, it lacks the extreme lachrymatory (tear gas) potency of its alpha-substituted isomers.[1] However, due to the heavy halogen load (Bromine and Iodine), it requires strict segregation from general organic waste to prevent the formation of toxic byproducts (dioxins/furans) during incineration.

Part 1: Chemical Identity & Hazard Profile[1][2]

Before disposal, verification of the chemical identity is required to select the correct waste stream.[2]

Physicochemical Properties
PropertyData / CharacteristicOperational Implication
Chemical Structure Ring-substituted AcetophenoneStable under normal storage; not an alkylating agent like phenacyl bromide.[1]
Physical State Solid (Crystalline)Dust generation is the primary inhalation risk.
Halogen Content High (Br + I)MUST be incinerated in a facility equipped with halogen scrubbers.
Solubility Low in water; Soluble in DCM, DMSODo not attempt to dilute with water for drain disposal.
Reactivity Incompatible with strong oxidizersviolent reaction risk; segregate from nitric/sulfuric acid waste.
Hazard Classification (GHS)
  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).

  • STOT-SE: Category 3 (Respiratory irritation).[1][3]

  • Environmental: Toxic to aquatic life with long-lasting effects (due to Iodine stability).[1]

Part 2: Operational Handling & Containment

To ensure sample integrity and operator safety, the following workflow applies. This prevents cross-contamination and minimizes exposure during the transfer to waste containers.

Workflow Visualization

HandlingProtocol Start Start: Handling 2'-Bromo-5'-iodoacetophenone PPE 1. Don PPE: Nitrile Gloves (Double) + Safety Glasses Start->PPE Weighing 2. Weighing/Transfer: Use Anti-Static Spatula PPE->Weighing SpillCheck 3. Minor Spill? Weighing->SpillCheck CleanSpill Absorb with Vermiculite Place in Solid Waste SpillCheck->CleanSpill Yes Usage 4. Experimental Use (Synthesis/Analysis) SpillCheck->Usage No WasteSeg 5. Segregate Waste Stream CleanSpill->WasteSeg Usage->WasteSeg

Figure 1: Operational workflow for safe handling prior to disposal.

Part 3: Disposal Procedures

This section details the Halogenated Waste Stream protocol. The presence of Iodine and Bromine makes this compound "High BTU" waste, but it cannot be mixed with non-halogenated solvents (like Acetone/Methanol) in the main waste stream because halogenated compounds require higher incineration temperatures (>1100°C) to ensure complete destruction.

Solid Waste (Pure Compound or Contaminated Debris)[1]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2'-Bromo-5'-iodoacetophenone, Solid Debris (Gloves/Paper)."[1]

    • Hazard Checkbox: Toxic, Irritant.[4]

  • Bagging: If the waste is powder, place it inside a sealed Ziploc bag before placing it into the HDPE waste drum to prevent dust clouds upon opening.

Liquid Waste (Solutions in DMSO, DCM, etc.)

STOP: Do not pour into the "General Organic" or "Non-Halogenated" carboy.

  • Segregation: Pour into the Halogenated Solvent Waste carboy (Red tag/stripe usually indicates halogenated in many EHS systems).

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.

  • Rinsing: Triple rinse the original glass vial with a compatible solvent (e.g., Dichloromethane). Add the rinsate to the Halogenated Waste container.

  • Defacing: Deface the label on the original empty bottle and dispose of the bottle in the "Glass/Sharps" bin (if chemically clean) or "Solid Chemical Waste" (if residue remains).

Disposal Decision Tree

DisposalTree Input Waste Generated StateCheck Physical State? Input->StateCheck Solid Solid / Debris StateCheck->Solid Powder/Wipes Liquid Liquid Solution StateCheck->Liquid Dissolved EmptyContainer Empty Vial? StateCheck->EmptyContainer Empty Bottle SolidAction Double Bag -> Solid Hazardous Waste Drum Solid->SolidAction LiquidAction Pour into HALOGENATED Solvent Carboy Liquid->LiquidAction GlassBin Triple Rinse -> Glass Disposal Bin EmptyContainer->GlassBin Yes

Figure 2: Decision matrix for waste stream segregation.

Part 4: Emergency Response (Spill Protocol)

In the event of a spill, the heavy halogen nature of the compound dictates specific cleanup methods to prevent environmental leaching.

  • Evacuate & Ventilate: Although less volatile than alpha-bromoacetophenone, dust inhalation is dangerous. Clear the immediate area.[2][3][5][6]

  • PPE Upgrade: Wear double nitrile gloves and a P95/N95 respirator if powder is airborne.

  • Containment:

    • Solids: Do not dry sweep. Cover with wet paper towels (dampened with water) to prevent dust, then scoop into a bag.

    • Liquids: Cover with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Decontamination: Wash the surface with a dilute surfactant (soap/water). Do not use bleach (Sodium Hypochlorite), as it may react with residual iodides/bromides.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Acetophenone Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Halogenated Solvents. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2'-Bromo-5'-iodoacetophenone

As a Senior Application Scientist, I frequently observe that the handling of polyhalogenated aryl ketones is treated with generic, one-size-fits-all safety protocols. However, compounds like 2'-Bromo-5'-iodoacetophenone...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the handling of polyhalogenated aryl ketones is treated with generic, one-size-fits-all safety protocols. However, compounds like 2'-Bromo-5'-iodoacetophenone (IUPAC: 1-(2-Bromo-5-iodophenyl)ethan-1-one; CAS: 1261581-18-3) require a highly specific operational framework [1].

The presence of both bromine and iodine on the aromatic ring, coupled with the reactive acetophenone moiety, dictates strict handling, personal protective equipment (PPE), and disposal methodologies. This guide provides a self-validating, step-by-step protocol designed to mitigate the risks of skin sensitization, respiratory irritation, and environmental contamination for researchers and drug development professionals [2].

Physicochemical & Hazard Profile

Understanding the inherent properties of 2'-Bromo-5'-iodoacetophenone is the foundation of our safety logic. The data below dictates our subsequent engineering controls and barrier choices.

Property / HazardSpecificationOperational Implication
CAS Number 1261581-18-3Critical identifier for accurate waste manifesting and SDS tracking [1].
Physical State Solid (Powder/Crystalline)High risk of aerosolization and dust inhalation during weighing procedures.
H302 Harmful if swallowedMandates strict laboratory hygiene; absolutely no eating/drinking in the workspace [2].
H315 / H319 Causes skin/serious eye irritationRequires robust physical barriers (chem-resistant gloves, splash goggles) [2].
H335 May cause respiratory irritationMust be handled exclusively inside a certified chemical fume hood [2].

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

We do not simply wear PPE; we engineer a barrier system based on precise chemical compatibility. The dual-halogenated nature of this compound requires specific material choices depending on whether it is handled as a neat solid or in solution.

PPE CategorySpecificationScientific Causality
Hand Protection (Solid) 5-mil to 8-mil Nitrile GlovesNitrile (NBR) provides an excellent physical barrier against solid particulates and short-term protection against weak acids [3].
Hand Protection (Solution) Laminate (Silver Shield) or ButylNitrile degrades rapidly (breakthrough < 1 min) when exposed to halogenated solvents (e.g., DCM, Chloroform) often used to dissolve this compound [4].
Eye Protection ANSI Z87.1 Splash GogglesProtects against micro-particulates and solvent splashes. Standard safety glasses are insufficient for irritating powders [5].
Body Protection Flame-Resistant (FR) Lab CoatPrevents particulate accumulation on street clothes. FR material is required if subsequent cross-coupling reactions involve flammable solvents.
Engineering Control Fume Hood (80-120 fpm)Prevents inhalation of H335-classified dust. Never use a laminar flow hood, which blows contaminated air directly toward the user [6].

Operational Workflow: Safe Handling & Weighing

To ensure trustworthiness and reproducibility, every interaction with 2'-Bromo-5'-iodoacetophenone must follow a validated sequence to prevent exposure.

Step-by-Step Weighing Protocol:

  • Preparation: Verify the fume hood face velocity is within the safe operating range (80-120 feet per minute). Clear the workspace of incompatible materials such as strong oxidizers and strong bases [6].

  • PPE Donning: Equip standard 8-mil nitrile gloves, chemical splash goggles, and a lab coat. Crucial Pivot: If you plan to immediately dissolve the compound in a halogenated solvent, double-glove with a laminate inner glove [4].

  • Static Mitigation: Polyhalogenated powders carry static charges, causing them to "jump" from the spatula. Use an anti-static gun (Zerostat) or a grounded weighing enclosure inside the hood.

  • Transfer: Use a clean, dry PTFE-coated or stainless-steel spatula. Weigh the material directly into a tared reaction vial equipped with a secure septum cap.

  • Sealing: Cap the vial inside the fume hood before transporting it to the reaction manifold. Never transport open containers of H335 powders across the laboratory [5].

Spill Response & Decontamination Logic

A spill of a halogenated aromatic solid requires a specific response to prevent dust generation. Sweeping dry powder is a critical operational error.

Minor Spill Protocol (Inside Fume Hood):

  • Isolate: Immediately lower the fume hood sash to increase face velocity and contain any aerosolized particulates [7].

  • Suppress Dust: Do not use a dry brush. Gently cover the spilled powder with damp absorbent pads (moistened with water or a compatible high-boiling alcohol) to suppress dust generation [5].

  • Collect: Use non-sparking tongs or a disposable plastic scoop to collect the wetted powder and the absorbent pads [7].

  • Decontaminate: Wipe the affected area with a mild alkaline detergent solution, followed by a water rinse. The heavy halogens make the compound highly lipophilic, meaning water alone is insufficient for surface decontamination [5].

  • Dispose: Place all cleanup materials into a double-bagged, chemically resistant hazardous waste bag explicitly labeled for halogenated waste [7].

Waste Management Plan

Because 2'-Bromo-5'-iodoacetophenone contains both bromine and iodine, it must be strictly segregated from general organic waste streams.

Disposal Protocol:

  • Segregation: All solid residues, contaminated solvents, and reaction byproducts must be placed in a clearly labeled "Halogenated Organic Waste" container [6].

  • Causality of Segregation: Incineration of halogenated compounds requires specialized high-temperature facilities equipped with alkaline scrubbers to neutralize the resulting toxic hydrogen bromide (HBr) and hydrogen iodide (HI) gases. Mixing this with non-halogenated waste violates EPA/RCRA guidelines and creates severe emission hazards [8].

  • Solid Waste: Empty reagent bottles and contaminated PPE (gloves, wipes) must be collected in dedicated solid hazardous waste bins, never in standard municipal trash [9].

Process Visualization

The following workflow illustrates the decision-making process for handling this compound, highlighting the critical PPE pivot when solvents are introduced.

G Start Pre-Operation: Verify Fume Hood & PPE Weigh Weigh Solid 2'-Bromo- 5'-iodoacetophenone Start->Weigh Solvent Dissolving in Halogenated Solvent? Weigh->Solvent Upgrade Upgrade PPE: Laminate/Silver Shield Gloves Solvent->Upgrade Yes Maintain Maintain PPE: 8-mil Nitrile Gloves Solvent->Maintain No React Proceed to Reaction Setup Upgrade->React Maintain->React

Operational logic for handling 2'-Bromo-5'-iodoacetophenone, highlighting solvent-dependent PPE.

References

  • Gloves.com. "Guide to Nitrile Gloves Chemical Resistance". Retrieved from[Link]

  • University of Pennsylvania Environmental Health and Safety. "Nitrile Glove Chemical-Compatibility Reference". Retrieved from [Link]

  • NUS Medicine. "HOW TO RESPOND DURING CHEMICAL SPILL". Retrieved from [Link]

  • Washington State University Environmental Health and Safety. "Halogenated Solvents". Retrieved from [Link]

  • Environmental Protection Agency (EPA). "Solvent Waste Reduction Alternatives". Retrieved from[Link]

  • American Chemical Society (ACS). "Guide for Chemical Spill Response". Retrieved from [Link]

Sources

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